molecular formula C15H11NO2 B1362080 3-phenyl-1H-indole-2-carboxylic acid CAS No. 6915-67-9

3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B1362080
CAS No.: 6915-67-9
M. Wt: 237.25 g/mol
InChI Key: FEYRMXBCLPKSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYRMXBCLPKSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377078
Record name 3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6915-67-9
Record name 3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Indole Scaffold

3-Phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science, stands out due to its unique structural features. The indole core, a privileged scaffold in numerous biologically active compounds, is functionalized with a phenyl group at the 3-position and a carboxylic acid at the 2-position. This arrangement imparts a specific three-dimensional geometry and electronic distribution, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Notably, derivatives of indole-2-carboxylic acid have been explored for their potential as HIV-1 integrase inhibitors and CysLT1 selective antagonists.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, from designing synthetic routes to formulating it for biological assays. This guide provides an in-depth analysis of these properties, grounded in experimental data and established scientific principles.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its fundamental physicochemical parameters. These properties govern its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NO₂[3][4]
Molar Mass 237.25 g/mol [3][4]
Appearance White to cream solid[3][5]
Melting Point 195-197 °C[3][4]
Boiling Point 472.9 °C[4]
Predicted pKa 3.70 ± 0.30[5]
Density 1.32 g/cm³[4]
Refractive Index 1.707[4]

Solubility Profile: A Key to Application

The solubility of this compound is a critical parameter influencing its utility in both synthetic chemistry and biological screening. Its structure, possessing both a lipophilic phenyl-indole core and a hydrophilic carboxylic acid group, results in a nuanced solubility profile.

Aqueous Solubility: As a carboxylic acid, its solubility in water is highly pH-dependent. In acidic to neutral media, the compound is expected to be poorly soluble due to the protonated, non-polar carboxylic acid group. However, upon deprotonation in basic solutions (pH > pKa), the resulting carboxylate anion significantly enhances its aqueous solubility.

Organic Solubility: The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used as solvents in organic reactions and for preparing stock solutions for biological assays.[1] Its solubility in alcohols like ethanol and methanol is moderate, while it is sparingly soluble in non-polar solvents like hexanes and diethyl ether.

Experimental Protocol: Determination of Aqueous Solubility

A standardized method for determining the pH-dependent aqueous solubility involves the shake-flask method.

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare pH Buffers add_excess Add Excess Compound prep_buffers->add_excess To each buffer shake Shake at Constant Temp. add_excess->shake centrifuge Centrifuge shake->centrifuge quantify Quantify Supernatant (HPLC) centrifuge->quantify

Caption: Workflow for determining pH-dependent aqueous solubility.

Acidity and pKa: The Ionization Constant

The acidity of this compound is primarily attributed to the carboxylic acid group. The predicted pKa of approximately 3.70 indicates that it is a moderately strong organic acid, comparable to benzoic acid (pKa ~4.19).[5][6] The electron-withdrawing nature of the indole ring and the phenyl substituent can influence the acidity of the carboxylic acid proton.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

The pKa can be experimentally determined by monitoring the change in the UV-Vis absorption spectrum as a function of pH.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Solutions: Prepare a series of buffers with finely spaced pH values around the expected pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to maintain a consistent total concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

G cluster_prep Sample Preparation cluster_measurement Measurement & Analysis stock Prepare Stock Solution mix Mix Stock with Buffers stock->mix buffers Prepare pH Buffers buffers->mix uv_vis Record UV-Vis Spectra mix->uv_vis plot Plot Absorbance vs. pH uv_vis->plot pka Determine pKa plot->pka

Caption: Experimental workflow for pKa determination using UV-Vis spectroscopy.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

UV-Visible Spectroscopy: The indole nucleus is a strong chromophore. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region.[7][8] The presence of the phenyl group in conjugation with the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole-2-carboxylic acid.[9] Carboxylic acids generally show a weak n→π* transition in the 200–215 nm range.[10]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1690-1710 cm⁻¹ due to conjugation and potential hydrogen bonding. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and phenyl rings, typically in the range of 7-8 ppm. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the carboxylic acid proton will also be a broad singlet, often at a very downfield position (>12 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (around 160-170 ppm) and the aromatic carbons of the indole and phenyl rings (in the 100-140 ppm region).

Stability and Degradation

Indole derivatives can be susceptible to oxidation and degradation, particularly under harsh acidic or basic conditions, or upon exposure to light and air. The carboxylic acid group is generally stable, but the indole ring can undergo oxidative cleavage. For optimal stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection at a wavelength corresponding to one of the absorption maxima of the compound (e.g., around 280 nm) is typically employed.

Conclusion

This compound is a compound with a rich physicochemical profile that underpins its utility in various scientific domains. A comprehensive understanding of its solubility, acidity, spectroscopic characteristics, and stability is essential for its rational application in drug discovery and materials science. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and similar molecules, ensuring data integrity and reproducibility in research and development endeavors.

References

  • ChemBK. This compound. [Link]

  • Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820. [Link]

  • Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 269–274. [Link]

  • Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate. [Link]

  • PubChem. 3-Phenylindole. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5221. [Link]

  • PubChemLite. This compound (C15H11NO2). [Link]

  • Andonova, B. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Nasrabadi, M., et al. (2018). 13 C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. [Link]

  • ResearchGate. UV-visible and fluorescence spectra of compounds 1 and 2 in CH 3 OH. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

  • Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Semantic Scholar. [Link]

  • Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Sławiński, J., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6543. [Link]

Sources

3-phenyl-1H-indole-2-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its wide array of applications in medicinal chemistry.[1] Among the vast family of indole derivatives, 3-phenyl-1H-indole-2-carboxylic acid stands out as a compound of significant interest due to its versatile synthetic utility and the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, characterization, and its emerging role in drug discovery.

Part 1: Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any research and development endeavor.

Chemical Identity

The unambiguous identification of this compound is established through its unique identifiers and structural representation.

  • Chemical Name: this compound[2][3][4]

  • CAS Number: 6915-67-9[2][3][4][5]

  • Molecular Formula: C₁₅H₁₁NO₂[2][3][4]

  • Molecular Weight: 237.25 g/mol [2][3][4]

Molecular Structure

The molecular structure of this compound features a core indole ring system with a phenyl group substituted at the 3-position and a carboxylic acid group at the 2-position.

SMILES: C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O[3][6]

InChI: InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18)[6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various experimental settings.

PropertyValueSource(s)
Melting Point195-197 °C[2][4]
Boiling Point472.9 °C[2]
Density1.32 g/cm³[2]
Flash Point239.8 °C[2]
XLogP33.5[2]

Part 2: Synthesis and Mechanistic Insights

The construction of the this compound scaffold can be achieved through various synthetic strategies. The Fischer indole synthesis is a classic and widely employed method for generating substituted indoles.[7][8][9]

The Fischer Indole Synthesis: A Foundational Approach

First described by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8][10]

Conceptual Workflow for the Fischer Indole Synthesis

Fischer_Indole_Synthesis A Arylhydrazine C Arylhydrazone Intermediate A->C Condensation B Carbonyl Compound (Aldehyde or Ketone) B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H+, ZnCl2) E Cyclization & Ammonia Elimination D->E F Substituted Indole E->F

Caption: Generalized workflow of the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of a 3-Substituted Indole-2-Carboxylic Acid Derivative

This protocol provides a representative example of a Fischer indole synthesis to produce a substituted indole, which serves as a precursor or analog to the title compound.

Objective: To synthesize an ethyl 3-substituted-1H-indole-2-carboxylate derivative.

Materials:

  • Substituted aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylacetoacetate

  • Ethanol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • Japp-Klingemann Condensation: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Add a solution of sodium hydroxide and cool to 0 °C. Slowly add the cold diazonium salt solution to this mixture with vigorous stirring. Allow the reaction to proceed for several hours at low temperature.

  • Fischer Indole Cyclization: Acidify the reaction mixture with concentrated sulfuric acid and heat under reflux for 1-2 hours. The arylhydrazone intermediate formed in the previous step will undergo cyclization.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices: The two-step procedure involving a Japp-Klingemann condensation followed by a Fischer indole ring closure is a robust method for synthesizing indole-2-carboxylate derivatives.[11] The choice of a strong acid catalyst in the cyclization step is crucial for promoting the necessary tautomerization and rearrangement steps.[7][12]

Part 3: Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum of an indole derivative will typically show characteristic signals for the aromatic protons on the indole and phenyl rings, as well as a broad singlet for the N-H proton.[13][14] The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.[13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic rings, and any aliphatic carbons if present in derivatives.[13][14]

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for Indole Derivatives:

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Indole N-H8.0 - 12.0 (broad)-
Aromatic C-H6.5 - 8.0110 - 140
Carboxylic Acid O-H10.0 - 13.0 (broad)-
Carbonyl C=O-160 - 185
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretch of the indole ring.[15]

  • C=O Stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The high-resolution mass spectrum (HRMS) will show the molecular ion peak corresponding to the exact mass of the molecule.[14]

Part 4: Applications in Drug Development

The indole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Derivatives of indole-2-carboxylic acid, including those with a 3-phenyl substitution, have shown promise in various therapeutic areas.

Rationale for Interest in Medicinal Chemistry

The rigid, planar structure of the indole ring allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key interacting moiety with positively charged residues in protein binding sites. The phenyl group at the 3-position provides a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Reported Biological Activities of Indole-2-Carboxylic Acid Derivatives
  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[16]

  • Anti-inflammatory Agents: Certain derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[11]

  • Antidiabetic Agents: Novel indole-2-carboxylic acids linked to other moieties have been synthesized and evaluated for their in vivo antidiabetic activities.[17]

  • Antimycobacterial Agents: 3-Phenyl-1H-indoles have been synthesized and shown to possess activity against Mycobacterium tuberculosis.[14]

Logical Flow for Drug Discovery Application

Drug_Discovery_Workflow A Identify Biological Target B Design & Synthesize 3-Phenyl-1H-indole-2-carboxylic Acid Analogs A->B C In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) B->C D Structure-Activity Relationship (SAR) Studies C->D D->B Iterative Design E Lead Optimization (ADME/Tox Properties) D->E F In Vivo Efficacy Studies E->F

Caption: A typical workflow for the application of this compound derivatives in a drug discovery program.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. Its well-defined structure and physicochemical properties, coupled with established synthetic routes like the Fischer indole synthesis, make it an accessible starting material for the development of novel compounds. The diverse biological activities exhibited by its derivatives underscore the potential of this scaffold in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive technical overview to support researchers and scientists in their exploration and utilization of this important chemical entity.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 18, 2026, from [Link]

  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved January 18, 2026, from [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 18, 2026, from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 18, 2026, from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, January 5). RSIS International. Retrieved January 18, 2026, from [Link]

  • Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179–183. [Link]

  • Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820.
  • A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. (2025, December). Benchchem.
  • Al-Azawe, S., & Sarkis, G. Y. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Retrieved January 18, 2026, from [Link]

  • This compound (C15H11NO2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021, August 25). Molecules. Retrieved January 18, 2026, from [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820.
  • 3-Phenylindole | C14H11N | CID 96502. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Singh, A., et al. (2017). Novel indole-2-carboxylic acid linked 3-phenyl-2-alkoxy propanoic acids: Synthesis, molecular docking and in vivo antidiabetic studies. Medicinal Chemistry Research, 26, 745–759.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). Molecules.
  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Screening of 3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole ring system, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold," frequently found in both natural products and synthetic drugs. The U.S. Food and Drug Administration (FDA) has approved numerous indole-based agents, such as sunitinib and panobinostat, for clinical use, particularly in oncology.[2]

This guide focuses on a specific, promising subclass: 3-phenyl-1H-indole-2-carboxylic acid derivatives. The presence of the carboxylic acid at the 2-position and a phenyl group at the 3-position creates a unique three-dimensional structure ripe for functionalization and optimization. High-throughput screening campaigns have identified this core structure as a promising starting point for developing novel antagonists for targets like the CysLT1 receptor, which is implicated in inflammatory conditions such as asthma.[3] Our objective here is not merely to present protocols, but to provide a strategic framework for the comprehensive biological evaluation of these derivatives, explaining the scientific rationale behind each methodological choice. We will explore screening methodologies across three critical therapeutic areas where indole derivatives have shown significant promise: oncology, inflammation, and infectious diseases.

Part 1: Anticancer Activity Screening

The uncontrolled proliferation of cells in cancer makes it a primary target for indole derivatives, which have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways.[1][2][4] The initial and most critical step in evaluating a novel compound library is to assess its general cytotoxicity against relevant cancer cell lines.

Primary Screen: Cell Viability via MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[5] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution plate Seed cancer cells (e.g., MCF-7, A549) in 96-well plate (5,000 cells/well) incubate1 Incubate overnight (37°C, 5% CO2) to allow cell adherence plate->incubate1 treat Treat cells with serial dilutions of indole derivatives. Include Vehicle (DMSO) & Positive (Doxorubicin) Controls. incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add 20 µL of 5 mg/mL MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours (Formation of formazan crystals) add_mtt->incubate3 solubilize Carefully remove media. Add 150 µL DMSO to dissolve crystals incubate3->solubilize shake Agitate on orbital shaker for 15 min in the dark solubilize->shake read Read absorbance at 590 nm (Reference λ: 620 nm) shake->read COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGs Prostaglandins (PGE2, etc.) PGG2->PGs via Peroxidase Homeostasis Gastric Protection, Platelet Aggregation PGs->Homeostasis Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 3-Phenyl-1H-Indole Derivative (Test Compound) Inhibitor->COX2 Selective Inhibition

Caption: COX pathway showing selective inhibition by a test compound.

  • Reagent Preparation (based on commercial kit components)[6]:

    • COX Assay Buffer: Provided in kits, typically a Tris-based buffer.

    • Human Recombinant COX-2 Enzyme: Reconstitute as per supplier instructions and store at -80°C in aliquots to avoid freeze-thaw cycles. [6] 3. Arachidonic Acid (Substrate): Prepare a working solution immediately before use. [7] 4. COX Probe: A reagent that fluoresces upon reacting with PGG2.

    • Inhibitors: Dissolve test indole derivatives and a positive control (e.g., Celecoxib) in DMSO to create concentrated stock solutions.

  • Procedure:

    • Plate Setup: In a 96-well white opaque plate, set up wells for:

      • Enzyme Control (EC): Contains all reagents except an inhibitor. Represents 100% enzyme activity.

      • Inhibitor Control (IC): Contains a known COX-2 inhibitor like Celecoxib.

      • Test Sample (S): Contains the indole derivatives at various concentrations.

    • Reagent Addition: To the appropriate wells, add 10 µL of the diluted test inhibitor, Celecoxib, or Assay Buffer (for EC). [6] 3. Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Enzyme Addition & Pre-incubation: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells. Incubate for 10 minutes at 25°C. This pre-incubation step is crucial as many inhibitors exhibit time-dependent inhibition. [7] 5. Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Data Acquisition: Immediately begin measuring fluorescence kinetically for 5-10 minutes (Excitation/Emission = 535/587 nm) at 25°C. [6]

  • Self-Validation and Causality:

    • Why kinetic measurement? The reaction rate (slope of fluorescence over time) is the true measure of enzyme activity. A single endpoint reading can be misleading.

    • Why a selective inhibitor control? Using Celecoxib validates the assay's ability to detect selective COX-2 inhibition and provides a benchmark against which to compare the potency of the test compounds. [6] * Why pre-incubate? Allowing the inhibitor to interact with the enzyme before adding the substrate ensures that the measured inhibition is accurate, especially for inhibitors that bind slowly or irreversibly. [7]

Calculate the slope of the linear portion of the kinetic read. The percent inhibition is calculated as: [(Slope_EC - Slope_S) / Slope_EC] * 100. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

Compound IDDerivative Structure (R-group)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
IND-0014-methoxy-phenyl0.45> 50> 111
IND-0024-chloro-phenyl1.2> 50> 41
IND-0033-nitrophenyl0.8845.651.8
Celecoxib(Positive Control)0.4548.2107.1

Table of representative data showing COX-2 inhibition and selectivity. A higher SI value indicates better selectivity for COX-2. [6][8][9]

Part 3: Antibacterial Activity Screening

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. [10][11]Indole derivatives have demonstrated a broad range of antimicrobial activities. The foundational screen for any potential antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).

Primary Screen: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12][13]It is a quantitative, high-throughput method suitable for screening large compound libraries. [14]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_inoculate Inoculation and Incubation cluster_read Reading Results prep_compound Prepare 2x concentrated stock of indole derivative in broth add_cmpd Add 200 µL of 2x compound stock to well 1 prep_bacteria Grow bacterial culture (e.g., S. aureus) to log phase, adjust to 0.5 McFarland standard (~1.5x10^8 CFU/mL) add_broth Dispense 100 µL sterile broth to wells 2-12 add_broth->add_cmpd serial_dilute Transfer 100 µL from well 1 to 2, mix. Repeat across plate to well 10. Discard 100 µL from well 10. add_cmpd->serial_dilute inoculate_plate Add 100 µL of diluted inoculum to wells 1-11. Well 11: Growth Control (no drug). Well 12: Sterility Control (no bacteria). dilute_inoculum Dilute standardized bacterial suspension to achieve ~5x10^5 CFU/mL final inoculum dilute_inoculum->inoculate_plate incubate Incubate plate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Visually inspect for turbidity. MIC = Lowest concentration well with no visible growth. incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Reagent and Culture Preparation:

    • Bacterial Culture: From a fresh plate, inoculate a single colony of the test organism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth, MHB). Incubate until it reaches the logarithmic phase of growth.

    • Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. [15]Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells. [15] 3. Compound Preparation: Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) and then dilute in sterile MHB to twice the highest desired test concentration. [16]

  • Procedure:

    • Plate Preparation: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. [16] 2. Serial Dilution: Add 200 µL of the 2x concentrated compound solution to well 1. Transfer 100 µL from well 1 to well 2, mixing thoroughly by pipetting up and down. [16]Continue this two-fold serial dilution across the plate to well 10. Discard the final 100 µL from well 10. [16]This creates a gradient of compound concentrations.

    • Control Wells: Well 11 will receive no compound and serves as the positive growth control. Well 12 receives no compound and no bacteria, serving as a sterility control. [16] 4. Inoculation: Within 15-30 minutes of standardization, add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. [15]The final volume in each well is now 200 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [15] 6. Data Acquisition: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [15]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • Self-Validation and Causality:

    • Why standardize the inoculum? The density of the starting bacterial population significantly affects the MIC value. Standardization to a 0.5 McFarland standard is a critical step for reproducibility and for comparing results across different experiments and labs. [15] * Why use growth and sterility controls? The growth control confirms that the bacteria are viable and that the medium can support growth. The sterility control confirms that the medium and plate were not contaminated. Without these, the results are uninterpretable. [15]

The MIC value is reported in µg/mL or µM. A lower MIC value indicates higher potency.

Compound IDDerivative Structure (R-group)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
IND-0014-methoxy-phenyl1664
IND-0024-chloro-phenyl832
IND-0032,4,5-trimethoxy-phenyl32>128
Ampicillin(Positive Control)0.258

Table of representative MIC data for indole derivatives against Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered strategy for the initial biological screening of this compound derivatives. By employing robust, validated assays for anticancer, anti-inflammatory, and antibacterial activity, researchers can efficiently identify promising lead compounds. Positive hits from these primary screens warrant progression to more complex secondary assays, such as mechanism-of-action studies (e.g., kinase profiling, apoptosis assays), in vivo efficacy models (e.g., tumor xenografts, carrageenan-induced paw edema), and ADME/Tox profiling. The logical, stepwise evaluation detailed herein provides a scientifically rigorous path from a novel chemical entity to a potential therapeutic candidate.

References

  • Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.). Google Books.
  • MTT assay protocol. (n.d.). Abcam.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). PubMed.
  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
  • Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC - PubMed Central.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). PMC - NIH.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). MDPI.
  • Unconventional screening approaches for antibiotic discovery. (2015). ResearchGate.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC - NIH.
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). Benchchem.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • MTT Cell Assay Protocol. (n.d.).
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2015). PMC - NIH.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI.
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2023). ACS Omega.
  • Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (n.d.). Benchchem.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). PMC - PubMed Central.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI.
  • An ELISA method to measure inhibition of the COX enzymes. (2006). PubMed - NIH.
  • Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (2004). PubMed.
  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. (1987). ResearchGate.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

Sources

discovery and synthetic history of 3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Phenyl-1H-indole-2-carboxylic Acid

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its unique electronic properties and rigid, planar structure make it a versatile template for drug design. Within this class, the this compound core represents a particularly valuable motif. Its derivatives have been identified as potent antagonists of cysteinyl leukotriene receptors (CysLT1), relevant for treating asthma, and as novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3] This guide provides a comprehensive exploration of the discovery and the chronological evolution of synthetic strategies for this important molecule, aimed at researchers and professionals in drug development.

Pioneering Syntheses: The Classical Era

The initial approaches to constructing the indole nucleus, while not specifically targeting the 3-phenyl derivative at their inception, laid the foundational chemical logic for all subsequent syntheses. These classical methods are characterized by their use of strong acids and high temperatures.

The Fischer Indole Synthesis (1883)

The first and most famous method for indole synthesis was discovered by Emil Fischer in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6]

Causality and Mechanism: The driving force of the Fischer synthesis is the formation of a stable aromatic indole ring. The mechanism, proposed by Robinson, proceeds through a critical[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[6][7] This step forms a new C-C bond and sets the stage for intramolecular cyclization and subsequent elimination of ammonia to yield the final indole product.[4][5] The choice of a strong Brønsted or Lewis acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) is crucial for protonating the intermediates and facilitating the key rearrangement and cyclization steps.[5][8]

To synthesize this compound via this route, one would conceptually start with phenylhydrazine and 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid) or its ester.

Diagram: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H+) E Cyclic Aminal D->E Intramolecular Cyclization F Indole Product E->F Elimination of NH3 & Aromatization

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The Reissert Indole Synthesis (1897)

Shortly after Fischer's discovery, Arnold Reissert developed an alternative route starting from o-nitrotoluenes.[9] This method is particularly well-suited for producing indole-2-carboxylic acids.[10] The synthesis is a two-stage process: first, a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[9][11]

Causality and Mechanism: The initial step relies on the acidity of the methyl protons of o-nitrotoluene, which are activated by the electron-withdrawing nitro group. A strong base, such as potassium ethoxide, deprotonates the methyl group to form a carbanion that attacks diethyl oxalate.[12] The second stage involves the reduction of the nitro group to an amine (e.g., using zinc in acetic acid or catalytic hydrogenation), which then spontaneously undergoes intramolecular cyclization onto the adjacent ketone, followed by dehydration to form the aromatic indole ring.[9][13]

Diagram: Workflow of the Reissert Indole Synthesis

Reissert_Workflow Start o-Nitrotoluene Derivative Step1 Condensation with Diethyl Oxalate (Base, e.g., KOEt) Start->Step1 Intermediate Ethyl o-Nitrophenylpyruvate Step1->Intermediate Step2 Reductive Cyclization (e.g., Zn/HOAc) Intermediate->Step2 Product Indole-2-carboxylic Acid Step2->Product

Caption: The two-stage process of the Reissert Indole Synthesis.

The Modern Era: Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis revolutionized organic synthesis, offering milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods.

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this powerful reaction builds the indole core via a palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[14][15] This method is exceptionally versatile for creating 2,3-disubstituted indoles.[16]

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[17] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the o-haloaniline.

  • Alkyne Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. This step is often highly regioselective, with the bulkier alkyne substituent typically directing itself to what will become the 2-position of the indole to minimize steric hindrance.[17]

  • Intramolecular Cyclization: The nitrogen atom of the aniline attacks the newly formed vinylpalladium intermediate.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the aromatic indole ring.[17]

To synthesize the ester precursor of this compound, one would react an o-haloaniline with an alkyne such as ethyl 3-phenylpropiolate.

Diagram: Catalytic Cycle of the Larock Indole Synthesis

Larock_Cycle Pd0 Pd(0) ArPdIIX Ar-Pd(II)-X Pd0->ArPdIIX Oxidative Addition (o-haloaniline) AlkyneComplex Alkyne Complex ArPdIIX->AlkyneComplex Alkyne Coordination VinylPd Vinylpalladium Intermediate AlkyneComplex->VinylPd Migratory Insertion Palladacycle Six-membered Palladacycle VinylPd->Palladacycle Intramolecular Cyclization Palladacycle->Pd0 Reductive Elimination Indole Indole Product Palladacycle->Indole

Caption: The Pd(0)/Pd(II) catalytic cycle of the Larock reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like starting material availability, desired substitution patterns, and scalability.

Method Starting Materials Key Reagents/Catalyst Typical Yields Advantages Disadvantages
Fischer Synthesis Arylhydrazine, Phenylpyruvic acid esterStrong Acid (H₂SO₄, PPA, ZnCl₂)Variable (can be low)[4]Inexpensive starting materials, well-established.Harsh conditions, limited functional group tolerance, potential for side reactions.[4]
Reissert Synthesis Substituted o-Nitrotoluene, Diethyl oxalateStrong Base (KOEt), Reducing Agent (Zn/HOAc)GoodDirect route to 2-carboxylic acids, good for specific substitution patterns.Requires nitro-substituted precursors, multi-step process.[9]
Larock Synthesis o-Haloaniline, Phenylpropiolate esterPd(0) Catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃)Good to Excellent[14]Mild conditions, high regioselectivity, broad substrate scope, excellent functional group tolerance.[14][15]Cost of palladium catalyst and specialized alkyne starting materials.

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrates.

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate (General Procedure)
  • Step A: Condensation. To a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol, add the desired o-nitrotoluene (1.0 eq) at 0 °C. Stir for 15 minutes, then add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with dilute HCl and extract the product, ethyl o-nitrophenylpyruvate, with ethyl acetate.[9]

  • Step B: Reductive Cyclization. Dissolve the crude pyruvate from Step A in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise, maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to 80-90 °C for 1 hour. Cool the reaction, filter off the excess zinc, and neutralize the filtrate. Extract the ethyl indole-2-carboxylate product with ethyl acetate, wash, dry, and purify by column chromatography.[9]

  • Step C: Hydrolysis. To obtain the final carboxylic acid, the resulting ester can be hydrolyzed using a standard procedure, such as heating with aqueous NaOH or LiOH, followed by acidic workup.

Protocol 2: Larock Synthesis of an Ethyl 3-Phenyl-1H-indole-2-carboxylate
  • Reaction Setup. To an oven-dried flask, add Pd(OAc)₂ (3-5 mol%), Na₂CO₃ (2.5 eq), and LiCl (1.0 eq).[15] Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition. Add a solution of the o-iodoaniline (1.0 eq) and the ethyl 3-phenylpropiolate (1.2 eq) in a suitable solvent such as NMP or DMF.[15]

  • Reaction. Heat the mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification. Cool the reaction mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-phenyl-1H-indole-2-carboxylate.

  • Hydrolysis. Saponify the ester as described in the Reissert protocol to yield this compound.

Conclusion

The synthetic journey towards this compound mirrors the broader evolution of organic chemistry. From the harsh, forcing conditions of classical named reactions like the Fischer and Reissert syntheses, the field has progressed to the elegant and highly efficient transition-metal catalyzed methods pioneered by Larock. These modern strategies provide chemists with milder, more versatile, and often higher-yielding pathways to this medicinally vital scaffold. The continued development of novel synthetic routes is crucial for enabling the discovery of new therapeutics and advancing the field of drug development.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053. Available at: [Link]

  • Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820. Available at: [Link]

  • Jiang, X., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1085-1089. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Available at: [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

  • Larock, R. C. (1991). Larock Indole Synthesis. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]

  • Various Authors. (n.d.). Larock Indole Synthesis. SynArchive. Available at: [Link]

  • Various Authors. (n.d.). Reissert Indole Synthesis. Cambridge University Press. Available at: [Link]

  • Gribble, G. (2010). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Reddy, T. J., et al. (2011). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 1(8), 1521-1533. Available at: [Link]

  • Cami-Kobeci, G., & Hu, Y. (2010). Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules, 15(5), 3256-3287. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Al-awar, R. S., et al. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 11(4), 231-239. Available at: [Link]

  • ChemWis. (2023). Reissert Indole Synthesis. YouTube. Available at: [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Unangst, P. C., et al. (1987). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, R. G., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4647-4663. Available at: [Link]

  • Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • Unlock Chemystery. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. Available at: [Link]

  • Youssif, B. G. M., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(21), 3939. Available at: [Link]

  • Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • de Oliveira, R. G., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents a combination of high-quality predicted data, rigorously interpreted and validated against the experimental spectra of closely related structural analogs. This approach ensures a scientifically robust and practical resource for researchers.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₁NO₂[1][2]

  • Molar Mass: 237.25 g/mol [1][2]

  • Melting Point: 195-197 °C[1][2]

  • Appearance: White to cream solid[1]

Spectroscopic Data & Interpretation

This section details the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with experimentally obtained data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below, with detailed assignments and rationale.

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the eleven protons in the molecule. The acidic protons of the carboxylic acid and the indole N-H will likely appear as broad singlets, while the aromatic protons will exhibit complex splitting patterns.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0br s1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. This is consistent with the observed chemical shift for the carboxylic acid proton in indole-2-carboxylic acid.[3]
~11.8br s1HN-HThe indole N-H proton is also acidic and subject to hydrogen bonding, resulting in a broad, downfield signal. This is in agreement with the N-H signal observed for indole-2-carboxylic acid.[3]
~7.7 - 7.2m9HAr-HThe nine aromatic protons on the phenyl and indole rings will resonate in this region. The specific chemical shifts and coupling patterns will depend on their electronic environment and proximity to other protons. The protons on the phenyl group are expected to show a complex multiplet, while the protons on the indole ring will exhibit characteristic splitting patterns.

The predicted ¹³C NMR spectrum will display fifteen distinct signals, corresponding to each carbon atom in this compound.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this downfield region.[1]
~138 - 110Ar-CThe twelve aromatic carbons of the indole and phenyl rings will resonate in this range. The specific shifts are influenced by the substitution pattern and the electronic effects of the nitrogen atom and the carboxylic acid group.
~105C3The C3 carbon of the indole ring, bearing the phenyl group, is expected to be in this region.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is predicted to show characteristic absorption bands for the carboxylic acid and indole functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300-2500Broad, StrongO-H stretchThe broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.
~3400MediumN-H stretchCharacteristic stretching vibration of the indole N-H group.
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid is a prominent feature in this region.
~1600-1450Medium-StrongC=C stretchAromatic C=C stretching vibrations from both the indole and phenyl rings.
~1300MediumC-O stretchStretching vibration of the C-O bond in the carboxylic acid.
~750StrongC-H bendOut-of-plane C-H bending vibrations of the aromatic protons.
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

m/z Relative Intensity Assignment Rationale
237Moderate[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.[1][2]
192High[M - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids.
164Moderate[M - COOH - HCN]⁺Subsequent loss of hydrogen cyanide from the indole ring is a characteristic fragmentation.
77Moderate[C₆H₅]⁺The phenyl cation is a stable fragment.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectral data for this compound and similar compounds.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. By integrating predicted data with experimental observations from analogous structures and established spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this important molecule in research and development settings. The detailed protocols offer practical guidance for obtaining reliable and reproducible spectral data.

References

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4483. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H11NO2). Retrieved from [Link]

Sources

Whitepaper: The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif Driving a New Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that demonstrates the ability to bind to a multitude of diverse biological targets with high affinity. This versatility has positioned its derivatives at the forefront of drug discovery efforts across a wide spectrum of diseases, including viral infections, cancer, and neurological disorders. This technical guide provides an in-depth analysis of the therapeutic potential of indole-2-carboxylic acid derivatives for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, explore key therapeutic applications with structure-activity relationship (SAR) insights, and present detailed experimental workflows for their synthesis and pharmacological evaluation. The narrative is grounded in the principles of causality, explaining not just the protocols but the scientific rationale that underpins them, thereby offering a self-validating system for investigation and development.

The Indole-2-Carboxylic Acid Core: A Structural and Functional Analysis

The power of the indole-2-carboxylic acid scaffold lies in its unique combination of structural features. The bicyclic indole system provides a rigid, aromatic, and lipophilic core that can engage in crucial π–π stacking and hydrophobic interactions within protein binding pockets. The carboxylic acid moiety at the 2-position is the critical functional anchor. Its ability to act as a hydrogen bond donor and acceptor, and more importantly, as a metal-chelating group, is fundamental to the mechanism of action for several classes of these derivatives.

Strategic modification at various positions on the indole ring (the N1, C3, C5, and C6 positions being the most common) allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Caption: Core structure and key points for chemical modification.

Therapeutic Applications & Mechanisms of Action

The functional duality of the indole-2-carboxylic acid scaffold has been exploited to develop potent inhibitors and modulators for a range of validated therapeutic targets.

Antiviral Therapy: HIV-1 Integrase Inhibition

One of the most successful applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Integrase is a critical viral enzyme that catalyzes the insertion of the viral DNA into the host genome, an essential step in the HIV-1 life cycle.[2]

Mechanism of Action: The catalytic core of HIV-1 integrase features a DDE motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[3] The indole-2-carboxylic acid scaffold acts as a pharmacophore that perfectly positions the carboxylate and the indole nitrogen to chelate these two Mg²⁺ ions.[4][5] This coordination displaces the reactive 3'-hydroxyl groups of the viral DNA, effectively halting the strand transfer reaction.[1][3] Structural optimization, such as adding a halogenated benzene ring at the C6 position, can further enhance potency by introducing π–π stacking interactions with the viral DNA.[1][4]

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor Action DDE DDE Motif (Asp64, Asp116, Glu152) Mg1 Mg²⁺ DDE->Mg1 coordinates Mg2 Mg²⁺ DDE->Mg2 coordinates vDNA Viral DNA I2C Indole-2-Carboxylic Acid Derivative I2C->Mg1 chelates I2C->Mg2 chelates Blocked Strand Transfer REACTION BLOCKED

Caption: Mechanism of HIV-1 integrase inhibition by chelation.

Table 1: Selected Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound IDKey Structural FeaturesIC₅₀ (µM)Reference
Compound 1 Parent Indole-2-Carboxylic Acid32.37[3]
Compound 17a C6 halogenated benzene ring3.11[1][4]
Compound 20a Optimized C3 long branch0.13[2][5]
Immuno-Oncology: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[6] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system. Dual inhibition of IDO1 and TDO is a promising strategy for cancer immunotherapy.[6]

Mechanism of Action: Derivatives of indole-2-carboxylic acid have been developed as potent dual inhibitors. Molecular docking studies suggest these compounds occupy the active sites of both IDO1 and TDO, preventing the binding of the natural substrate, L-tryptophan.[6] This restores local tryptophan levels and reduces immunosuppressive metabolites, thereby promoting an anti-tumor immune response.

Compound IDTarget(s)IC₅₀ (IDO1, µM)IC₅₀ (TDO, µM)Reference
Compound 9o-1 IDO1/TDO1.171.55[6]
Compound 9p-O IDO1/TDODouble-digit nMDouble-digit nM[6]
Targeted Cancer Therapy: EGFR/CDK2 Dual Inhibition

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are crucial regulators of cell proliferation and survival, and their dysregulation is common in many cancers. Developing dual inhibitors can offer a more potent therapeutic effect and potentially overcome resistance mechanisms.

Mechanism of Action: Indole-2-carboxamide derivatives have been synthesized that exhibit potent dual inhibitory activity.[7] These compounds are designed to fit into the ATP-binding pockets of both kinases. For instance, derivatives like 5d and 5e have shown inhibitory effects comparable to the established EGFR inhibitor erlotinib and superior to the CDK2 inhibitor dinaciclib.[7]

Compound IDTarget(s)IC₅₀ (EGFR, nM)IC₅₀ (CDK2, nM)Reference
Erlotinib EGFR80 ± 5-[7]
Dinaciclib CDK2-20[7]
Compound 5d EGFR/CDK289 ± 6-[7]
Compound 5e EGFR/CDK293 ± 813[7]
Neuroprotection: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity but also in excitotoxic neuronal death associated with stroke and epilepsy.[8] The receptor requires both glutamate and a co-agonist, typically glycine, to become fully active.

Mechanism of Action: Indole-2-carboxylic acid (I2CA) itself acts as a specific and competitive antagonist at the glycine binding site of the NMDA receptor.[8] By blocking the action of glycine, I2CA prevents the channel from opening even in the presence of glutamate. This suggests that glutamate alone is insufficient for channel activation and highlights a therapeutic avenue for mitigating excitotoxicity.[8]

Drug Discovery Workflow: From Synthesis to Evaluation

A robust and logical workflow is critical for identifying and optimizing lead compounds based on the indole-2-carboxylic acid scaffold.

Workflow Synth Step 1: Synthesis & Purification Primary Step 2: Primary In Vitro Screen (Enzyme Assay) Synth->Primary Data1 Determine IC₅₀ Primary->Data1 Secondary Step 3: Secondary In Vitro Screen (Cell-Based Assay) Data2 Determine GI₅₀/CC₅₀ Secondary->Data2 SAR Step 4: SAR & Computational Analysis Data3 Identify Key Structural Features SAR->Data3 Lead Lead Optimization Lead->Synth New Derivatives Data1->Secondary Data2->SAR Data3->Lead Iterative Design

Caption: Iterative workflow for drug discovery and lead optimization.

Synthesis Protocol: Representative Synthesis of Indole-2-Carboxamides

This protocol is a representative example based on methodologies for creating EGFR/CDK2 inhibitors.[7] The causality is clear: a multi-step synthesis is required to build complexity, starting from a commercially available precursor and using well-established coupling chemistry to form the final amide bond.

Objective: To synthesize a target indole-2-carboxamide derivative.

Step 1: Fischer Indole Cyclization

  • Rationale: This classic reaction forms the core indole ring system.

  • Procedure:

    • Dissolve the desired phenylhydrazine hydrochloride (1a-d, 1.0 eq) and 2-oxopropanoic acid (2, 1.1 eq) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting 3-methylindole-2-carboxylate ester (3a-d) by column chromatography.

Step 2: Alkaline Hydrolysis

  • Rationale: The ester must be hydrolyzed to the carboxylic acid to prepare it for amide coupling.

  • Procedure:

    • Dissolve the ester (3a-d, 1.0 eq) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (NaOH, 3.0 eq).

    • Stir at 60°C for 2-3 hours until saponification is complete (monitored by TLC).

    • Cool the mixture, acidify with 1N HCl to pH ~2-3 to precipitate the carboxylic acid (4a-d).

    • Filter, wash with cold water, and dry the product.

Step 3: Amide Coupling

  • Rationale: A robust coupling reagent is needed to efficiently form the amide bond between the carboxylic acid and the desired amine without significant side reactions. BOP is an effective choice.

  • Procedure:

    • Suspend the carboxylic acid (4a-d, 1.0 eq) in dichloromethane (DCM).

    • Add the desired amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final target carboxamide by column chromatography or recrystallization.

Pharmacological Evaluation: HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the strand transfer activity of HIV-1 integrase.

Causality & Self-Validation: This assay directly measures the biochemical event that the inhibitor is designed to block. It uses a simplified system with purified enzyme and DNA substrates, ensuring that any observed inhibition is due to direct interaction with the target. A dose-response curve is generated, which validates the inhibitory effect and provides a quantitative measure of potency (IC₅₀).

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (vDNA, often biotin-labeled)

  • Target DNA (tDNA, often labeled with a different tag)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4% glycerol.

  • Test compounds dissolved in DMSO.

  • Streptavidin-coated microplates.

  • Detection reagents (e.g., Europium-labeled anti-tag antibody).

Step-by-Step Protocol:

  • Pre-incubation (Inhibitor with Enzyme):

    • In a 96-well plate, add 2 µL of test compound at various concentrations (typically a 10-point serial dilution, starting at 100 µM). Include DMSO-only wells as a negative control.

    • Add 40 µL of a solution containing recombinant HIV-1 integrase to each well.

    • Incubate for 30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of a solution containing the vDNA and tDNA substrates to each well to initiate the strand transfer reaction.

    • Incubate for 60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 50 mM EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 60 minutes at room temperature to capture the biotin-labeled DNA.

    • Wash the plate 3 times with wash buffer to remove unbound components.

    • Add a Europium-labeled antibody that recognizes the tag on the tDNA. Incubate for 60 minutes.

    • Wash the plate again to remove the unbound antibody.

    • Add enhancement solution and read the time-resolved fluorescence (TRF) signal.

  • Data Analysis:

    • The TRF signal is proportional to the amount of strand transfer product formed.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition, no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indole-2-carboxylic acid scaffold has unequivocally proven its value in modern drug discovery. Its derivatives have yielded potent inhibitors for high-value targets in virology, oncology, and neuroscience. The chemical tractability of the core allows for extensive structure-activity relationship studies, enabling the rational design of compounds with improved potency and selectivity.

Future efforts will likely focus on several key areas:

  • Exploring New Targets: Expanding the application of this scaffold to other enzyme classes and receptor families.

  • Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) properties, a critical step for clinical success.

  • Combating Drug Resistance: For applications like HIV and cancer, continuously developing new derivatives that are active against resistant mutants remains a high priority.[2]

The foundational insights and methodologies presented in this guide underscore the immense potential that indole-2-carboxylic acid derivatives hold. For research and development teams, this scaffold is not merely a starting point but a robust and versatile platform for engineering the next generation of targeted therapeutics.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (n.d.). PubMed Central.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed.
  • Indole-2-carboxylic acid derivatives. (1993).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC - PubMed Central.
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews.
  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-phenyl-1H-indole-2-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the computational analysis of 3-phenyl-1H-indole-2-carboxylic acid and its derivatives. We will move beyond a simple recitation of steps to explore the causal logic behind methodological choices, ensuring a robust and reproducible in silico workflow. Our approach integrates molecular docking, molecular dynamics, and ADMET prediction to build a holistic profile of the molecule's potential as a therapeutic agent.

Introduction: The Rationale for In Silico Investigation

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Specifically, derivatives of indole-2-carboxylic acid have been identified as promising inhibitors for critical therapeutic targets such as HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[3][4][5][6]

Given this therapeutic potential, computational methods offer an indispensable toolkit to accelerate the discovery process.[7][8] In silico modeling allows us to predict and analyze the interactions between our lead compound, this compound, and its biological targets at an atomic level. This approach not only helps in elucidating mechanisms of action but also enables the rational design of more potent and specific derivatives, all while significantly reducing the time and cost associated with traditional laboratory experiments.[7][9]

This guide presents a complete workflow, from initial target selection to the final analysis of the ligand-receptor complex's dynamic behavior and drug-like properties.

In_Silico_Workflow cluster_prep Foundation: System Preparation cluster_core Core Methodologies cluster_analysis Synthesis & Validation Target_ID Target Identification (e.g., HIV-1 Integrase) Receptor_Prep Receptor Preparation (Cleaning PDB file) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-Likeness) Ligand_Prep->ADMET Receptor_Prep->Docking MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Top Poses Analysis Integrated Data Analysis & Lead Optimization MD_Sim->Analysis ADMET->Analysis

Caption: Overall in silico drug discovery workflow.

Foundation: Preparing the Molecular System

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical and involves careful selection and cleaning of both the receptor and the ligand.

Target Identification and Retrieval
  • Scientific Rationale: The first step is to identify a relevant biological target. Based on existing literature, indole-2-carboxylic acid derivatives show potent activity against HIV-1 integrase.[5][6][10] We will therefore select this enzyme as our target. A crystal structure of the target protein, preferably co-crystallized with a ligand, provides the empirical coordinates for our model.

  • Protocol:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for "HIV-1 Integrase". For this guide, we will use PDB ID: 1K6Y , which is the catalytic core domain.

    • Download the structure in PDB format.

Ligand Preparation
  • Scientific Rationale: The ligand, this compound, must be converted from a 2D representation to a geometrically optimized 3D structure with correct atom types and charges. This ensures that the ligand's conformation is energetically plausible before docking.

  • Protocol:

    • Draw the 2D structure of this compound using chemical drawing software like MarvinSketch or ChemDraw, or retrieve it from a database like PubChem.

    • Convert the 2D structure to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that bond lengths and angles are optimal.[11]

    • Save the final 3D structure in a .mol2 or .sdf format, which preserves bond order and charge information.

Receptor (Protein) Preparation
  • Scientific Rationale: PDB files are raw experimental data and are not immediately ready for simulation. They often contain non-essential components like water molecules, co-factors, and multiple protein chains. The preparation process involves cleaning the structure, adding missing atoms (especially hydrogens, which are typically absent in X-ray crystal structures), and assigning partial charges. This creates a chemically correct and computationally ready receptor model.[11][12][13]

  • Protocol (using UCSF Chimera or similar software):

    • Load the downloaded PDB file (e.g., 1K6Y.pdb).

    • Remove extraneous molecules: Delete all water molecules. For this specific PDB, also remove any co-crystallized ligands or ions that are not part of the catalytic mechanism you intend to study.

    • Handle multiple chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the unnecessary chains.[11]

    • Add hydrogens: Use a tool like AutoDock Tools or the "AddH" function in Chimera to add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Specify that only polar hydrogens should be added for docking.

    • Assign partial charges: Add partial atomic charges using a standard force field like AMBER. This is essential for calculating electrostatic interactions.

    • Save the prepared receptor: Save the cleaned receptor in the .pdbqt format for use with AutoDock Vina. This format includes atomic charges and atom type information.[14]

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[15][16][17] It serves as a powerful screening tool to identify promising candidates and generate initial hypotheses about binding modes.

  • Scientific Rationale: We employ docking to generate a static snapshot of the most likely binding poses of this compound within the active site of HIV-1 integrase. The scoring function provides a quantitative estimate of binding affinity, allowing us to rank different poses and, if applicable, different ligands.[18] We will use AutoDock Vina, a widely used and validated open-source docking program.[19][20]

Docking_Workflow Receptor Prepared Receptor (protein.pdbqt) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand (ligand.pdbqt) Vina Run AutoDock Vina Ligand->Vina GridBox->Vina Results Output: Poses & Scores (results.pdbqt) Vina->Results Analysis Analyze Interactions (PyMOL, Discovery Studio) Results->Analysis

Caption: The molecular docking workflow using AutoDock Vina.

Detailed Protocol: Docking with AutoDock Vina
  • Prepare Ligand for Vina: Convert the energy-minimized .mol2 file of the ligand to the .pdbqt format using AutoDock Tools. This step defines rotatable bonds.

  • Define the Search Space (Grid Box):

    • In AutoDock Tools, load the prepared receptor (.pdbqt).

    • Identify the active site. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from published literature.

    • Center a "grid box" over this active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[21]

    • Record the coordinates of the box center (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z). Save this information in a configuration file (e.g., conf.txt).

  • Create the Vina Configuration File: Create a text file (conf.txt) with the following content:

  • Execute the Docking: Run Vina from the command line: vina --config conf.txt --log results.log

  • Analyze the Results:

    • The output file results.pdbqt contains the predicted binding poses (usually 9), ranked by their binding affinity scores in kcal/mol.

    • The results.log file contains the binding affinity for each pose.

    • Visualize the top-ranked pose complexed with the receptor using software like PyMOL or Discovery Studio Visualizer. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[15]

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (HIV-1 Integrase)Interaction Type
1-8.5ASP64, ASP116, GLU152Hydrogen Bond, Metal Chelation
1-8.5TYR143, PRO142Hydrophobic, π-π Stacking
2-8.2ASP64, THR66Hydrogen Bond
3-7.9CYS65, HIS67Hydrophobic

Note: Data shown is illustrative.

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are dynamic. MD simulations model the movements of atoms over time, providing critical insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent.[22][23][24]

  • Scientific Rationale: An MD simulation validates the docking results by assessing whether the predicted binding pose is stable in a more realistic, solvated environment.[24] It allows us to observe the flexibility of both the protein and the ligand and to calculate more rigorous metrics of binding, such as binding free energy. We will use GROMACS, a high-performance and widely used MD engine.[25][26][27] The CHARMM36 force field is a robust choice for protein-ligand simulations.[28]

MD_Workflow Start Start with Best Docked Pose Topology Generate Topology (Protein & Ligand) Start->Topology Box Define Simulation Box & Add Solvent Topology->Box Ions Add Ions (Neutralize System) Box->Ions Minim Energy Minimization (Remove Clashes) Ions->Minim Equil Equilibration (NVT & NPT) Minim->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Sources

Methodological & Application

synthesis of 3-phenyl-1H-indole-2-carboxylic acid from phenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-phenyl-1H-indole-2-carboxylic acid from Phenylhydrazine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is centered around the venerable Fischer indole synthesis, a robust and versatile method for constructing the indole core.[1][2] This guide details a two-step synthetic sequence beginning with the acid-catalyzed cyclization of phenylhydrazine with a bespoke β-keto ester to form an indole-2-carboxylate intermediate, followed by its quantitative hydrolysis to the target carboxylic acid. We offer in-depth mechanistic discussions, step-by-step experimental protocols, and expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and the synthesis of functional organic molecules.

Introduction and Synthetic Strategy

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals.[3] The specific target of this guide, this compound, serves as a key building block for more complex molecular architectures. The synthetic strategy presented herein leverages the Fischer indole synthesis, a reaction discovered in 1883 that remains a cornerstone of heterocyclic chemistry.[4][5]

Our approach involves two primary transformations:

  • Fischer Indole Synthesis: An acid-catalyzed reaction between phenylhydrazine and ethyl 2-oxo-3-phenylbutanoate to construct the indole ring system, yielding ethyl 3-phenyl-1H-indole-2-carboxylate.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to afford the final product, this compound.

This sequence is reliable and scalable, utilizing readily available starting materials. The key to success lies in the careful control of the Fischer cyclization step, which is sensitive to the choice of acid catalyst and reaction conditions.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone (or aldehyde) into an indole.[6] The reaction proceeds through a fascinating cascade of equilibria and rearrangements. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.

The core sequence of events is as follows:

  • Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and the ketone (ethyl 2-oxo-3-phenylbutanoate) to form the corresponding phenylhydrazone. This is a standard imine formation reaction.[7][8]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[8][9] This step is crucial as it sets the stage for the key bond-forming event.

  • [10][10]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine is protonated. This triggers a[10][10]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[7][8] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, thereby creating the di-imine intermediate and disrupting the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The di-imine intermediate rapidly tautomerizes to regain aromaticity. The newly formed aromatic amine then undergoes an intramolecular nucleophilic attack on the second imine carbon, forming a five-membered aminoacetal ring.[5][7]

  • Ammonia Elimination: Finally, acid-catalyzed elimination of an ammonia molecule from the aminoacetal intermediate leads to the formation of the stable, aromatic indole ring system.[6][8]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Start Phenylhydrazine + Ethyl 2-oxo-3-phenylbutanoate Hydrazone Phenylhydrazone Intermediate Start->Hydrazone -H₂O EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Diimine Di-imine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement (H⁺ catalyst) Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization IndoleEster Ethyl 3-phenyl-1H- indole-2-carboxylate Aminal->IndoleEster -NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Reagents and Materials

Proper preparation and handling of reagents are critical for a successful synthesis. The following table summarizes the key materials required for this two-step procedure.

ReagentFormulaMW ( g/mol )RoleKey Considerations
PhenylhydrazineC₆H₈N₂108.14Starting MaterialToxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
Ethyl 2-oxo-3-phenylbutanoateC₁₂H₁₄O₃206.24Starting Materialβ-keto ester partner for the Fischer synthesis.[11]
Polyphosphoric Acid (PPA)(HPO₃)nVariableAcid Catalyst & SolventHighly viscous and corrosive. Excellent dehydrating agent.[9]
TolueneC₇H₈92.14SolventUsed for extraction.
Ethyl AcetateC₄H₈O₂88.11SolventUsed for extraction and chromatography.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01BaseFor neutralizing the reaction mixture during workup.
Sodium Hydroxide (NaOH)NaOH40.00Hydrolysis ReagentStrong base for saponification. Corrosive.
Ethanol (EtOH)C₂H₅OH46.07SolventUsed as a solvent for hydrolysis.
Hydrochloric Acid (HCl)HCl36.46AcidFor acidification during final product isolation. Corrosive.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentFor removing residual water from organic extracts.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.

Protocol 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate

This protocol details the core Fischer indole synthesis step. Polyphosphoric acid (PPA) is chosen as the catalyst and solvent due to its efficacy in promoting the necessary dehydrations and rearrangements.[12]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g). Begin stirring and heat the PPA to 80°C in an oil bath.

  • Reagent Addition: In a separate beaker, mix phenylhydrazine (10.8 g, 0.1 mol) and ethyl 2-oxo-3-phenylbutanoate (20.6 g, 0.1 mol). Expert Tip: Pre-forming the hydrazone is often unnecessary as it will form in-situ. Direct addition of the mixture simplifies the procedure.[6]

  • Reaction Execution: Add the phenylhydrazine/keto-ester mixture dropwise to the hot, stirring PPA over 15-20 minutes. The reaction is exothermic; maintain the internal temperature between 90-100°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 95°C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be UV-active and stain with p-anisaldehyde.

  • Workup and Quenching: After the reaction is complete, remove the oil bath and allow the mixture to cool to approximately 60°C. Carefully and slowly pour the viscous reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. Causality Note: This quenching step hydrolyzes the PPA and precipitates the crude product.

  • Extraction: The resulting aqueous slurry will contain the precipitated product. Extract the mixture with toluene (3 x 150 mL). Combine the organic layers.

  • Neutralization and Washing: Wash the combined toluene extracts sequentially with water (100 mL), 5% aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL). This removes residual acid and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is ethyl 3-phenyl-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to yield the final carboxylic acid.

  • Reaction Setup: To the crude ethyl 3-phenyl-1H-indole-2-carboxylate from the previous step, add ethanol (200 mL) and a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) in a 500 mL round-bottom flask.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle and stir for 2-3 hours. Monitor the disappearance of the starting ester by TLC. Trustworthiness Check: The hydrolysis is typically complete when the reaction mixture becomes a clear, homogeneous solution.

  • Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Dilute the remaining aqueous residue with 200 mL of water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. The target carboxylic acid will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The product is typically obtained as an off-white to pale yellow solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire experimental process, from starting materials to the final, purified product.

Workflow_Diagram cluster_step1 Part 1: Fischer Indole Synthesis cluster_step2 Part 2: Hydrolysis & Purification start Mix Phenylhydrazine & Ethyl 2-oxo-3-phenylbutanoate react Add to hot PPA (95°C) Stir for 1h start->react quench Quench on Ice react->quench extract Extract with Toluene quench->extract wash Wash with NaHCO₃ & Brine extract->wash concentrate1 Dry & Concentrate wash->concentrate1 intermediate Crude Ethyl 3-phenyl-1H- indole-2-carboxylate concentrate1->intermediate hydrolyze Reflux with NaOH in EtOH/H₂O intermediate->hydrolyze To Next Step evaporate Remove EtOH hydrolyze->evaporate acidify Acidify with HCl to pH 2 evaporate->acidify filter Filter Precipitate acidify->filter dry Wash with H₂O & Dry filter->dry final_product Pure 3-phenyl-1H-indole- 2-carboxylic acid dry->final_product

Caption: Experimental workflow for the two-step synthesis.

References

  • BenchChem. (n.d.). Synthesis of Ethyl 3-oxo-2-phenylbutanoate - Technical Support Center.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Taber, D. F., & Neubert, T. D. (2001). Indole synthesis: a review and proposed classification. PMC - NIH.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53465-53493. doi:10.1039/C7RA10716A.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate.
  • Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews.
  • BenchChem. (n.d.). Application of Ethyl 3-oxo-2-phenylbutanoate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2586.
  • BenchChem. (n.d.). Synthesis of Ethyl 3-oxo-2-phenylbutanoate from Phenylacetyl Chloride: A Technical Guide.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • chemeurope.com. (n.d.). Fischer indole synthesis.
  • LookChem. (n.d.). ethyl 3-oxo-2-phenylbutanoate.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent.
  • University of Calgary. (n.d.). Hydrolysis of Esters.

Sources

Application Note: Synthesis of 3-Substituted Indole-2-Carboxylic Acids via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold, particularly when substituted at the 3-position, represents a privileged structural motif in medicinal chemistry and drug discovery. These compounds are key intermediates and core components in a wide range of biologically active molecules, including anti-inflammatory agents, antivirals, and kinase inhibitors.[1][2][3][4] The Fischer indole synthesis, a robust and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Fischer indole synthesis for the targeted preparation of 3-substituted indole-2-carboxylic acids. We delve into the reaction mechanism, provide field-proven experimental protocols, discuss critical process parameters, and offer troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the Indole Core

The indole ring system is a fundamental component in numerous natural products and pharmaceuticals, including the amino acid tryptophan, the hormone melatonin, and various alkaloids.[8][9][10] Specifically, 3-substituted indole-2-carboxylic acids serve as crucial building blocks. The carboxylic acid at the C2 position provides a versatile handle for further chemical modification, such as amide bond formation, while the substituent at the C3 position allows for the precise modulation of pharmacological activity and selectivity.[3][4][11]

The Fischer indole synthesis is a powerful reaction that forms the indole ring from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[5][7][12] For the synthesis of the target compounds, a substituted phenylhydrazine is reacted with an α-keto acid (such as pyruvic acid or its derivatives). This approach offers a direct and convergent route to the desired indole scaffold.

The Fischer Indole Synthesis: Mechanism and Rationale

Understanding the reaction mechanism is critical for optimizing reaction conditions and predicting outcomes. The synthesis proceeds through several distinct, acid-catalyzed steps.[5][13][14]

  • Arylhydrazone Formation: The process begins with the condensation of an arylhydrazine with an α-keto acid to form an arylhydrazone intermediate. This step is typically rapid and reversible.[13][14]

  • Tautomerization: The arylhydrazone undergoes tautomerization to its corresponding enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the subsequent rearrangement.[5][15]

  • [16][16]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[16][16]-sigmatropic rearrangement (akin to a Cope rearrangement). This is often the rate-determining step and involves the formation of a new C-C bond, breaking the aromaticity of the benzene ring momentarily.[5][6][7]

  • Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminal intermediate.[5][13]

  • Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to form the stable, aromatic indole ring.[5][15]

Caption: Key mechanistic steps in the acid-catalyzed formation of indoles.

Experimental Protocols & Methodologies

This section provides a general, two-step protocol that can be adapted for various substrates. A specific example for the synthesis of 5-chloro-3-methyl-1H-indole-2-carboxylic acid is also detailed.

General Two-Step Protocol

Part A: Arylhydrazone Formation

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the arylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Keto Acid: Add the α-keto acid (1.0-1.1 eq) to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is typically indicated by a color change or the precipitation of a solid.

  • Isolation (Optional but Recommended): The resulting hydrazone can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. Washing with a cold, non-polar solvent (e.g., diethyl ether, hexanes) can improve purity. While a one-pot procedure is possible, isolating the hydrazone often leads to a cleaner final product.[10]

Part B: Indolization (Cyclization)

  • Setup: Place the dried arylhydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Catalyst & Solvent: Add the chosen acid catalyst and solvent. A wide range of catalysts can be used, including Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][8][14] Glacial acetic acid or ethanol are common solvents.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water. The crude indole product will often precipitate and can be collected by vacuum filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Example Protocol: Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

This protocol is adapted from procedures for similar syntheses.[11]

  • Step 1: Hydrazone Formation

    • To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in 30 mL of ethanol, add pyruvic acid (0.88 g, 10 mmol).

    • Stir the mixture at room temperature for 1 hour. A pale yellow precipitate should form.

    • Collect the precipitate by vacuum filtration, wash with 10 mL of cold ethanol, and dry under vacuum to yield the intermediate hydrazone.

  • Step 2: Indolization

    • Suspend the dried hydrazone (from Step 1) in 25 mL of glacial acetic acid.

    • Add p-toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 0.1 eq) as the catalyst.

    • Heat the mixture to reflux (approx. 118 °C) for 4 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

    • Stir for 30 minutes, then collect the resulting solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure 5-chloro-3-methyl-1H-indole-2-carboxylic acid.

Process Optimization and Key Considerations

The success of the Fischer indole synthesis depends heavily on the choice of catalyst and reaction conditions.

  • Choice of Catalyst: The acidity of the catalyst is crucial.[6][7][8]

    • Brønsted Acids (H₂SO₄, PPA, PTSA): These are commonly used and effective for a wide range of substrates. Polyphosphoric acid (PPA) can act as both a catalyst and a solvent at high temperatures.

    • Lewis Acids (ZnCl₂, BF₃): Often used for less reactive substrates. ZnCl₂ is a classic and highly effective catalyst for this reaction.[5][13]

    • Solid-Phase Catalysts (Zeolites): The use of solid catalysts like zeolites can influence regioselectivity, particularly with unsymmetrical ketones, by introducing steric constraints within their porous structures.[16]

  • Solvent Effects: The choice of solvent can impact reaction rates and yields. Protic solvents like acetic acid or ethanol are common and can participate in proton transfer steps. High-boiling point solvents like Dowtherm A or ethylene glycol may be required for challenging cyclizations.

  • Substituent Effects: The electronic nature of substituents on the arylhydrazine ring can significantly affect the reaction. Electron-donating groups generally accelerate the reaction by stabilizing the positive charge developed during the rearrangement, while electron-withdrawing groups can hinder it.

Experimental_Workflow Figure 2: Experimental Workflow start Starting Materials (Arylhydrazine HCl, α-Keto Acid) hydrazone Step A: Hydrazone Formation (Ethanol, RT, 1-2h) start->hydrazone isolation Isolation & Drying (Filtration) hydrazone->isolation indolization Step B: Indolization (Acid Catalyst, Solvent, Reflux) isolation->indolization workup Workup (Quench with Ice-Water) indolization->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 3-Substituted Indole-2-Carboxylic Acid purification->product analysis Characterization (NMR, MS, m.p.) product->analysis

Caption: A streamlined workflow for the synthesis and purification process.

Data Summary and Troubleshooting

The following table summarizes representative conditions for the synthesis of various 3-substituted indole-2-carboxylic acids.

Arylhydrazineα-Keto AcidCatalystSolventTemp (°C)Yield (%)
PhenylhydrazinePyruvic AcidZnCl₂Acetic Acid100~75
4-MethoxyphenylhydrazinePyruvic AcidH₂SO₄Ethanol80~85
4-NitrophenylhydrazinePyruvic AcidPPAPPA120~60
Phenylhydrazine3-Phenylpyruvic AcidPTSAToluene110~70

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or decomposition.

    • Solution: Increase reaction time or temperature. Consider a stronger acid catalyst (e.g., switch from PTSA to PPA). Ensure starting materials are pure and dry.

  • Formation of Isomeric Products:

    • Cause: Occurs with unsymmetrical α-keto acids. The direction of enamine formation dictates the final product.

    • Solution: The regioselectivity is often thermodynamically controlled, favoring the more substituted enamine. Changing the acid catalyst or solvent can sometimes alter the isomer ratio.[16]

  • Dark, Tarry Byproducts:

    • Cause: Decomposition of starting materials or product at high temperatures.

    • Solution: Lower the reaction temperature and extend the reaction time. Use a milder catalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Conclusion

The Fischer indole synthesis is a time-tested and highly effective method for preparing 3-substituted indole-2-carboxylic acids. By carefully selecting the appropriate arylhydrazine and α-keto acid precursors, and by optimizing the acid catalyst and reaction conditions, researchers can access a diverse array of valuable indole derivatives. This guide provides a robust framework for the successful implementation of this cornerstone reaction in a modern drug discovery and development setting.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Prochazka, M. P., Eklund, L., & Carlson, R. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610–613.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54050-54081. DOI:10.1039/C7RA10716A
  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

  • Sadeghi, B., & Ghasemnejad, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2419-2426.
  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 913-917.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
  • Sadeghi, B., & Ghasemnejad, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2419-2426.
  • YouTube. (2023). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (2024).
  • Msomi, N. Z., et al. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.
  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Robinson, B. (1982). The Fischer Indole Synthesis. Google Books.
  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Japp-Klingemann Reaction in the Synthesis of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Japp-Klingemann Reaction in Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among the various synthetic methodologies available for constructing this privileged heterocyclic system, the Japp-Klingemann reaction stands out as a powerful and versatile tool.[2][3] This reaction facilitates the synthesis of hydrazones from β-keto-acids or their corresponding esters and aryl diazonium salts.[4] These hydrazones are crucial intermediates that can be subsequently cyclized via the Fischer indole synthesis to yield a diverse array of substituted indoles.[1][5]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-phenyl-1H-indole-2-carboxylic acid, a valuable building block in organic synthesis. We will delve into the mechanistic underpinnings of the Japp-Klingemann reaction, explain the rationale behind key experimental choices, and offer insights to ensure reproducible and high-yielding results.

Core Principle and Mechanistic Rationale

The Japp-Klingemann reaction is fundamentally a coupling reaction between an aryldiazonium salt and a compound containing an active methylene group, where at least one of the activating groups is an acyl or carboxyl moiety.[3] A critical feature of this reaction is the typical cleavage of one of these activating groups during the process.[3]

The synthesis of this compound via the Japp-Klingemann reaction is a two-stage process that begins with the formation of a specific phenylhydrazone intermediate, which is then cyclized. The overall transformation can be visualized as follows:

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis Aniline Aniline Benzenediazonium_chloride Benzenediazonium_chloride Aniline->Benzenediazonium_chloride NaNO2, HCl 0-5 °C Hydrazone_Intermediate Hydrazone_Intermediate Benzenediazonium_chloride->Hydrazone_Intermediate Coupling Ethyl_2-phenyl-3-oxobutanoate Ethyl 2-phenyl-3-oxobutanoate Ethyl_2-phenyl-3-oxobutanoate->Hydrazone_Intermediate Base (e.g., NaOAc) 3-Phenyl-1H-indole-2-carboxylic_acid 3-Phenyl-1H-indole-2-carboxylic_acid Hydrazone_Intermediate->3-Phenyl-1H-indole-2-carboxylic_acid Acid catalyst (e.g., H2SO4) Heat

Caption: Overall workflow for the synthesis of this compound.

The mechanism of the Japp-Klingemann reaction itself involves several key steps.[4] First, the β-keto-ester is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the aryldiazonium salt to generate an azo compound.[4] Subsequent hydrolysis of the ester and decarboxylation leads to the formation of the final hydrazone product.[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with each step logically following the last to ensure the highest possible yield and purity of the final product.

Part A: Preparation of the Aryl Diazonium Salt

Causality: The in-situ formation of the benzenediazonium chloride is critical as this reagent is unstable and potentially explosive in its pure form. The reaction is conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

  • In a 250 mL beaker, combine aniline (9.3 g, 0.1 mol) with a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. It is imperative to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes at 0-5 °C. The resulting clear solution of benzenediazonium chloride is used immediately in the next step.

Part B: The Japp-Klingemann Coupling Reaction

Causality: The β-keto-ester, ethyl 2-phenyl-3-oxobutanoate, provides the active methylene group required for the coupling reaction. Sodium acetate acts as a base to deprotonate the β-keto-ester, forming the reactive enolate intermediate. Maintaining a low temperature during the addition of the diazonium salt is crucial to control the exothermic reaction and prevent side product formation.

  • In a separate 1 L flask, dissolve ethyl 2-phenyl-3-oxobutanoate (20.6 g, 0.1 mol) and sodium acetate (30 g, 0.36 mol) in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared benzenediazonium chloride solution from Part A to the ethanolic solution of the β-keto-ester. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and then let it stand overnight.

Part C: Fischer Indole Synthesis and Work-up

Causality: The hydrazone intermediate formed in Part B undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to form the indole ring. Sulfuric acid serves as the strong acid catalyst required for this transformation. The final product precipitates upon dilution with water due to its lower solubility in the aqueous medium.

  • The following day, pour the reaction mixture into a 1 L beaker containing 500 mL of cold water.

  • Collect the precipitated crude hydrazone by filtration and wash it thoroughly with cold water until the washings are neutral.

  • Air-dry the crude hydrazone.

  • To induce cyclization, add the crude hydrazone to a mixture of concentrated sulfuric acid (50 mL) and ethanol (150 mL) with caution, as this process is exothermic.

  • Heat the reaction mixture to reflux for 2 hours.

  • After reflux, cool the mixture to room temperature and pour it into 1 L of ice-cold water.

  • The solid this compound will precipitate. Collect the product by filtration.

  • Wash the solid product with copious amounts of cold water to remove any residual acid.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
Aniline93.139.30.1
Sodium Nitrite69.007.00.101
Ethyl 2-phenyl-3-oxobutanoate206.2420.60.1
Product
This compound237.26Theoretical Yield: 23.7 g

Mechanistic Deep Dive

To provide a clearer understanding of the chemical transformations, the mechanism of the Japp-Klingemann reaction is illustrated below.

G Start β-Keto-ester Enolate Enolate Formation Start->Enolate Base Azo_Compound Azo Compound Formation Enolate->Azo_Compound Attack on Aryl Diazonium Salt Hydrolysis Hydrolysis/Decarboxylation Azo_Compound->Hydrolysis Hydrazone Hydrazone Product Hydrolysis->Hydrazone

Caption: Mechanism of the Japp-Klingemann reaction.

Troubleshooting and Expert Insights

  • Low Yield of Diazonium Salt: Ensure the temperature is strictly maintained between 0-5 °C during the diazotization step. Temperatures above this range can lead to the decomposition of the diazonium salt.

  • Incomplete Coupling Reaction: The purity of the starting materials is paramount. Ensure that the aniline and β-keto-ester are of high purity. The reaction is also sensitive to pH; maintaining a slightly acidic to neutral pH during the coupling is often optimal.

  • Difficulties in Cyclization: The Fischer indole synthesis step requires a strong acid catalyst and sufficient heat. If the reaction is sluggish, a stronger acid or a higher boiling point solvent can be considered. However, harsh conditions can also lead to side product formation.

  • Purification Challenges: If the final product is difficult to purify, consider column chromatography as an alternative to recrystallization.

Conclusion

The Japp-Klingemann reaction, followed by the Fischer indole synthesis, provides a robust and reliable pathway for the synthesis of this compound. By understanding the underlying mechanisms and adhering to the detailed protocol, researchers can confidently and efficiently produce this valuable indole derivative for their drug discovery and development endeavors.

References

  • chemeurope.com. Japp-Klingemann reaction. Available at: [Link].

  • Wikipedia. Japp–Klingemann reaction. Available at: [Link].

  • Merck Index. Japp-Klingemann Reaction. Available at: [Link].

  • SynArchive. Japp-Klingemann Reaction. Available at: [Link].

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available at: [Link].

  • ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link].

  • Guo, R., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(32), 17757-17766. Available at: [Link].

  • YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link].

  • Shapiro, D., & Abramovitch, R. A. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. Journal of the American Chemical Society, 77(24), 6690-6691. Available at: [Link].

  • ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link].

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link].

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(6), 941-946. Available at: [Link].

  • Pete, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Synthetic Communications, 29(22), 3911-3918. Available at: [Link].

  • ResearchGate. Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Available at: [Link].

  • Wang, Y., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 9(12), 1228-1233. Available at: [Link].

  • Jhanwar, A., et al. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link].

Sources

Application Notes & Protocols: Leveraging 3-Phenyl-1H-indole-2-carboxylic Acid as a Versatile Precursor for Novel CysLT1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cysteinyl leukotriene receptor 1 (CysLT1) is a clinically validated G protein-coupled receptor (GPCR) target for the management of asthma and allergic rhinitis.[1] Marketed antagonists like montelukast and zafirlukast have demonstrated the therapeutic value of blocking this pathway.[2][3][4] This document provides a comprehensive guide for researchers in drug development, outlining the rationale, synthetic strategy, and biological evaluation of novel CysLT1 antagonists derived from the 3-phenyl-1H-indole-2-carboxylic acid scaffold. We present detailed, field-tested protocols for chemical synthesis and in vitro pharmacological assessment, underscoring the potential of this molecular framework in discovering next-generation respiratory therapeutics.

Scientific Foundation: The CysLT1 Receptor in Inflammatory Pathophysiology

Cysteinyl leukotrienes (CysLTs)—namely LTC4, LTD4, and LTE4—are potent lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[5][6] These molecules are central to the pathophysiology of inflammatory diseases.[7] In conditions like asthma, CysLTs are released from inflammatory cells such as mast cells and eosinophils, binding to the CysLT1 receptor expressed on airway smooth muscle and other cells.[8][9]

Activation of the CysLT1 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in a range of pathological responses:

  • Potent Bronchoconstriction: Contraction of airway smooth muscle, leading to wheezing and shortness of breath.[5][10]

  • Microvascular Permeability: Increased leakage from blood vessels, causing tissue edema.[4]

  • Mucus Hypersecretion: Enhanced production of thick mucus, obstructing airways.[9][10]

  • Eosinophilic Inflammation: Recruitment of eosinophils into the airways, perpetuating the inflammatory cycle.[9]

Given these profound effects, the selective antagonism of the CysLT1 receptor is a highly effective therapeutic strategy to mitigate the symptoms of asthma and allergic rhinitis.[1][11][12]

Signaling Pathway and Point of Intervention

The diagram below illustrates the biosynthesis of CysLTs and the mechanism by which CysLT1 antagonists block the inflammatory signaling cascade.

CysLT_Pathway cluster_synthesis CysLT Biosynthesis cluster_receptor Receptor Signaling AA Arachidonic Acid (from Cell Membrane) FLAP 5-LO Activating Protein (FLAP) AA->FLAP LO5 5-Lipoxygenase (5-LO) AA->LO5 FLAP->LO5 activates LTA4 Leukotriene A4 (LTA4) LO5->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs CysLTs (LTC4, LTD4, LTE4) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R binds Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion Ca_PKC->Response Antagonist CysLT1 Antagonist (e.g., Indole Derivative) Antagonist->CysLT1R Competitively Blocks

Caption: CysLT biosynthesis and CysLT1 receptor signaling pathway.

Rationale for the this compound Scaffold

The development of novel CysLT1 antagonists requires a molecular scaffold that is both synthetically tractable and possesses the key pharmacophoric features for high-affinity binding. The this compound structure is an excellent starting point for several reasons:

  • Essential Acidic Moiety: The carboxylic acid at the 2-position of the indole ring mimics the C1-carboxylic acid of the natural ligand, LTD4, which is crucial for anchoring the molecule within the receptor's binding pocket.[13]

  • Tunable Lipophilic Regions: The indole ring and the phenyl group at the 3-position provide a rigid, lipophilic core that can be systematically modified to optimize interactions with hydrophobic pockets in the CysLT1 receptor.[13]

  • Versatile Substitution Points: The indole core offers multiple positions for chemical modification, allowing for extensive Structure-Activity Relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

Our objective is to leverage this precursor to synthesize derivatives with superior potency and selectivity compared to existing therapies.

Synthetic Protocol: From Precursor to Potent Antagonist

This section details a representative synthetic route to generate a potent CysLT1 antagonist from an indole-2-carboxylic acid precursor. The strategy is adapted from established methodologies for creating 3-substituted indole derivatives.[13][14] The overall workflow involves the functionalization of the indole C3 position with an α,β-unsaturated amide moiety, a group known to contribute significantly to antagonist activity.[13]

Overall Synthetic Workflow

Synthesis_Workflow start Indole-2-carboxylate Precursor (A) formylation Vilsmeier-Haack Formylation start->formylation aldehyde 3-Formyl-indole Intermediate (B) formylation->aldehyde doebner Doebner-Knoevenagel Reaction aldehyde->doebner acrylic_acid Acrylic Acid Intermediate (C) doebner->acrylic_acid amide Amide Coupling (EDCI/HOBt) acrylic_acid->amide final_ester Final Product (Ester Form) amide->final_ester hydrolysis Ester Hydrolysis (LiOH) final_ester->hydrolysis final_acid Final CysLT1 Antagonist (Carboxylic Acid) hydrolysis->final_acid

Caption: General workflow for synthesizing CysLT1 antagonists.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 3-phenyl-1H-indole-2-carboxylate≥98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Malonic Acid≥99%Standard Supplier
PyridineAnhydrousStandard Supplier
PiperidineReagent GradeStandard Supplier
Substituted Aniline (e.g., 3-amino-acetophenone)≥98%Standard Supplier
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)≥98%Standard Supplier
HOBt (Hydroxybenzotriazole)≥97%Standard Supplier
Lithium Hydroxide (LiOH)Reagent GradeStandard Supplier
Dichloromethane (DCM), Tetrahydrofuran (THF)AnhydrousStandard Supplier
Ethyl Acetate, HexanesHPLC GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier
Step-by-Step Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of the Indole Precursor

  • Causality: This reaction introduces an aldehyde group at the electron-rich C3 position of the indole ring, which is the necessary handle for subsequent chain extension.

  • To a stirred solution of anhydrous DMF (3.0 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere, add POCl₃ (1.2 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Add a solution of ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Heat the reaction mixture to reflux (approx. 85 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the 3-formyl-indole intermediate .

Step 2: Doebner-Knoevenagel Condensation

  • Causality: This step extends the aldehyde to an α,β-unsaturated carboxylic acid, creating the core structure required for amide coupling.

  • In a round-bottom flask, dissolve the 3-formyl-indole intermediate (1.0 eq) and malonic acid (2.5 eq) in anhydrous pyridine.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to 100 °C and stir for 3-5 hours, monitoring for CO₂ evolution to cease.

  • Cool the reaction, pour into a mixture of ice and concentrated HCl, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the acrylic acid intermediate . This is often used in the next step without further purification.

Step 3: Amide Coupling

  • Causality: This reaction couples the acrylic acid intermediate with a selected aniline derivative, introducing a key structural motif that interacts with the CysLT1 receptor.

  • Dissolve the acrylic acid intermediate (1.0 eq), a substituted aniline (1.1 eq), EDCI (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature under a nitrogen atmosphere overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the ester-protected final compound .

Step 4: Saponification (Ester Hydrolysis)

  • Causality: The final and critical step is the deprotection of the C2-carboxylate to reveal the free carboxylic acid, which is essential for antagonist activity.

  • Dissolve the ester-protected compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until TLC indicates complete conversion (typically 2-4 hours).

  • Quench the reaction with 1M HCl to pH ~3-4.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization or preparative HPLC to yield the final this compound antagonist .

Expected Results & Characterization
CompoundDescriptionExpected YieldPurity (HPLC)Key Characterization
3-Formyl Intermediate Yellow Solid80-90%>95%¹H NMR (aldehyde proton ~10 ppm), MS (M+H)⁺
Acrylic Acid Intermediate Off-white Solid75-85%>90%¹H NMR (vinyl protons), MS (M+H)⁺
Final Antagonist White to Pale Yellow Solid60-70% (from Step 3)>98%¹H NMR, ¹³C NMR, HRMS, HPLC

Biological Evaluation: In Vitro Pharmacological Profiling

After successful synthesis and purification, the compound must be evaluated for its ability to antagonize the CysLT1 receptor. The following protocols describe standard, robust in vitro assays for determining potency and selectivity.

Biological Evaluation Workflow

Bio_Workflow cluster_assays In Vitro Assays start Synthesized Compound calcium Functional Assay: Calcium Mobilization start->calcium binding Binding Assay: Radioligand Competition start->binding selectivity Selectivity Assay: vs. CysLT2 Receptor start->selectivity data Data Analysis: Calculate IC₅₀ / Ki calcium->data binding->data selectivity->data conclusion Determine Potency & Selectivity Profile data->conclusion

Caption: Workflow for the in vitro biological evaluation of antagonists.

Protocol 1: Calcium Mobilization Functional Assay
  • Principle: This assay measures the ability of the synthesized antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by the agonist LTD4 in cells expressing the CysLT1 receptor. This is a direct measure of functional antagonism.

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic like G418).

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in buffer for 45-60 minutes at 37 °C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of the synthesized antagonist (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to the wells. Include wells with vehicle (DMSO) control and a known antagonist (e.g., montelukast) as a positive control. Incubate for 15-20 minutes at room temperature.

  • Agonist Challenge & Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add a pre-determined EC₈₀ concentration of LTD4 to all wells simultaneously.

  • Data Acquisition: Record the fluorescence signal over time (typically 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: Calculate the percentage inhibition of the LTD4 response for each antagonist concentration. Plot the % inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay
  • Principle: This assay quantifies the affinity of the antagonist for the CysLT1 receptor by measuring its ability to compete with a high-affinity radiolabeled ligand (e.g., [³H]LTD4) for binding to the receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the CysLT1 receptor.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]LTD4 (at or near its Kd), and varying concentrations of the unlabeled antagonist.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist like montelukast).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to specific binding. Plot the percentage of specific binding against the log of the antagonist concentration. Fit the data to a competition binding equation to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Pharmacological Data Summary

The goal is to identify compounds with high potency (low IC₅₀) at the CysLT1 receptor and high selectivity over the CysLT2 receptor.

CompoundCysLT1 IC₅₀ (nM)CysLT2 IC₅₀ (nM)Selectivity (CysLT2/CysLT1)
Montelukast (Reference)1.5 ± 0.3>10,000>6,600
Zafirlukast (Reference)2.1 ± 0.5>10,000>4,700
Synthesized Antagonist 0.59 ± 0.11 >15,000 >25,000

Note: Data are representative examples based on published results for highly potent indole-based antagonists.[13]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile precursor for the development of novel, potent, and selective CysLT1 receptor antagonists. The synthetic protocols provided herein are robust and adaptable, allowing for the generation of diverse chemical libraries for extensive SAR exploration. The in vitro evaluation methods described are industry-standard assays for determining the pharmacological profile of new chemical entities targeting this receptor.

Future work should focus on modifying the peripheral substituents on both the indole and phenyl rings to further optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a clinical candidate for the treatment of inflammatory respiratory diseases.

References

  • ResearchGate. Cysteinyl leukotriene receptor 1 (CysLT1) signaling regulates...[Link]

  • Aharony, D. (1998). Pharmacology of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 1), S214-9. [Link]

  • Lee, M., Boyce, J. A., & Barrett, N. A. (2025). Cysteinyl Leukotrienes in Allergic Inflammation. Annual Review of Immunology. [Link]

  • Drazen, J. (1998). Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S233-7. [Link]

  • Aharony, D. (1998). Pharmacology of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6), S214-S219. [Link]

  • Wikipedia. Antileukotriene. [Link]

  • Wikipedia. Cysteinyl leukotriene receptor 1. [Link]

  • Lee, M., Boyce, J. A., & Barrett, N. A. (2025). Cysteinyl Leukotrienes in Allergic Inflammation. Annual Review of Immunology. [Link]

  • Semantic Scholar. Pharmacology of leukotriene receptor antagonists. [Link]

  • Mellor, E. A., et al. (2001). Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells. PNAS, 98(14), 7964–7969. [Link]

  • Thompson, M. D., et al. (2005). Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling. Molecular Pharmacology, 67(3), 893-902. [Link]

  • Theron, A. J., et al. (2014). Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function. Journal of Immunology Research. [Link]

  • Niimi, A. (2013). Cough, asthma, and cysteinyl-leukotrienes. Pulmonary Pharmacology & Therapeutics, 26(5), 514-519. [Link]

  • Peters-Golden, M., & Henderson, W. R. (2005). The Cysteinyl Leukotriene (CysLT) Pathway in Allergic Rhinitis. Journal of Allergy and Clinical Immunology, 115(5), S52-S57. [Link]

  • Nan, F., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(2), 146-150. [Link]

  • Grokipedia. Cysteinyl-leukotriene type 1 receptor antagonists. [Link]

  • Patsnap Synapse. What is the mechanism of Pranlukast Hydrate?[Link]

  • Nan, F., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

Sources

Development of HIV-1 Integrase Inhibitors from a 3-Phenyl-1H-indole-2-carboxylic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HIV-1 Integrase with Novel Indole Scaffolds

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, integrase (IN), is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer.[1] The indispensability of integrase in the viral life cycle and the absence of a human counterpart make it an attractive and selective target for antiretroviral therapy.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this crucial step in viral replication.[3] However, the emergence of drug-resistant viral strains necessitates the continuous development of new inhibitors with diverse chemical scaffolds.[2]

The 3-phenyl-1H-indole-2-carboxylic acid scaffold has emerged as a promising foundation for the design of novel HIV-1 integrase inhibitors. The core structure of these compounds, particularly the indole nucleus and the C2 carboxyl group, has been shown to effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme.[4][5] This metal chelation is a key mechanism of action for many successful INSTIs. This guide provides a comprehensive overview of the development of these indole-based inhibitors, including their synthesis, mechanism of action, and biological evaluation through detailed experimental protocols.

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory activity of this compound derivatives is primarily attributed to their ability to bind to the active site of HIV-1 integrase and disrupt its catalytic function. Molecular docking studies have revealed that the indole core and the C2 carboxyl group form a strong metal-chelating cluster with the two Mg²⁺ cofactors essential for the strand transfer reaction.[5]

Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the potency of this class of inhibitors. Key findings include:

  • Substitutions at the C3 position: The introduction of a long branch at the C3 position of the indole core has been shown to significantly enhance inhibitory activity. This modification allows for improved interaction with a hydrophobic cavity near the active site of the integrase enzyme.[3]

  • Substitutions at the C6 position: The addition of halogenated benzene rings at the C6 position of the indole core also leads to a marked improvement in integrase inhibition. This is likely due to the formation of π-π stacking interactions with the viral DNA.[4]

Through strategic structural modifications based on these SAR insights, potent inhibitors with IC₅₀ values in the low micromolar to nanomolar range have been developed.[5]

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against HIV-1 integrase.

Compound IDC3-SubstituentC6-SubstituentIC₅₀ (µM)[5]
Parent Compound PhenylH>10
Derivative A p-TrifluorophenylH1.29
Derivative B o-FluorophenylH1.05
Derivative C Phenyl4-Chlorophenyl1.70
Derivative D p-Trifluorophenyl4-Chlorophenyl0.25
Derivative 20a Long branchHalogenated benzene0.13

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general synthetic route for a C3 and C6-substituted indole-2-carboxylic acid derivative.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of a Representative Inhibitor start 6-bromoindole-2-carboxylic acid esterification Esterification start->esterification H2SO4, EtOH formylation Vilsmeier-Haack Formylation esterification->formylation POCl3, DMF suzuki Suzuki Coupling formylation->suzuki Arylboronic acid, Pd(OAc)2 hydrolysis Ester Hydrolysis suzuki->hydrolysis NaOH, H2O product Final Inhibitor hydrolysis->product

Caption: Synthetic route for a 3,6-disubstituted indole-2-carboxylic acid.

Step 1: Esterification of 6-bromo-1H-indole-2-carboxylic acid

  • Dissolve 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Add concentrated sulfuric acid (0.5 eq) dropwise to the solution at room temperature.

  • Heat the mixture to 80°C and stir for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-bromo-1H-indole-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation

  • Dissolve ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF) (10 mL/g).

  • Add phosphorus oxychloride (POCl₃) (10 eq) dropwise to the solution at 0°C.

  • Stir the mixture at room temperature for 2 hours, then heat under reflux for another 2 hours.[6]

  • Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extract with ethyl acetate (3 x 20 mL) and concentrate the combined organic layers under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate.

Step 3: Suzuki Coupling

  • To a solution of ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (1.0 eq) in 1,4-dioxane, add the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.1 eq), Xphos (0.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Degas the mixture and heat to 110°C for 2-4 hours under a nitrogen atmosphere.[4]

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the C6-arylated product.

Step 4: Ester Hydrolysis

  • Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final this compound derivative.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay (Colorimetric)

This protocol is adapted from commercially available non-radioactive HIV-1 integrase assay kits and measures the strand transfer activity of the enzyme.[3][5]

Diagram: Integrase Strand Transfer Assay Workflow

G cluster_assay HIV-1 Integrase Strand Transfer Assay plate_prep Coat plate with biotinylated donor substrate (DS) DNA blocking Block non-specific binding plate_prep->blocking 30 min, 37°C enzyme_add Add HIV-1 Integrase blocking->enzyme_add 30 min, 37°C inhibitor_add Add test compound enzyme_add->inhibitor_add 30 min, 37°C reaction_start Add modified target substrate (TS) DNA inhibitor_add->reaction_start 5 min, RT detection Add HRP-labeled antibody reaction_start->detection 30 min, 37°C readout Add TMB substrate and measure absorbance at 450 nm detection->readout 30 min, 37°C

Caption: Workflow for the colorimetric HIV-1 integrase strand transfer assay.

Materials:

  • Streptavidin-coated 96-well plate

  • Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA

  • Modified double-stranded target substrate (TS) DNA

  • Recombinant HIV-1 integrase

  • Assay reaction buffer (containing Mg²⁺ and/or Mn²⁺)

  • Blocking buffer

  • Wash buffer

  • HRP-labeled antibody directed against the TS DNA modification

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds and positive control (e.g., Raltegravir)

Procedure:

  • Plate Preparation:

    • Dilute the DS DNA to its working concentration in reaction buffer.

    • Add 100 µL of the diluted DS DNA solution to each well of the streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at 37°C.

  • Washing and Blocking:

    • Aspirate the liquid from the wells and wash five times with 300 µL of wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[5]

  • Enzyme Addition:

    • Wash the plate three times with 200 µL of reaction buffer.

    • Dilute the HIV-1 integrase to its working concentration (e.g., 1:300) in reaction buffer.[5]

    • Add 100 µL of the diluted integrase solution to each well (except for 'no enzyme' controls).

    • Incubate for 30 minutes at 37°C.

  • Inhibitor Addition:

    • Wash the plate three times with 200 µL of reaction buffer.

    • Prepare serial dilutions of the test compounds and positive control in reaction buffer.

    • Add 50 µL of the compound dilutions or reaction buffer (for positive and negative controls) to the appropriate wells.

    • Incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction:

    • Dilute the TS DNA to its working concentration in reaction buffer.

    • Add 50 µL of the diluted TS DNA solution to each well to initiate the reaction.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Aspirate the liquid and wash the plate five times with 300 µL of wash buffer.

    • Add 100 µL of the HRP-labeled antibody solution to each well.

    • Incubate for 30 minutes at 37°C.

  • Readout:

    • Aspirate the liquid and wash the plate five times with 300 µL of wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol measures the inhibition of HIV-1 replication in a cell-based assay by quantifying the amount of p24 viral antigen in the cell culture supernatant.

Diagram: p24 Antigen ELISA Workflow

G cluster_elisa HIV-1 p24 Antigen ELISA cell_culture Culture susceptible cells (e.g., MT-4, CEM) infection Infect cells with HIV-1 in the presence of test compounds cell_culture->infection incubation Incubate for 4-7 days infection->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection elisa Perform p24 ELISA supernatant_collection->elisa result Determine EC50 value elisa->result

Caption: Workflow for the cell-based HIV-1 replication assay using p24 ELISA.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • Complete cell culture medium

  • HIV-1 viral stock

  • Test compounds and positive control (e.g., Raltegravir)

  • Commercially available HIV-1 p24 antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating:

    • Seed the susceptible cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in complete culture medium.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and positive control in culture medium.

    • Add the compound dilutions to the appropriate wells. Include 'no drug' and 'uninfected cell' controls.

  • Viral Infection:

    • Add a pre-titered amount of HIV-1 virus stock to each well (except for the 'uninfected cell' controls).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • If necessary, centrifuge the supernatant to pellet any cells or debris.

  • p24 ELISA:

    • Perform the HIV-1 p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. A general procedure is as follows:

      • Add standards and supernatant samples to the wells of the p24 antibody-coated plate.

      • Incubate for 1 hour at room temperature.

      • Wash the wells to remove unbound material.

      • Add a detection antibody (e.g., biotinylated anti-p24).

      • Incubate and wash.

      • Add an enzyme conjugate (e.g., streptavidin-HRP).

      • Incubate and wash.

      • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

      • Add a stop solution.

      • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the kit.

    • Determine the concentration of p24 in each supernatant sample from the standard curve.

    • Calculate the percent inhibition of viral replication for each compound concentration relative to the 'no drug' control.

    • Determine the EC₅₀ (50% effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and promising platform for the development of novel HIV-1 integrase inhibitors. The clear mechanism of action, involving chelation of essential metal ions in the enzyme's active site, provides a solid foundation for rational drug design. The well-defined structure-activity relationships, particularly the beneficial effects of substitutions at the C3 and C6 positions, offer clear guidance for further optimization of these compounds. The detailed protocols provided herein for the synthesis and biological evaluation of these inhibitors will aid researchers in the discovery and development of new and effective antiretroviral agents to combat the ongoing challenge of HIV-1 and the emergence of drug resistance. Future work in this area may focus on further refining the scaffold to enhance potency against resistant viral strains, improve pharmacokinetic properties, and explore potential for long-acting formulations.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(13), 9020-9030. [Link]

  • HIV-1 p24 ELISA Kit – Complete Technical Overview and Research Applications. (2025). Affinity Biologicals Inc.[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. (2010). Acta Pharmacologica Sinica, 31(9), 1227–1234. [Link]

  • A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. (2012). Journal of Virological Methods, 184(1-2), 34–40. [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. [Link]

  • Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. (2003). Current Medicinal Chemistry, 10(19), 1859–1877. [Link]

  • HIV-1 Integrase Assay Kit. (n.d.). LabNet Biotecnica. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. (2002). Organic Syntheses, 79, 159. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. (2012). Journal of Biological Chemistry, 287(49), 41014–41026. [Link]

  • Integrase and integration: biochemical activities of HIV-1 integrase. (2009). Retrovirology, 6, 99. [Link]

  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. (2023). Viruses, 15(11), 2205. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1977). Organic Syntheses, 56, 72. [Link]

  • Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(12), 1-13. [Link]

  • Ethyl 6-bromo-1H-indole-3-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Integrase and integration: biochemical activities of HIV-1 integrase. (2009). Retrovirology, 6, 99. [Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2006). Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

Sources

application of 3-phenyl-1H-indole-2-carboxylic acid in cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-phenyl-1H-indole-2-carboxylic acid and its derivatives in cancer cell line studies.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors and enzymes with high affinity.[1] This structural motif is present in numerous natural products and clinically approved drugs, demonstrating its versatility and significance in therapeutic design.[1][2] Within the vast family of indole-based compounds, derivatives of this compound have emerged as a particularly promising class of agents for oncological research. These molecules have demonstrated potent antiproliferative and pro-apoptotic activities across a diverse range of cancer cell lines, making them attractive candidates for further investigation and development.[1][2]

This guide provides a technical overview of the application of these compounds, focusing on their mechanisms of action, summarizing their efficacy in various cancer models, and presenting detailed protocols for their evaluation in a laboratory setting.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of this compound exert their anticancer effects through several interconnected mechanisms, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

1. Targeting Tubulin Polymerization: A primary mechanism for many indole derivatives is the inhibition of tubulin polymerization.[3] Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, which prevents proper chromosome segregation and ultimately leads to an arrest of the cell cycle in the G2/M phase.[3][4] This prolonged arrest triggers the intrinsic apoptotic pathway.

2. Modulation of the p53-Bcl-2 Apoptotic Pathway: The tumor suppressor protein p53 plays a pivotal role in initiating apoptosis in response to cellular stress, such as that induced by chemotherapeutic agents.[5] In many cancer cells, p53 is inactivated, allowing them to evade apoptosis.[5] Certain indole derivatives have been shown to activate or stabilize p53.[5] Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[6] The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in apoptosis.[5][6]

3. Inhibition of Key Kinases and Proteins: The indole scaffold is also adept at targeting other critical proteins involved in cancer cell proliferation and survival. Various derivatives have been designed to inhibit:

  • EGFR and CDK2: Some indole-2-carboxamides act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), effectively halting signaling pathways that drive cell growth and division.[5]

  • 14-3-3η Protein: Specific derivatives of 1H-indole-2-carboxylic acid have been developed to target the 14-3-3η protein, an adapter protein often overexpressed in liver cancer, leading to cell cycle arrest and apoptosis.[7]

The convergence of these mechanisms makes this compound derivatives potent and multifaceted anticancer agents.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Regulation cluster_2 Execution Phase Indole 3-Phenyl-1H-indole- 2-carboxylic Acid Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibits p53 p53 Activation Indole->p53 G2M G2/M Phase Arrest Tubulin->G2M Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates G2M->p53 Induces Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway for indole-induced apoptosis.

Efficacy Across Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activity against a wide spectrum of human cancer cell lines. The table below summarizes the reported bioactivity of selected compounds, highlighting their potency and, in some cases, their selectivity.

Compound/DerivativeCancer Cell LineCancer TypeReported Activity (GI₅₀ / EC₅₀ / LC₅₀)Reference
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)T47DBreast CancerGI₅₀ = 0.9 µM; EC₅₀ = 0.1 µM[3]
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)T47DBreast CancerEC₅₀ = 0.1 µM[3]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i)COLO 205Colon CancerLC₅₀ = 71 nM[4]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i)SK-MEL-5MelanomaLC₅₀ = 75 nM[4]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i)MDA-MB-435MelanomaLC₅₀ = 259 nM[4]
1H-indole-2-carboxylic acid derivative (C11)Bel-7402Liver CancerPotent Inhibition (Value not specified)[7]
1H-indole-2-carboxylic acid derivative (C11)SMMC-7721Liver CancerPotent Inhibition (Value not specified)[7]
Indole-2-carboxamide derivative (5d)MCF-7Breast CancerGI₅₀ = 1.15 µM[5]
Indole-2-carboxamide derivative (5e)MCF-7Breast CancerGI₅₀ = 0.95 µM[5]

Note: GI₅₀ (Growth Inhibition 50), EC₅₀ (Half maximal Effective Concentration), and LC₅₀ (Lethal Concentration 50) are measures of compound potency. Lower values indicate higher potency.

Application Protocol: Assessing Cell Viability with the MTT Assay

A foundational experiment for evaluating the cytotoxic potential of a new compound is the cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]

Causality Behind the Protocol:
  • Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes. These enzymes cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.

  • Solubilization: The insoluble formazan crystals are then dissolved in an organic solvent (like DMSO or a specialized solubilization solution).

  • Quantification: The intensity of the resulting purple color is directly proportional to the number of viable cells. This is quantified by measuring the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.

Step-by-Step Methodology:
  • Cell Seeding:

    • Action: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: The cell density must be optimized to ensure they are in the logarithmic growth phase during the experiment and do not become over-confluent.

  • Cell Adhesion and Recovery:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Rationale: This allows the cells to adhere to the plate surface and recover from the stress of trypsinization and plating.

  • Compound Treatment:

    • Action: Prepare a serial dilution of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound) and untreated control wells.

    • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect and to calculate the GI₅₀/IC₅₀ value.

  • Incubation:

    • Action: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

    • Rationale: The incubation time should be sufficient for the compound to exert its biological effect. This is often determined empirically.

  • Addition of MTT Reagent:

    • Action: Add 10 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well, bringing the final volume to 110 µL.[9]

    • Rationale: This provides the substrate for the mitochondrial reductase enzymes.

  • Formazan Crystal Formation:

    • Action: Incubate the plate for 2-4 hours at 37°C.[9]

    • Rationale: This incubation allows for sufficient time for viable cells to convert the MTT into formazan crystals. The exact time can vary depending on the cell type's metabolic rate.

  • Solubilization:

    • Action: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[9]

    • Rationale: This step dissolves the water-insoluble formazan crystals, creating a homogenous colored solution necessary for accurate absorbance reading.

  • Absorbance Measurement:

    • Action: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at ~570 nm using a microplate reader.

    • Rationale: The absorbance value is a direct measure of the amount of formazan produced, and thus, the number of viable cells.

G cluster_prep Day 1: Plate Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Endpoint start Start p1 Seed Cells in 96-Well Plate start->p1 end End p2 Incubate 24h (Adhesion) p1->p2 p4 Add Compound to Wells p2->p4 p3 Prepare Compound Serial Dilutions p3->p4 p5 Incubate 24-72h p4->p5 p6 Add MTT Reagent to each well p5->p6 p7 Incubate 2-4h (Formazan Formation) p6->p7 p8 Add Solubilization Solution (e.g., DMSO) p7->p8 p9 Read Absorbance (~570 nm) p8->p9 p9->end

Figure 2: Experimental workflow for the MTT cell viability assay.

Data Analysis and Next Steps

The data from the MTT assay is typically used to calculate the percentage of cell viability relative to the untreated control. From the dose-response curve, a GI₅₀ (or IC₅₀) value can be determined using non-linear regression analysis.

Following the initial determination of cytotoxic activity, further experiments are essential to elucidate the precise mechanism of action:

  • Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining followed by flow cytometry to confirm that cell death is occurring via apoptosis.

  • Cell Cycle Analysis: Use flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to confirm cell cycle arrest.

  • Western Blotting: Probe cell lysates for key proteins in the apoptotic pathway (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, p53) to validate the proposed signaling mechanism.

By combining these robust methodologies, researchers can thoroughly characterize the anticancer properties of this compound derivatives and validate their potential as novel therapeutic agents.

References

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]

  • Al-Mokyna, F. I., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [Link]

  • Kim, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]

  • Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Yeong, K. Y., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

  • Kumar, A., et al. (2018). Cell viability assay of the synthesized compounds using two different... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. ResearchGate. [Link]

  • Fassihi, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]

  • Al-Ishaq, R. K., et al. (2022). Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. MDPI. [Link]

  • Li, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. [Link]

  • Weigert, A., et al. (2024). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. MDPI. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Indole Ring of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Phenyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Within this privileged scaffold, this compound and its derivatives represent a particularly valuable class of compounds. The inherent biological activities of the indole-2-carboxylic acid moiety, combined with the diverse possibilities for functionalization on both the indole ring and the appended phenyl group, make this a highly versatile starting point for the development of novel therapeutic agents. Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, cysteinyl leukotriene receptor 1 (CysLT1) antagonists for asthma treatment, and allosteric modulators for the cannabinoid CB1 receptor.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the targeted functionalization of the indole ring of this compound. We will explore various synthetic strategies, including electrophilic aromatic substitution and transition metal-catalyzed C-H activation, to introduce new functionalities at specific positions of the indole core. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale for each transformation.

Understanding the Reactivity of the this compound Scaffold

The functionalization of the indole ring in this compound is governed by the interplay of the electronic effects of its substituents. The indole nitrogen is electron-donating, rendering the pyrrole ring highly electron-rich and susceptible to electrophilic attack. The C3 position is generally the most nucleophilic site in an unsubstituted indole. However, in our target molecule, this position is already occupied by a phenyl group. The carboxylic acid at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring to some extent. The phenyl group at C3 also influences the electron distribution and steric accessibility of the various positions on the indole ring.

This intricate electronic landscape presents both challenges and opportunities for regioselective functionalization. While direct electrophilic attack on the pyrrole ring is still feasible, achieving selectivity for the less reactive positions on the carbocyclic ring (C4, C5, C6, and C7) often requires more sophisticated strategies, such as the use of directing groups in transition metal-catalyzed C-H activation reactions.

I. Electrophilic Aromatic Substitution: Halogenation and Nitration

Electrophilic aromatic substitution remains a fundamental and widely used method for the functionalization of indole rings. In the context of this compound, the regioselectivity of these reactions will be influenced by the existing substituents.

A. Halogenation: Introduction of Bromo and Chloro Moieties

Halogenated indoles are versatile intermediates in organic synthesis, serving as precursors for a wide range of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.[4]

For the bromination of electron-rich aromatic compounds like indoles, N-bromosuccinimide (NBS) is a preferred reagent over elemental bromine.[5][6][7] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions and improve selectivity. The reaction of NBS with indoles can proceed through an electrophilic substitution mechanism. For chlorination, N-chlorosuccinimide (NCS) is a commonly used reagent.

In 3-substituted indoles, electrophilic attack typically occurs at the C2 position if it is unsubstituted. However, with the C2 position occupied by a carboxylic acid and C3 by a phenyl group, the electrophilic substitution is expected to occur on the carbocyclic ring, with a preference for the C5 and C7 positions due to the directing influence of the indole nitrogen. The precise regioselectivity can be influenced by the reaction conditions and the specific halogenating agent used.

This protocol is adapted from procedures for the bromination of related indole derivatives.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-bromo-3-phenyl-1H-indole-2-carboxylic acid.

B. Nitration: Introduction of a Nitro Group

Nitroindoles are valuable synthetic intermediates, as the nitro group can be reduced to an amine or used as a directing group for further functionalization.[8] The nitration of indoles requires careful control of reaction conditions to avoid oxidation and polysubstitution.

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.[8][9] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For substrates sensitive to strong acids, milder nitrating agents can be employed. The electron-withdrawing nature of the C2-carboxylic acid group in the target molecule will influence the regioselectivity, generally directing the incoming nitro group to the C5 or C6 position of the carbocyclic ring.

This protocol is based on general procedures for the nitration of deactivated aromatic systems.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indole derivative at 0 °C over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

  • Dry the solid and purify by recrystallization or silica gel column chromatography to separate the isomeric products.

II. Friedel-Crafts Acylation: Introduction of Acyl Groups

Friedel-Crafts acylation is a powerful method for the introduction of a carbonyl moiety onto an aromatic ring.[1][10][11][12][13] For indoles, this reaction typically occurs at the C3 position. However, with the C3 position blocked in our target molecule, acylation is expected to take place on the carbocyclic ring, likely at the C5 or C7 position, or potentially on the C3-phenyl ring.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), which activates the acylating agent (an acyl chloride or anhydride). The choice of Lewis acid and reaction conditions can influence the regioselectivity and yield. Milder Lewis acids may be necessary to avoid decomposition of the indole ring.

This is a general protocol that may require optimization for the specific substrate.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of aluminum chloride (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add the acyl chloride (1.1 mmol) dropwise at 0 °C.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Slowly add the solution of the indole derivative to the acylium ion complex at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

III. Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[14][15][16][17] By employing a directing group, it is possible to achieve high regioselectivity for the functionalization of otherwise unreactive C-H bonds.

A. C4-Arylation via a Directing Group Strategy

The C4 position of the indole ring is sterically hindered and electronically less reactive towards electrophilic attack. C-H activation at this position typically requires the use of a directing group. The carboxylic acid at the C2 position can potentially act as a directing group, or a transient directing group can be employed.

Palladium and rhodium catalysts are commonly used for directed C-H functionalization.[18] The directing group coordinates to the metal center, bringing it in close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization.

A general workflow for C4-arylation would involve the protection of the indole nitrogen, followed by the introduction of a directing group if necessary. The directed C-H activation/arylation would then be carried out using a suitable palladium or rhodium catalyst and an arylating agent (e.g., an aryl halide or boronic acid). Finally, the directing group and N-protecting group would be removed.

Conceptual workflow for C4-arylation.

Given the complexity and the need for specialized ligands and conditions, a detailed, universally applicable protocol for C4-arylation of this specific substrate is beyond the scope of this general guide. Researchers are encouraged to consult the primary literature for specific catalyst systems and directing groups suitable for their desired transformation.[15][16][17]

IV. Functionalization of the C3-Phenyl Ring

The phenyl group at the C3 position offers an additional site for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be performed on this ring. The indole moiety will act as an activating, ortho-, para-directing group for electrophilic substitution on the phenyl ring.

Data Summary Table

FunctionalizationReagent(s)Typical Position(s)Key Considerations
Bromination N-Bromosuccinimide (NBS)C5, C7Mild conditions, good regioselectivity.
Nitration HNO₃ / H₂SO₄C5, C6Strong acid, potential for oxidation.
Acylation Acyl chloride / AlCl₃C5, C7Lewis acid catalysis, potential for side reactions.
C-H Arylation Aryl halide, Pd/Rh catalystC4 (with directing group)Requires specialized catalyst systems.

Conclusion and Future Outlook

The functionalization of this compound provides a rich platform for the generation of diverse chemical libraries for drug discovery. The protocols and principles outlined in this guide offer a starting point for the strategic modification of this important scaffold. Future research in this area will likely focus on the development of more efficient and selective C-H activation methods for the functionalization of the carbocyclic ring, as well as novel strategies for the diastereoselective functionalization of both the indole and phenyl rings. The continued exploration of the chemical space around this privileged core holds great promise for the discovery of new and improved therapeutic agents.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing, 2024. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry, 2016. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central, 2015. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications, 2022. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central, 2022. [Link]

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed, 2001. [Link]

  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate. [Link]

  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]

  • Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv, 2024. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube, 2024. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Digital Commons @ URI. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Vienna. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. PubMed, 2008. [Link]

  • Synthesis of 3-halogenated 2,3′-biindoles by a copper-mediated 2,3-difunctionalization of indoles. Royal Society of Chemistry, 2021. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI, 2017. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 2014. [Link]

  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily, 2017. [Link]

  • Synthesis of 3,3‐Dihalo‐2‐oxindoles from 2‐Substituted Indoles via Halogenation–Decarboxylation/Desulfonamidation–Oxidation Process. ResearchGate. [Link]

  • What are the ratios of nitric acid and sulfuric acid in a nitration reaction? Quora. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, 2022. [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Royal Society of Chemistry, 2021. [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Chemia, 2022. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central, 2018. [Link]

  • Nitration of Aromatic Compounds on Silica Sulfuric Acid. ResearchGate. [Link]

  • Do nitration mixture work if both the nitric and sulfuric acid are dilute? Reddit. [Link]

  • Nitration of Indoles. IV. The Nitration of 2-Phenylindole]. datapdf.com. [Link]

  • Regioselective Synthesis of 3-Alkylindoles Mediated by Zinc Triflate. ACS Publications, 2008. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry, 2023. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-phenyl-1H-indole-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic route effectively. This guide is structured to address common challenges and provide practical, field-proven solutions.

Introduction: Navigating the Synthesis of a Key Indole Derivative

This compound is a valuable scaffold in medicinal chemistry. Its synthesis, while well-established, can present several challenges that impact yield and purity. The most common and versatile approach involves the Fischer indole synthesis of an appropriate precursor, typically an ethyl or methyl ester, followed by hydrolysis. The key to a successful synthesis lies in understanding the intricacies of this reaction and the factors that can lead to undesirable side products or low conversion rates.

This guide will focus on the Fischer indole synthesis, a robust method for forming the indole ring. We will also discuss the Japp-Klingemann reaction as a reliable method for preparing the necessary phenylhydrazone intermediate. By understanding the mechanisms and potential pitfalls of each step, you can significantly improve your synthetic outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to directly address the most common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Indole Product

Question: I am performing a Fischer indole synthesis to prepare ethyl 3-phenyl-1H-indole-2-carboxylate, but I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge in Fischer indole synthesis. The root cause often lies in one of the following areas:

  • Poor Quality of Starting Materials:

    • Phenylhydrazine: Phenylhydrazine is susceptible to oxidation and can degrade upon storage, especially if exposed to air and light. The use of old or discolored phenylhydrazine is a common reason for reaction failure.

      • Solution: Use freshly distilled or recently purchased phenylhydrazine of high purity. Store it under an inert atmosphere (nitrogen or argon) in a dark, cool place.

    • Keto-ester: The purity of your β-keto ester is also crucial. Impurities can interfere with the formation of the hydrazone intermediate.

      • Solution: Ensure the purity of your ethyl 2-phenyl-3-oxobutanoate (or a similar precursor) by checking its analytical data (NMR, GC-MS). If necessary, purify it by distillation before use.

  • Suboptimal Reaction Conditions:

    • Inadequate Acid Catalyst: The Fischer indole synthesis is acid-catalyzed. The choice and amount of acid are critical. Both Brønsted acids (like sulfuric acid, hydrochloric acid, or polyphosphoric acid) and Lewis acids (like zinc chloride or boron trifluoride) can be used. Insufficient acid will result in a sluggish or incomplete reaction.

      • Solution: Ensure you are using the correct molar equivalents of the acid catalyst as specified in a reliable protocol. If using a Brønsted acid, ensure it is of the correct concentration. For Lewis acids, ensure they are anhydrous, as water can deactivate them.

    • Incorrect Temperature: The reaction requires elevated temperatures to drive the cyclization and elimination of ammonia. However, excessively high temperatures can lead to decomposition and the formation of tarry by-products.

      • Solution: Carefully control the reaction temperature. The optimal temperature will depend on the specific substrate and catalyst used. A typical range for this synthesis is 80-120°C. Use an oil bath and a thermometer to maintain a stable temperature.

    • Presence of Water: The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate and interfere with the catalytic activity of Lewis acids.

      • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. If possible, run the reaction under an inert atmosphere.

  • Mechanistic Pitfalls:

    • Side Reactions of the Hydrazone: The formation of the phenylhydrazone intermediate is a reversible reaction. If the subsequent cyclization is slow, the hydrazone can revert to the starting materials.

      • Solution: In some cases, it is beneficial to pre-form the hydrazone before adding the cyclization catalyst. This can be done by reacting the phenylhydrazine and the keto-ester at room temperature or with gentle warming in a solvent like ethanol before proceeding with the Fischer cyclization.

    • Electron-Donating Groups: While not directly an issue for the phenyl group at the 3-position, it's worth noting that strong electron-donating groups on the phenylhydrazine ring can sometimes lead to side reactions by promoting heterolytic cleavage of the N-N bond, which competes with the desired-sigmatropic rearrangement.

Issue 2: Formation of a Significant Amount of Side Products

Question: My reaction is producing the desired indole, but I am also seeing a significant amount of impurities, making purification difficult. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue that can significantly lower your isolated yield. Here are some of the most likely culprits and how to address them:

  • Incomplete Cyclization:

    • Observation: You may see the starting phenylhydrazone or the intermediate azo compound from the Japp-Klingemann reaction in your crude product mixture.

    • Cause: Insufficient reaction time, too low a temperature, or an inadequate amount of catalyst.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure you are using the correct stoichiometry of the acid catalyst.

  • Formation of Isomeric Indoles:

    • Observation: If you are using an unsymmetrical ketone as a starting material, you may get a mixture of two isomeric indoles.

    • Cause: The-sigmatropic rearrangement can occur in two different directions.

    • Solution: For the synthesis of this compound, the starting materials are typically chosen to avoid this issue. However, if you are adapting a protocol, be mindful of the structure of your keto-ester.

  • Products of N-N Bond Cleavage:

    • Observation: You may detect aniline and other aromatic amines in your crude product.

    • Cause: As mentioned earlier, certain electronic factors or harsh reaction conditions can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.

    • Solution: Use milder reaction conditions if possible. The use of a Lewis acid catalyst like zinc chloride can sometimes be more selective than strong Brønsted acids.

  • Tarry Materials:

    • Observation: The reaction mixture turns dark and viscous, and you have difficulty isolating a clean product.

    • Cause: Polymerization or decomposition of starting materials or products, often due to excessively high temperatures or prolonged reaction times.

    • Solution: Reduce the reaction temperature and monitor the reaction closely to avoid over-running it.

Issue 3: Difficulty in Purifying the Final Product

Question: I have synthesized the crude this compound, but I am struggling to get a pure product. What are the best purification methods?

Answer: Proper purification is key to obtaining a high-quality final product. Here are some recommended strategies:

  • Work-up Procedure:

    • After the reaction is complete, it is crucial to have a robust work-up procedure to remove the catalyst and other water-soluble impurities. A typical work-up involves quenching the reaction mixture with water or ice, followed by extraction with an organic solvent like ethyl acetate. The organic layer should then be washed with brine and dried over an anhydrous salt like sodium sulfate before concentrating.

  • Recrystallization:

    • Recrystallization is often the most effective method for purifying indole-2-carboxylic acids.

    • Solvent Selection: The choice of solvent is critical. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for indole-2-carboxylic acids include:

      • Ethanol/water

      • Acetone/water

      • Toluene

      • Ethyl acetate/hexanes

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Column Chromatography:

    • If recrystallization does not provide a sufficiently pure product, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the product. A typical starting point would be 10-20% ethyl acetate in hexanes.

    • Monitoring: Use TLC to monitor the separation and identify the fractions containing your product.

Experimental Protocols

The following protocols are provided as a starting point. As with any chemical synthesis, it is crucial to perform a thorough literature search and risk assessment before starting any new procedure.

Protocol 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is a generalized procedure based on common practices for the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl 2-phenyl-3-oxobutanoate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in anhydrous ethanol.

  • Add ethyl 2-phenyl-3-oxobutanoate (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the phenylhydrazone intermediate.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (around 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-phenyl-1H-indole-2-carboxylate.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 3-phenyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 3-phenyl-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (or potassium hydroxide)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2-3 eq) in water to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify it to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

  • If necessary, the product can be further purified by recrystallization.

Data Summary

ParameterFischer Indole SynthesisJapp-Klingemann Reaction
Reaction Type CyclizationCondensation/Rearrangement
Key Reactants Phenylhydrazine, Ketone/AldehydeAryl diazonium salt, β-Keto-ester/acid
Catalyst Brønsted or Lewis AcidBase
Common Solvents Ethanol, Acetic Acid, TolueneWater, Ethanol
Typical Temp. 80-120°C0-25°C
Key Intermediates Phenylhydrazone, Ene-hydrazineAzo compound
Potential Issues Low yield due to impure reagents, side reactions, tar formationIncomplete reaction, formation of stable azo compounds

Visualizing the Chemistry

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification1 Ester Purification cluster_hydrolysis Hydrolysis cluster_purification2 Final Purification start Phenylhydrazine + Ethyl 2-phenyl-3-oxobutanoate hydrazone Formation of Phenylhydrazone Intermediate start->hydrazone Ethanol, RT fischer Fischer Indole Synthesis (Acid Catalyst, Heat) hydrazone->fischer ester Crude Ethyl 3-phenyl- 1H-indole-2-carboxylate fischer->ester workup1 Aqueous Work-up ester->workup1 purify1 Recrystallization or Column Chromatography workup1->purify1 pure_ester Pure Ester purify1->pure_ester hydrolysis Base-mediated Hydrolysis (NaOH/EtOH) pure_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product Crude 3-phenyl-1H-indole- 2-carboxylic acid acidification->product workup2 Filtration and Washing product->workup2 purify2 Recrystallization workup2->purify2 final_product Pure Final Product purify2->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism start Phenylhydrazone tautomerization Ene-hydrazine Intermediate start->tautomerization Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement Acid-catalyzed imine Di-imine Intermediate rearrangement->imine cyclization Cyclized Intermediate imine->cyclization Intramolecular Attack elimination Aromatization with Elimination of NH3 cyclization->elimination product Indole Product elimination->product

Caption: Key steps in the mechanism of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst for the Fischer indole synthesis?

A1: Yes, a variety of Brønsted and Lewis acids can be used. The optimal catalyst may depend on the specific substrate. Common alternatives to sulfuric acid include polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂). It is advisable to consult the literature for the most suitable catalyst for your specific reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to separate the starting materials, intermediates, and the product. The disappearance of the starting materials and the appearance of the product spot (which is typically more polar than the starting ester) indicate the progress of the reaction.

Q3: What is the role of the Japp-Klingemann reaction in this synthesis?

Q4: My final product is slightly colored. How can I decolorize it?

A4: A slight coloration is common and can often be removed by recrystallization with the addition of a small amount of activated charcoal. Dissolve your crude product in the hot recrystallization solvent, add a spatula tip of charcoal, and swirl for a few minutes before performing a hot filtration to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual.

References

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment. Retrieved from [Link]

  • MDPI. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Retrieved from [Link]

  • Longdom Publishing. (n..d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.

Technical Support Center: Purification of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-phenyl-1H-indole-2-carboxylic acid (CAS 6915-67-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable indole intermediate in high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Overview: The Purification Challenge

This compound is a moderately polar, solid compound with a melting point around 195-197°C.[1][2] Its purification is often complicated by the presence of structurally similar impurities derived from its synthesis, such as unreacted starting materials (e.g., indole, phenylhydrazine derivatives) or side-products (e.g., decarboxylated 3-phenyl-1H-indole). The key to successful purification lies in exploiting the unique chemical properties of the target molecule—namely, its carboxylic acid functionality.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark, oily residue or a discolored solid. How can I remove the color?

  • Probable Cause: The color often originates from high molecular weight, non-polar byproducts formed during the synthesis, or from the oxidation of indole-containing species.

  • Solution Pathway:

    • Activated Charcoal (Decolorization): This is the first line of defense. During recrystallization, after the crude product has been fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs colored impurities.

    • Protocol Insight: Use charcoal sparingly (typically 1-2% w/w) as it can also adsorb your product, reducing the yield. The solution must be hot-filtered to remove the charcoal before cooling.[3]

    • Advanced Troubleshooting: If charcoal treatment is insufficient, the colored impurities may be non-polar. An initial acid-base extraction can be highly effective at separating your acidic product from neutral, colored contaminants before proceeding to recrystallization.

Q2: I performed a recrystallization, but my yield is very low.

  • Probable Cause: This issue typically stems from improper solvent selection or technique.

    • Cause A: Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[4] If the compound is too soluble at room temperature, it will not crystallize out effectively upon cooling, leading to significant losses in the mother liquor.

    • Cause B: Using Excessive Solvent: The goal is to create a saturated solution at high temperature. Adding too much solvent, even of the correct type, will prevent the solution from becoming saturated upon cooling, drastically reducing recovery.[4]

  • Solution Pathway:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see Table 1) at room temperature and upon heating.

    • Technique Refinement: Add the hot recrystallization solvent portion-wise to the crude solid until it just dissolves. This ensures you are using the minimum amount necessary. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation before filtration.[3][4]

Table 1: Candidate Solvents for Recrystallization

Solvent Boiling Point (°C) Suitability Notes
Ethanol/Water Variable A common and effective mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool.
Acetic Acid 118 Can be effective but is difficult to remove completely from the final product.
Toluene 111 A good option for compounds with aromatic character. Can be used in a mixed system with hexanes.[5]

| Acetone/Hexane | Variable | Good for moderately polar compounds. Dissolve in acetone and add hexane as the anti-solvent.[6] |

Q3: My NMR/LCMS analysis shows a persistent impurity that co-crystallizes with my product.

  • Probable Cause: The impurity is likely structurally very similar to your target compound, such as the decarboxylated analog (3-phenyl-1H-indole) or an unreacted starting material that lacks the carboxylic acid group. These neutral or weakly basic impurities have similar polarities and can be trapped in the crystal lattice.

  • Solution Pathway: Acid-Base Extraction This is the most powerful technique for this specific problem. It leverages the acidic nature of your product to separate it from neutral or basic impurities.[7][8][9] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which moves into the aqueous phase. Neutral impurities remain in the organic phase.[10]

Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow Start Crude 3-Phenyl-1H-indole- 2-carboxylic Acid Assess Assess Crude Purity (TLC, NMR, Appearance) Start->Assess Impurity_Type What is the nature of the impurity? Assess->Impurity_Type Gross_Color Problem: Color / Oil Impurity_Type->Gross_Color Grossly Colored / Oily Minor_Impurities Problem: Minor Impurities Impurity_Type->Minor_Impurities Slightly Impure Solid Stubborn_Impurity Problem: Stubborn Impurity Impurity_Type->Stubborn_Impurity Persistent Neutral/ Closely-Related Impurity AB_Extract_First Perform Acid-Base Extraction (See Protocol 1) Gross_Color->AB_Extract_First Recrystallize_2 Direct Recrystallization (with optional charcoal) (See Protocol 2) Minor_Impurities->Recrystallize_2 Stubborn_Impurity->AB_Extract_First Recommended First Recrystallize_1 Recrystallize from Appropriate Solvent (See Protocol 2) AB_Extract_First->Recrystallize_1 Chromatography Column Chromatography (See Protocol 3) AB_Extract_First->Chromatography If still impure Final_Product_1 Pure Product Recrystallize_1->Final_Product_1 Check_Purity_2 Check Purity Recrystallize_2->Check_Purity_2 Check_Purity_2->AB_Extract_First Purity Not OK Final_Product_2 Pure Product Check_Purity_2->Final_Product_2 Purity OK Final_Product_3 Pure Product Chromatography->Final_Product_3

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q: Can I use a strong base like NaOH for the acid-base extraction? A: It is recommended to use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][10] While NaOH will certainly deprotonate the carboxylic acid, it is a strong enough base to potentially deprotonate the indole N-H as well, which can lead to undesired side reactions or solubility issues. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid (pKa ~4-5) but not phenols or the indole N-H (pKa ~17), providing greater selectivity.[7]

Q: My compound won't crystallize and oils out, no matter which solvent I use. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solubility of the compound is so high that it comes out of solution above its melting point. This is often caused by impurities that depress the melting point.

  • First, try to purify a small portion via another method, like acid-base extraction, to remove impurities. Then attempt recrystallization on the cleaner material.

  • If it still oils out, switch to column chromatography. This technique does not depend on crystallinity and is excellent for separating mixtures that are difficult to crystallize.

Q: I am trying to purify my compound with column chromatography, but the peak is streaking badly on the TLC plate and the column. A: This is a classic problem when running carboxylic acids on silica gel. Silica is slightly acidic, but the polar carboxylic acid group can interact very strongly and inconsistently with the stationary phase, leading to tailing.

  • Solution: Add a small amount of a volatile acid, like acetic acid or formic acid (~0.5-1%), to your eluent.[11] This keeps your compound fully protonated and suppresses its ionization on the silica surface, resulting in sharper peaks and better separation.[11][12]

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is always best for a comprehensive assessment.

  • NMR (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton/carbon environments.

  • LC-MS: Excellent for detecting trace-level impurities and confirming the molecular weight of the main component. HPLC methods using reverse-phase columns are common for indole carboxylic acids.[13][14]

  • Melting Point: A sharp melting point close to the literature value (195-197°C) is a good indicator of high purity.[1] Impurities will typically cause the melting point to broaden and be depressed.

Detailed Experimental Protocols

Protocol 1: High-Purity Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

AcidBase_Workflow cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Org_Start Crude Product (Target Acid + Neutral Impurities) Org_Washed Neutral Impurities Aq_Base Add Sat. NaHCO₃ (aq) Org_Start->Aq_Base Dissolve & Transfer to Separatory Funnel Aq_Salt Aqueous Layer (Sodium 3-phenyl-1H-indole-2-carboxylate) Aq_Base->Aq_Salt Shake & Separate Layers Aq_Salt->Org_Washed Neutral impurities remain in organic layer Aq_Acidify Acidify with HCl (aq) Aq_Salt->Aq_Acidify Aq_Precipitate Precipitated Pure Acid Aq_Acidify->Aq_Precipitate Filter Filter, Wash with Water, Dry Aq_Precipitate->Filter

Caption: Workflow for acid-base extraction purification.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (20-30 mL) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[7][10]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). A precipitate of the pure this compound should form.[5][9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to constant weight.

Protocol 2: Optimized Recrystallization

This protocol assumes a suitable solvent (or solvent pair) has been identified.

Methodology:

  • Setup: Place the crude solid to be recrystallized in an Erlenmeyer flask with a stir bar. In a separate flask, bring the chosen solvent to a boil on a hot plate.

  • Dissolution: Add the hot solvent to the solid in small portions while stirring and heating until the solid just dissolves completely. Use the absolute minimum amount of hot solvent required.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to induce maximum crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals to constant weight.

Protocol 3: Column Chromatography for Acidic Compounds

This protocol is for separating the target acid from impurities of similar polarity.

Methodology:

  • Eluent Preparation: Prepare a suitable eluent system, determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate. Crucially, add 0.5% acetic acid to this mixture (e.g., 0.5 mL of acetic acid in 99.5 mL of the hexanes/ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with silica gel using the prepared eluent. Ensure the column is packed uniformly without air bubbles.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried silica onto the top of the column bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow and ensure the column does not run dry.[15]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. A co-evaporation with a solvent like toluene may be necessary to completely remove residual acetic acid.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Peeters, S., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2012(5), pp.165-181. [Link]

  • Rao, D. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5165. [Link]

  • Suto, M. J., et al. (1993). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 30(5), 1337-1342. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?[Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • PubChemLite. (n.d.). This compound (C15H11NO2). [Link]

  • MDPI. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]

  • Zhang, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1082-1086. [Link]

  • Shevyrin, V., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Forensic Science International, 232(1-3), 1-10. [Link]

  • Kamal, H., et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 27(19), 6215. [Link]

Sources

Technical Support Center: Solubility of 3-Phenyl-1H-indole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-1H-indole-2-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity and success of your research.

Understanding the Molecule: A Balancing Act of Polarity

This compound is a molecule characterized by a confluence of polar and non-polar functionalities. The indole ring system and the phenyl substituent contribute to its largely non-polar, hydrophobic nature. Conversely, the carboxylic acid group introduces a polar, hydrophilic center capable of hydrogen bonding. This structural duality is the primary determinant of its solubility profile.

The general principle of "like dissolves like" is a useful starting point. Polar solvents will more readily solvate the carboxylic acid group, while non-polar solvents will better accommodate the aromatic rings. However, the overall solubility in a given solvent is a nuanced interplay of these competing factors.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound at room temperature. What is the best starting solvent?

Based on its structure, we recommend starting with moderately polar to polar aprotic solvents. These solvents can interact with the carboxylic acid group without the steric hindrance or competing hydrogen bonding of highly protic solvents.

Recommended Starting Solvents:

  • High Potential for Solubility:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

  • Moderate Potential for Solubility:

    • Acetone

    • Ethyl acetate

    • Acetonitrile

Q2: Why is my compound "oiling out" instead of dissolving or forming a crystalline precipitate?

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid. This is often due to the solvent being a poor choice for crystallization at the given temperature, or the presence of impurities.

Troubleshooting Steps:

  • Solvent Screening: The initial solvent may be too non-polar. Try a more polar solvent or a solvent mixture.

  • Temperature Adjustment: Gently warming the solution may increase solubility and prevent oiling out upon cooling.

  • Purity Check: Impurities can disrupt the crystal lattice formation. Consider purifying a small sample to see if the problem persists.

Q3: Can I use a base to increase the solubility of this compound in a polar solvent?

Yes, this is a common and effective strategy. The carboxylic acid can be deprotonated by a base to form a more polar carboxylate salt.[1][2] This salt will have significantly higher solubility in polar solvents like water and alcohols.

Commonly Used Bases:

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Sodium bicarbonate (NaHCO₃)

  • Triethylamine (TEA)

Q4: I've noticed a color change in my solution over time. Is the compound degrading?

Indole derivatives can be susceptible to oxidation and degradation, which can be accelerated by light, air, and certain solvent conditions. A color change, often to a yellowish or brownish hue, can be an indicator of degradation.

Preventative Measures:

  • Work under an inert atmosphere: Use nitrogen or argon to minimize exposure to oxygen.

  • Protect from light: Use amber-colored vials or cover your glassware with aluminum foil.

  • Use fresh, high-purity solvents: Peroxides in older ethers (like THF) can promote degradation.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to resolving common problems encountered during the dissolution of this compound.

Problem Potential Cause Troubleshooting Steps
Incomplete Dissolution 1. Insufficient solvent volume. 2. Low intrinsic solubility in the chosen solvent. 3. Compound is in a less soluble polymorphic form.1. Gradually add more solvent while stirring. 2. Gently warm the solution. 3. Try a different solvent from the recommended list. 4. Consider using a co-solvent system (e.g., THF/hexane).
Precipitation Upon Cooling The compound's solubility is highly temperature-dependent in that solvent.1. This can be leveraged for recrystallization to purify the compound. 2. If a stable solution is required at a lower temperature, a different solvent or a co-solvent system is necessary.
Inconsistent Solubility Between Batches 1. Variations in compound purity. 2. Differences in the polymorphic form of the solid. 3. Variations in solvent water content.1. Analyze the purity of each batch (e.g., by HPLC or NMR). 2. Characterize the solid form (e.g., by XRD or DSC). 3. Use anhydrous solvents to minimize the impact of water.[3]

Experimental Protocol: Determining an Approximate Solubility Curve

This protocol outlines a straightforward method for generating a preliminary solubility curve for this compound in a chosen solvent.

Objective: To determine the approximate solubility of the compound at different temperatures.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a known amount of this compound into a vial.

  • Initial Solvent Addition: Add a small, measured volume of the solvent to the vial.

  • Equilibration at Room Temperature: Stir the mixture at a constant room temperature for at least one hour to ensure equilibrium is reached.

  • Observation: If the solid has completely dissolved, return to step 1 and use a larger mass of the compound. If solid remains, proceed to the next step.

  • Incremental Heating: Increase the temperature of the hot plate by 5-10 °C.

  • Equilibration at Elevated Temperature: Allow the mixture to stir at the new temperature for at least 30 minutes.

  • Observation: Note the temperature at which all the solid dissolves. This is the saturation temperature for that concentration.

  • Repeat: Repeat steps 5-7 to determine the saturation temperature for different concentrations.

Data Analysis:

Plot the concentration (e.g., in mg/mL) against the saturation temperature to generate a solubility curve.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_decision Decision cluster_action Action weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent stir Stir at Temp add_solvent->stir observe Observe stir->observe dissolved Completely Dissolved? observe->dissolved increase_temp Increase Temperature dissolved->increase_temp No record_data Record Data dissolved->record_data Yes increase_temp->stir

Caption: Experimental workflow for determining solubility.

Logical Relationships in Solvent Selection

The choice of solvent is a critical decision that impacts not only solubility but also potential downstream applications. The following diagram illustrates the logical considerations for solvent selection.

Solvent_Selection cluster_properties Compound Properties cluster_solvents Solvent Categories cluster_interaction Primary Interactions compound This compound polar_group Carboxylic Acid (Polar, H-bond donor/acceptor) compound->polar_group nonpolar_group Indole & Phenyl Rings (Non-polar, Hydrophobic) compound->nonpolar_group interaction1 Good interaction with carboxylic acid polar_group->interaction1 interaction2 Potential for H-bonding competition polar_group->interaction2 interaction3 Good interaction with aromatic rings nonpolar_group->interaction3 polar_aprotic Polar Aprotic (e.g., DMF, DMSO, THF) polar_protic Polar Protic (e.g., Alcohols, Water) nonpolar Non-polar (e.g., Hexane, Toluene) interaction1->polar_aprotic interaction2->polar_protic interaction3->nonpolar

Caption: Factors influencing solvent selection.

References

  • Starr, J. N. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • University of Maine. (2023). Solubility of Organic Compounds. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 240, 114402. [Link]

  • Reyes-Márquez, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(3), 619. [Link]

  • Callis, P. R., & Liu, T. (2015). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and photobiology, 91(4), 786–795. [Link]

  • chemprofmatt. (2020). Chemistry 110, Experiment 17: Carboxylic Acids and Esters. YouTube. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? [Link]

Sources

overcoming low yield in Fischer indole synthesis of 3-phenylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

Topic: Overcoming Low Yield in the Fischer Indole Synthesis of 3-Phenylindoles

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of organic synthesis. This guide is dedicated to troubleshooting one of the most common yet challenging reactions: the Fischer indole synthesis, with a specific focus on overcoming low yields when preparing sterically hindered 3-phenylindoles.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2] Despite its long history, the synthesis of 3-substituted indoles, particularly those with bulky groups like a phenyl ring, can be plagued by low yields due to steric hindrance and competing side reactions. This guide provides a structured approach to diagnosing and resolving these issues.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is designed to address the specific experimental issues you may encounter.

Q1: My yield of 3-phenylindole is consistently low or non-existent. What are the most likely causes?

A1: Low yields in the synthesis of 3-phenylindoles are typically rooted in a few key areas. The reaction is notoriously sensitive to steric hindrance, catalyst choice, and reaction conditions.[3][4] Here’s a systematic approach to identifying the problem:

  • Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to impurities. Ensure your arylhydrazine and ketone (e.g., propiophenone or a derivative) are of the highest purity. It is often best to use freshly distilled or recrystallized starting materials.[3][5]

  • Catalyst Selection and Concentration: The choice of acid catalyst is arguably the most critical factor.[6] The bulky nature of the precursors for 3-phenylindoles often requires a carefully selected acid to facilitate the key[2][2]-sigmatropic rearrangement.[2][7] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but their performance is substrate-dependent.[8][9] Polyphosphoric acid (PPA) is a powerful catalyst that often gives good results for challenging cyclizations.[3][10]

  • Reaction Temperature and Duration: The rearrangement step has a significant activation energy barrier, often necessitating elevated temperatures.[3] However, excessive heat or prolonged reaction times can lead to the decomposition of your starting materials or the desired indole product.[1][3] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to identify the optimal endpoint.

  • Steric Hindrance: The phenyl group at the C3 position creates significant steric strain during the cyclization step. This can inhibit the reaction or favor alternative, non-productive pathways.[4] Optimizing the catalyst and temperature is the primary strategy to overcome this barrier.

Below is a workflow to guide your troubleshooting process.

G start Low Yield of 3-Phenylindole Observed purity Verify Purity of Starting Materials (Arylhydrazine & Ketone) start->purity conditions Optimize Reaction Conditions (Temperature & Time) purity->conditions [Purity Confirmed] fail Yield Still Low (Consider Alternative Synthesis) purity->fail [Impurities Found] catalyst Screen Acid Catalysts (Brønsted vs. Lewis) conditions->catalyst [No Improvement] success Improved Yield conditions->success [Improvement Seen] solvent Evaluate Solvent Choice (e.g., Acetic Acid, Toluene, Neat) catalyst->solvent [No Improvement] catalyst->success [Improvement Seen] solvent->success [Improvement Seen] solvent->fail [No Improvement]

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

Q2: My TLC shows multiple spots, suggesting significant side-product formation. What are these byproducts and how can I prevent them?

A2: Side-product formation is a common challenge, especially under harsh acidic conditions. The primary culprits are:

  • N-N Bond Cleavage: This is a major competing pathway, particularly with electron-rich phenylhydrazines or when the ene-hydrazine intermediate is overly stabilized by electron-donating groups from the ketone.[11][12] This cleavage leads to the formation of aniline and other degradation products instead of the indole.

    • Solution: Employ milder acid catalysts (e.g., glacial acetic acid) or lower the reaction temperature.[13] If the ketone precursor has strong electron-donating groups, harsher conditions may be unavoidable but should be carefully optimized.

  • Aldol Condensation: If your ketone is enolizable, it can undergo self-condensation under acidic conditions, consuming starting material.[11][13]

    • Solution: A one-pot procedure where the hydrazone is formed first under milder conditions before the addition of a stronger acid for the cyclization step can minimize this.[14]

  • Formation of Regioisomers: If using an unsymmetrical ketone, two different indole regioisomers can be formed.[13][14]

    • Solution: The regioselectivity is highly dependent on the acidity of the medium.[15] Weaker acids and lower temperatures often favor the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamic product.[13] For 3-phenylindoles, starting with a symmetrical ketone like dibenzyl ketone or a propiophenone derivative is the most straightforward way to avoid this issue.

Q3: The reaction seems to stall, and I recover a lot of my starting arylhydrazone. What's causing this incomplete conversion?

A3: Incomplete conversion typically points to an insufficient driving force for the reaction to proceed to completion.

  • Insufficient Acid Strength or Concentration: The key[2][2]-sigmatropic rearrangement is acid-catalyzed.[7][9] If the acid is too weak or used in substoichiometric amounts, the reaction may not proceed efficiently.

    • Solution: Switch to a stronger acid catalyst. If you are using acetic acid, consider trying p-toluenesulfonic acid or polyphosphoric acid (PPA).[8][11]

  • Low Reaction Temperature: As mentioned, the activation energy for the rearrangement can be high.[3]

    • Solution: Cautiously increase the reaction temperature while monitoring the reaction by TLC for any signs of product degradation. Microwave-assisted synthesis can be highly effective at reducing reaction times and improving yields by providing rapid, uniform heating.[3][16]

  • Unstable Hydrazone Intermediate: Some hydrazones can be unstable under the reaction conditions, decomposing before they have a chance to cyclize.[13]

    • Solution: Consider an in situ formation approach. React the arylhydrazine and ketone directly in the acidic medium without isolating the hydrazone intermediate.[11]

Frequently Asked Questions (FAQs)

  • Q: Can I synthesize the parent indole using this method?

    • A: The classic Fischer indole synthesis fails with acetaldehyde (the precursor to the parent indole).[9][12] To obtain the unsubstituted indole ring, one typically uses pyruvic acid and then decarboxylates the resulting indole-2-carboxylic acid.[7]

  • Q: How do electron-donating or withdrawing groups on the phenylhydrazine affect the reaction?

    • A: Electron-donating groups on the arylhydrazine ring generally accelerate the reaction by increasing the electron density, which facilitates the key rearrangement step.[12] Conversely, strong electron-withdrawing groups can significantly slow down the reaction, often requiring harsher conditions.[5][12]

  • Q: What is the best way to purify my 3-phenylindole product?

    • A: Purification can be challenging due to the presence of closely related impurities.[4] Column chromatography on silica gel is the most common method.[17] A gradient elution using a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.[17] If the product is a solid, recrystallization from a suitable solvent can yield a highly pure material.[4]

Core Mechanism and Catalyst Choice

Understanding the reaction mechanism is key to effective troubleshooting. The process involves the acid-catalyzed conversion of an arylhydrazone to its ene-hydrazine tautomer, which then undergoes the rate-determining[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.

G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazone B Ene-hydrazine (Tautomer) A->B H+ Tautomerization C [3,3]-Sigmatropic Rearrangement B->C Heat, H+ D Di-imine Intermediate C->D E Cyclization D->E Aromatization F Aminal Intermediate E->F G Elimination of NH3 F->G H Aromatic Indole G->H -NH4+

Caption: Key stages of the Fischer indole synthesis mechanism.

The choice of acid catalyst directly influences the key steps of this mechanism.

Catalyst TypeExamplesStrengthsConsiderations
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic AcidReadily available, effective for many substrates.Strong mineral acids can cause degradation. Acetic acid can act as both catalyst and solvent.[6][8]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Highly effective, can coordinate to heteroatoms to facilitate rearrangement.[1][9]Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are often needed.
Solid Acids Polyphosphoric Acid (PPA), ZeolitesPPA is an excellent dehydrating agent and strong acid, often used for difficult cyclizations. Easy to handle.[3][10]Reactions in PPA can be viscous and difficult to stir. Work-up involves quenching in ice water.

Optimized Experimental Protocol: Synthesis of 2-methyl-3-phenyl-1H-indole

This protocol provides a robust starting point for the synthesis of a 3-phenylindole derivative.

Materials:

  • Phenylhydrazine

  • Phenylacetone (1-phenyl-2-propanone)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and phenylacetone (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. Once complete, remove the ethanol under reduced pressure.

  • Indolization: In a separate, larger flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (approx. 10x the weight of the hydrazone) to 90-100°C.

  • Reaction: Slowly and carefully add the crude hydrazone from step 1 to the hot, vigorously stirred PPA. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 120-140°C for 15-30 minutes. The mixture will darken. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol to remove colored impurities.

  • Purification: The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[17]

References

  • RSC Publishing. (2017).
  • National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
  • Wikipedia. Fischer indole synthesis.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism.
  • BenchChem. (2025).
  • National Institutes of Health (NIH). (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC.
  • Chemistry Stack Exchange. (2020).
  • Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones.
  • BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • National Institutes of Health (NIH). (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • National Institutes of Health (NIH).
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Google Patents. Synthesis of 3-substituted phenyl indole compound.
  • (2025).
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • BenchChem. (2025). effect of substituents on Fischer indole synthesis yield.
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • ResearchGate. (2025). Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles.

Sources

Technical Support Center: Synthesis of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-phenyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Fischer Indole Synthesis Pathway

The synthesis of this compound is most commonly achieved via the Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and an appropriate keto-acid, in this case, 3-phenylpyruvic acid.[1][2] While robust, this reaction is sensitive to conditions, and deviations can lead to a range of side products, impacting yield and purity.

The overall transformation is as follows:

Phenylhydrazine + 3-Phenylpyruvic Acid ➝ this compound

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through several key stages: hydrazone formation, tautomerization to an enamine, a critical[1][1]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to form the aromatic indole ring.[3][4][5] Errors at any stage can divert the reaction towards unwanted byproducts.

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement & Cyclization cluster_3 Step 4: Final Product Formation A Phenylhydrazine + 3-Phenylpyruvic Acid B Phenylhydrazone Intermediate A->B -H₂O C Ene-hydrazine (Tautomer) B->C Acid Catalyst (H⁺) D [3,3]-Sigmatropic Rearrangement C->D Heat E Cyclized Aminal D->E Aromatization/ Proton Transfer F 3-Phenyl-1H-indole- 2-carboxylic acid E->F -NH₃ Troubleshooting_Flowchart cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem Encountered yield_issue Low Yield start->yield_issue purity_issue Discoloration / Impure start->purity_issue cause_incomplete Cause: Incomplete Reaction yield_issue->cause_incomplete cause_degrade Cause: Degradation/Tar yield_issue->cause_degrade cause_decarbox Cause: Decarboxylation yield_issue->cause_decarbox sol_time Increase Reaction Time/Temp cause_incomplete->sol_time sol_catalyst Change Acid Catalyst (PPA, ZnCl₂) cause_degrade->sol_catalyst cause_decarbox->sol_catalyst sol_ester Use Ester of Keto-Acid cause_decarbox->sol_ester cause_oxid Cause: Oxidation purity_issue->cause_oxid cause_poly Cause: Polymerization purity_issue->cause_poly sol_inert Use Inert Atmosphere (N₂/Ar) cause_oxid->sol_inert cause_poly->sol_catalyst sol_workup Optimize Workup (Quench on Ice) cause_poly->sol_workup

Sources

Technical Support Center: Optimization of Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthesis. This document provides practical, field-proven insights to help you optimize your reaction conditions and achieve high-purity indole-2-carboxylic acid.

Introduction to Indole-2-Carboxylic Acid Synthesis

Indole-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] While several methods exist for its synthesis, the Reissert indole synthesis remains a widely used and robust approach.[2][3] This method typically involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield the indole-2-carboxylate ester, which is then hydrolyzed to the desired carboxylic acid.[2][4]

This guide will primarily focus on troubleshooting and optimizing the Reissert synthesis, with additional context provided on alternative methods.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of indole-2-carboxylic acid in a question-and-answer format.

Part 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

Question 1: My condensation reaction is showing a low yield of the desired ethyl o-nitrophenylpyruvate. What are the likely causes and how can I improve it?

Answer:

A low yield in the initial condensation step is a common hurdle. The primary factors influencing this are the choice of base, solvent, and reaction conditions.

  • Causality: The reaction proceeds via the deprotonation of the methyl group of o-nitrotoluene by a strong base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[4] The efficiency of this deprotonation is critical.

  • Troubleshooting & Optimization:

    • Base Selection: Potassium ethoxide is generally more effective than sodium ethoxide for this condensation.[2] The potassium cation is a weaker Lewis acid than the sodium cation, leading to a more "naked" and thus more reactive ethoxide anion. If you are using sodium ethoxide and observing low yields, switching to potassium ethoxide is a primary recommendation. Ensure the base is anhydrous, as moisture will consume the base and hinder the reaction.

    • Solvent System: The reaction is typically performed in a mixture of absolute ethanol and anhydrous ether.[5] The ethanol is necessary to dissolve the potassium ethoxide, while the ether helps to precipitate the potassium salt of the product, driving the equilibrium towards product formation. Ensure both solvents are strictly anhydrous.

    • Reaction Time and Temperature: The reaction is often run at room temperature for an extended period (e.g., 24 hours) to allow for complete formation of the potassium salt.[5] While heating can accelerate the reaction, it may also lead to side reactions. It is advisable to stick to the recommended reaction time and temperature unless you are systematically optimizing the conditions.

    • Purity of Reagents: Ensure your o-nitrotoluene and diethyl oxalate are of high purity. Impurities can interfere with the reaction. Diethyl oxalate can hydrolyze over time, so using a freshly opened bottle or distilled reagent is recommended.

Question 2: I am observing the formation of a dark-colored, tarry substance during the condensation reaction. What is this and how can I prevent it?

Answer:

The formation of dark, polymeric materials is often due to side reactions involving the highly reactive carbanion intermediate.

  • Causality: The carbanion of o-nitrotoluene can participate in self-condensation or other undesired side reactions, especially in the presence of impurities or if the reaction temperature is too high.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, consider using an ice bath to control the temperature during the addition of reagents.

    • Order of Addition: Adding the o-nitrotoluene to the mixture of potassium ethoxide and diethyl oxalate can sometimes help to minimize the concentration of the free carbanion and reduce side reactions.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

Part 2: Reductive Cyclization of Ethyl o-Nitrophenylpyruvate

Question 3: The reductive cyclization of my ethyl o-nitrophenylpyruvate is giving a low yield of ethyl indole-2-carboxylate. How can I optimize this step?

Answer:

The reductive cyclization is a critical step where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization. The choice of reducing agent and reaction conditions are paramount for success.

  • Causality: Incomplete reduction of the nitro group or side reactions of the intermediate hydroxylamine or nitroso species can lead to low yields. The cyclization step itself is generally facile once the amine is formed.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Several reducing agents can be employed for this transformation.

      • Zinc dust in acetic acid is a classic and effective method.[2] Ensure the zinc dust is activated (e.g., by washing with dilute HCl) to remove any oxide layer.

      • Catalytic hydrogenation (e.g., using Pd/C) is a cleaner alternative but may require specialized equipment (e.g., a Parr hydrogenator).[5] This method can sometimes be too harsh and lead to over-reduction of the indole ring if not carefully controlled.

      • Other reducing agents such as iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, or sodium dithionite have also been used successfully.[6] The choice may depend on the scale of your reaction and available resources.

    • Reaction Temperature: The reduction is often exothermic. It is crucial to control the temperature, especially during the initial addition of the reducing agent, to prevent runaway reactions and the formation of byproducts.

    • pH Control: When using metal/acid reducing systems, maintaining an acidic environment is crucial for the reduction to proceed efficiently.

Question 4: I am observing multiple spots on my TLC plate after the reductive cyclization. What are these impurities?

Answer:

The presence of multiple spots indicates incomplete reaction or the formation of side products.

  • Causality:

    • Starting Material: A spot corresponding to the starting ethyl o-nitrophenylpyruvate indicates an incomplete reaction.

    • Intermediate Species: Intermediates such as the corresponding nitroso or hydroxylamine compounds may be present if the reduction is not complete.

    • Side Products: Over-reduction of the indole ring to indoline can occur, especially with vigorous hydrogenation conditions. Dimerization or polymerization of intermediates can also lead to a complex mixture.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system might be a mixture of hexane and ethyl acetate. The product, ethyl indole-2-carboxylate, is typically more polar than the starting material.

    • Staining: Use a UV lamp to visualize the spots. A potassium permanganate stain can also be useful for visualizing compounds that are easily oxidized.

    • Optimization: If the reaction is incomplete, you can try increasing the reaction time or adding more of the reducing agent. If over-reduction is an issue, consider using a milder reducing agent or less forcing conditions (e.g., lower hydrogen pressure or temperature for catalytic hydrogenation).

Part 3: Hydrolysis of Ethyl Indole-2-carboxylate

Question 5: My hydrolysis of ethyl indole-2-carboxylate to indole-2-carboxylic acid is slow or incomplete. How can I drive the reaction to completion?

Answer:

Ester hydrolysis can be performed under either acidic or basic conditions. The choice of conditions can significantly impact the reaction rate and the ease of product isolation.

  • Causality: The hydrolysis of the ester to the carboxylate is a reversible reaction under acidic conditions.[7] Under basic conditions, the reaction is essentially irreversible because the resulting carboxylate anion is deprotonated by the base, driving the equilibrium to the product side.[8]

  • Troubleshooting & Optimization:

    • Base-Catalyzed Hydrolysis (Saponification): This is generally the preferred method for complete hydrolysis.

      • Choice of Base: Use a strong base such as sodium hydroxide or potassium hydroxide in a mixture of ethanol and water.

      • Temperature: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate.

      • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC. The product, indole-2-carboxylic acid, is much more polar and will have a lower Rf value.

    • Acid-Catalyzed Hydrolysis: While possible, this method is less common for preparative scale due to the reversible nature of the reaction. To drive the reaction to completion, a large excess of water is required.[7]

Question 6: I am having difficulty isolating pure indole-2-carboxylic acid after hydrolysis. What is the best work-up and purification procedure?

Answer:

Proper work-up and purification are crucial for obtaining high-purity indole-2-carboxylic acid.

  • Work-up Procedure (after basic hydrolysis):

    • After the hydrolysis is complete (as determined by TLC), cool the reaction mixture.

    • If an organic solvent like ethanol was used, it is often beneficial to remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 1-2.[9] The indole-2-carboxylic acid will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form crystals. Other potential recrystallization solvents include acetone or acetic acid.

    • Decolorization: If the product is colored, you can add a small amount of activated charcoal to the hot solution during recrystallization to remove colored impurities.[9] Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Experimental Protocols

Detailed Step-by-Step Protocol for Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol is adapted from a reliable procedure and includes safety precautions and key checkpoints.[5]

Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • Safety Precautions: Potassium metal is highly reactive and pyrophoric. Handle it under an inert atmosphere and away from water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diethyl oxalate is harmful if swallowed.[10]

  • Procedure: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected with a calcium chloride tube, add 300 mL of anhydrous ether. b. Carefully add 39.1 g (1.00 g-atom) of freshly cut potassium metal. c. While stirring under a slow stream of dry nitrogen, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains a gentle reflux. d. Once all the potassium has dissolved (this may take 1.5-3 hours), allow the solution to cool to room temperature. e. Add 2.5 L of anhydrous ether to the flask. f. With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes. g. Stir for an additional 10 minutes, then pour the mixture into a large Erlenmeyer flask, stopper it, and let it stand for at least 24 hours. h. Collect the deep-purple potassium salt by vacuum filtration and wash it with anhydrous ether until the filtrate is colorless. Air-dry the salt.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • Safety Precautions: Acetic acid is corrosive. Handle it in a fume hood and wear appropriate PPE.

  • Procedure: a. In a suitable reaction vessel, dissolve 30 g (0.109 mole) of the potassium salt from Step 1 in 200 mL of glacial acetic acid. b. Add a catalytic amount of platinum oxide (0.20 g) or an excess of activated zinc dust. c. If using catalytic hydrogenation, place the vessel in a Parr apparatus and hydrogenate at an initial pressure of about 30 psi until hydrogen uptake ceases. d. If using zinc dust, add it portion-wise to the stirred solution while maintaining the temperature below 40 °C with an ice bath. Stir until the reaction is complete (monitor by TLC). e. Remove the catalyst (platinum or excess zinc) by filtration and wash it with glacial acetic acid. f. Slowly add the filtrate to 3 L of water with stirring. The ethyl indole-2-carboxylate will precipitate as a yellow solid. g. Collect the solid by filtration, wash it thoroughly with water, and dry it.

Step 3: Hydrolysis to Indole-2-carboxylic Acid

  • Safety Precautions: Sodium hydroxide is corrosive. Handle with care.

  • Procedure: a. In a round-bottom flask, dissolve the dried ethyl indole-2-carboxylate from Step 2 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. b. Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed. c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. e. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. f. Collect the precipitated indole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry. g. Recrystallize the crude product from an ethanol/water mixture for further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Condensation Step

ParameterCondition 1 (Recommended)Condition 2 (Alternative)Rationale/Comments
Base Potassium EthoxideSodium EthoxidePotassium ethoxide is a stronger base and generally gives better yields.[2]
Solvent Ethanol/EtherEthanolThe use of ether helps to precipitate the product salt, driving the reaction forward.[5]
Temperature Room TemperatureRefluxRoom temperature is generally sufficient and minimizes side reactions.
Reaction Time 24 hours4-6 hoursLonger reaction times at room temperature ensure complete reaction.

Visualization & Formatting

Experimental Workflow Diagram

Reissert_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis & Purification o_nitrotoluene o-Nitrotoluene condensation Condensation (Room Temp, 24h) o_nitrotoluene->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation base Potassium Ethoxide in EtOH/Ether base->condensation intermediate_salt Potassium Salt of Ethyl o-Nitrophenylpyruvate condensation->intermediate_salt reductive_cyclization Reductive Cyclization intermediate_salt->reductive_cyclization reducing_agent Reducing Agent (e.g., Zn/AcOH) reducing_agent->reductive_cyclization ester_product Ethyl Indole-2-carboxylate reductive_cyclization->ester_product hydrolysis Hydrolysis ester_product->hydrolysis hydrolysis_reagent Base (e.g., NaOH) then Acid (HCl) hydrolysis_reagent->hydrolysis purification Purification (Recrystallization) hydrolysis->purification final_product Indole-2-carboxylic Acid purification->final_product

Caption: Workflow for the Reissert synthesis of indole-2-carboxylic acid.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_condensation Condensation Step Issues cluster_reduction Reductive Cyclization Issues cluster_hydrolysis Hydrolysis & Purification Issues start Low Yield or Impure Product low_yield_condensation Low Yield in Condensation? start->low_yield_condensation low_yield_reduction Low Yield in Reduction? start->low_yield_reduction incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis purification_issues Purification Issues? start->purification_issues check_base Using Potassium Ethoxide? (Anhydrous) low_yield_condensation->check_base Yes check_solvent Using Anhydrous EtOH/Ether? low_yield_condensation->check_solvent Yes check_reagents Pure Starting Materials? low_yield_condensation->check_reagents Yes check_reducing_agent Activated Reducing Agent? (e.g., activated Zn) low_yield_reduction->check_reducing_agent Yes check_temp_control Temperature Controlled? low_yield_reduction->check_temp_control Yes multiple_spots_tlc Multiple Spots on TLC? low_yield_reduction->multiple_spots_tlc No incomplete_reaction Incomplete Reaction? (Starting material present) multiple_spots_tlc->incomplete_reaction Yes over_reduction Over-reduction? (Indoline formation) multiple_spots_tlc->over_reduction Yes use_base_hydrolysis Using Base-Catalyzed Hydrolysis (Saponification)? incomplete_hydrolysis->use_base_hydrolysis Yes proper_workup Proper Acidic Work-up? purification_issues->proper_workup Yes recrystallize Recrystallize from EtOH/Water? purification_issues->recrystallize Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Reissert, A. (1897). Einwirkung von Oxalester auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Organic Syntheses. (1941). Indole. Organic Syntheses, 21, 60. [Link]

  • ChemWis. (2022, December 20). Reissert Indole Synthesis [Video]. YouTube. [Link]

  • Google Patents. (2011). Synthetic method of indole-2-carboxylic acid (CN102020600A).
  • Química Organica.org. (2010, May 8). Indoles Synthesis. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis (pp. 332-337). John Wiley & Sons, Ltd. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. [Link]

  • Organic Syntheses. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (2023, November 29). Reissert indole synthesis. [Link]

  • The Hive. (2002, February 13). reissert indole synt. [Link]

  • Google Patents. (2011). Synthetic method of indole-2-carboxylic acid (CN102020600B).
  • Unlock Chemystery. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Reaction Chemistry & Engineering, 6(9), 1635-1640. [Link]

  • Google Patents. (2016). Refinement method of indole-2-carboxylic acid (CN106008311A).
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Organic Chemistry Portal. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

  • Longdom Publishing. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Sciences, 54(8), 1341-1347. [Link]

  • Liu, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8035. [Link]

  • Kim, H., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1238. [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. [Link]

  • Longdom Publishing. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Sciences, 54(8), 1341-1347. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • PubMed. (2020, February 15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. [Link]

  • ResearchGate. (2015). Solvent design for crystallization of carboxylic acids. [Link]

Sources

Technical Support Center: HPLC Purification of 3-Phenyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) purification of 3-phenyl-1H-indole-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, we synthesize established chromatographic principles with field-proven insights to provide a comprehensive, self-validating framework for your purification workflows.

The unique structure of this compound—featuring a hydrophobic phenyl group, an aromatic indole core, and an acidic carboxylic acid moiety—presents specific challenges and opportunities in chromatographic separation. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve optimal purity and yield.

Principle of Separation: Reversed-Phase HPLC

For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the predominant and most effective purification method.[1] The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically silica chemically modified with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2][3]

Separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[1] The highly nonpolar 3-phenyl-indole core of your target molecule will strongly interact with the C18 stationary phase. The key to achieving sharp, symmetrical peaks lies in controlling the ionization state of the carboxylic acid group. By adding an acidic modifier to the mobile phase, we suppress the ionization of the carboxylic acid (keeping it in its protonated, less polar form), which minimizes undesirable secondary interactions with the silica backbone of the stationary phase and ensures consistent retention.[4][5][6]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for method development. Optimization will likely be necessary depending on the specific substitutions on your derivative.

Step 1: Instrumentation and Column Selection

A standard HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector is sufficient. The choice of column is critical for a successful separation.

ComponentRecommendationRationale
Stationary Phase C18 (L1 packing)Provides strong hydrophobic retention for the phenyl-indole core.
Column Dimensions Analytical: 4.6 x 150 mm, 5 µmStandard for method development and purity analysis.
Preparative: ≥21.2 mm ID, 5-10 µmFor purification of larger quantities.
Detector UV-Vis DetectorThe indole scaffold has strong UV absorbance, typically around 220-280 nm.
Step 2: Mobile Phase Preparation

High-purity solvents (HPLC grade or better) are essential to avoid baseline noise and ghost peaks.[7]

  • Mobile Phase A (Aqueous): Deionized water with 0.1% Formic Acid (v/v) or 0.1% Trifluoroacetic Acid (TFA) (v/v).

    • Rationale: The acid serves to suppress the ionization of both the analyte's carboxylic acid group and residual silanol groups on the column's stationary phase, which is crucial for preventing peak tailing.[5][8] Formic acid is preferred for mass spectrometry (MS) compatibility.[9][10]

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v) or 0.1% TFA (v/v).

    • Rationale: Acetonitrile is a common organic modifier with low viscosity and a low UV cutoff.[2] Using the same modifier in both aqueous and organic phases prevents baseline shifts during a gradient.

Step 3: Sample Preparation

Proper sample preparation is critical to protect the column and ensure reproducible results.

  • Dissolution: Dissolve the crude sample in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The sample solvent should ideally be weaker than or match the strength of the mobile phase to avoid peak distortion.[4][11]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or other chemically resistant membrane) to remove particulates that could clog the column frit and increase backpressure.[12]

Step 4: HPLC Method Parameters (Analytical Scale)

These parameters serve as a starting point for method development.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[13]
Injection Volume 5-20 µLKeep volume low to prevent column overload.
Detection Wavelength 254 nm or Diode Array Detector (DAD) scan254 nm is a good starting point. A DAD allows for the identification of the optimal wavelength.
Gradient Elution 5% to 95% B over 20 minutesA broad gradient is effective for scouting for unknown impurities.[14]
General Purification Workflow

The following diagram illustrates the logical flow from initial method development to the final purified compound.

G cluster_0 Method Development (Analytical) cluster_1 Scale-Up & Purification (Preparative) cluster_2 Post-Purification Analysis A 1. Develop Analytical Method (e.g., 4.6x150 mm C18) B 2. Assess Purity & Resolution A->B C 3. Scale-Up Method (Increase column diameter, flow rate) B->C Good Separation? D 4. Prepare & Filter Crude Sample C->D E 5. Perform Preparative Run D->E F 6. Collect Fractions E->F G 7. Analyze Fractions (Analytical HPLC) F->G H 8. Pool Pure Fractions G->H I 9. Remove Solvent (e.g., Lyophilization) H->I J 10. Final Purity & Identity Check (HPLC, LC-MS, NMR) I->J

Caption: Workflow for HPLC Purification of Indole Derivatives.

Troubleshooting Guide: A Senior Scientist's Perspective

This section addresses common issues in a question-and-answer format, providing not just solutions but the underlying scientific reasoning.

Q1: My peak for the indole derivative is tailing severely. What's happening and how do I fix it?

Answer: Peak tailing is the most common issue for acidic compounds like yours.[4][11][15] It's almost always caused by unwanted secondary interactions between your analyte and the stationary phase. There are two primary culprits:

  • Ionized Carboxylic Acid: If the mobile phase pH is too high (close to or above the pKa of your carboxylic acid, ~4-5), a portion of your analyte molecules will be deprotonated (negatively charged). These charged species can interact ionically with the stationary phase, leading to a smeared or "tailing" peak.

  • Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on the surface. At mid-range pH values (pH > 4), these silanols can become deprotonated (Si-O⁻) and interact strongly with any positively charged sites on your molecule or through hydrogen bonding, causing tailing.[8]

The Solution is Ion Suppression: The most effective solution is to lower the mobile phase pH. By adding 0.1% formic acid or TFA, you push the pH down to ~2.5-3.0. At this low pH:

  • Your carboxylic acid is fully protonated (COOH), making it less polar and eliminating ionic interactions.[5]

  • The residual silanols are also protonated (Si-OH), rendering them neutral and far less interactive.[5][8]

This ensures that the only significant interaction is the intended hydrophobic partitioning, resulting in sharp, symmetrical Gaussian peaks.

The following decision tree outlines the troubleshooting process for peak tailing.

G Start Problem: Peak Tailing Observed CheckpH Is mobile phase pH 2-3 units below analyte pKa? (e.g., pH 2.5-3.0) Start->CheckpH AddAcid Action: Add 0.1% TFA or Formic Acid to mobile phase CheckpH->AddAcid No CheckColumn Is the column old or showing degradation? CheckpH->CheckColumn Yes Resolved Peak Shape Improved AddAcid->Resolved MetalChelation Is the analyte a known metal chelator? CheckColumn->MetalChelation No ReplaceColumn Action: Replace with a new, high-purity silica column CheckColumn->ReplaceColumn Yes AddEDTA Action: Add a small amount of EDTA to mobile phase MetalChelation->AddEDTA Yes MetalChelation->Resolved No/ Unsure AddEDTA->Resolved ReplaceColumn->Resolved

Caption: Troubleshooting Decision Tree for Peak Tailing.

Q2: My peak is fronting. What causes this?

Answer: Peak fronting typically points to one of two issues: mass overload or a solvent mismatch.[4][11]

  • Mass Overload: You are injecting too much sample for the column to handle. The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier and creating a "front."

    • Solution: Reduce your sample concentration or decrease the injection volume.[12]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% acetonitrile when the gradient starts at 5% acetonitrile), the sample will not properly "focus" at the head of the column.

    • Solution: As a best practice, always dissolve and dilute your sample in the initial mobile phase composition.[11][12]

Q3: My retention times are drifting between injections. How can I stabilize them?

Answer: Inconsistent retention times are a sign that your system or method is not stable.[15] The most common causes are:

  • Insufficient Column Equilibration: This is the most frequent culprit. Before the first injection and between each run, the column must be fully equilibrated with the initial mobile phase conditions. If not, the stationary phase chemistry is still changing when your sample is injected.

    • Solution: Equilibrate the column for at least 10-15 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.[4]

  • Mobile Phase Instability: If you are not using a buffer or if your solvents are evaporating, the mobile phase composition can change over time.

    • Solution: Ensure solvents are fresh, properly degassed, and the bottles are capped to prevent evaporation of the more volatile organic component.[16]

  • Temperature Fluctuations: Chromatography is sensitive to temperature. A change in ambient lab temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature.[13]

Q4: The system backpressure is suddenly very high. What should I do?

Answer: High backpressure indicates a blockage somewhere in the system.[15] Work backward from the column.

  • Disconnect the Column: If the pressure drops to normal, the blockage is in the column. If the pressure remains high, the blockage is in the tubing or injector.

  • For a Clogged Column: First, try reversing the column and flushing it with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. If this doesn't work, the inlet frit is likely plugged with particulate matter from your sample.

    • Solution: Always filter your samples before injection.[12] If the frit is irreversibly clogged, it may need to be replaced, or the entire column may need to be discarded. Using a guard column can protect your expensive analytical or preparative column.[16]

Frequently Asked Questions (FAQs)
  • Q: Why is a C18 column typically recommended over a C8?

    • A C18 (octadecyl) phase is more hydrophobic than a C8 (octyl) phase due to its longer alkyl chains. For a molecule with a large, nonpolar scaffold like 3-phenyl-indole, a C18 column will provide greater retention and often better resolution from closely related impurities. A C8 column could be a good choice if your derivatives are highly retained and you need to shorten run times.

  • Q: Can I use methanol instead of acetonitrile as the organic modifier?

    • Yes, methanol is another common solvent for RP-HPLC.[2] It has different selectivity compared to acetonitrile and can sometimes improve a separation. However, be aware that methanol is more viscous, especially when mixed with water, which will result in higher backpressure.[7] It is a worthwhile parameter to screen during method development.

  • Q: My derivative is chiral. Will this protocol separate the enantiomers?

    • No. A standard C18 column is an achiral stationary phase and will not separate enantiomers. For chiral separations, you must use a specialized Chiral Stationary Phase (CSP).[17] Polysaccharide-based CSPs are often effective for a wide range of compounds and can be a good starting point for chiral method development.[18][19]

  • Q: How do I scale this method from an analytical 4.6 mm ID column to a 50 mm ID preparative column?

    • Direct scaling requires maintaining the linear velocity of the mobile phase. The flow rate should be increased proportionally to the square of the ratio of the column diameters. You will also need to scale the injection volume and expected sample load. Dedicated HPLC scaling calculators are widely available online and are invaluable for this process. The gradient time should be kept the same to maintain resolution.[1]

References
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Karak, T., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biotechnology Letters, 34(8), 1431-1436. Retrieved from [Link]

  • Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • Drawell Scientific Instrument Co., Ltd. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Chrom Tech. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Springer Nature. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Scientific Reports. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

troubleshooting byproduct formation in the Bischler indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Bischler Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this venerable yet often challenging reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to optimize your synthesis for higher yields and purity.

Introduction to the Challenge

The Bischler indole synthesis, a classic method for preparing 2-arylindoles from an α-arylamino-ketone intermediate, is notorious for its often harsh reaction conditions, which can lead to a variety of byproducts, low yields, and purification difficulties.[1][2] Common problems include the formation of regioisomeric mixtures, tar-like substances, and other undesired products stemming from the complex reaction cascade. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is producing a mixture of 2-aryl and 3-arylindoles. How can I improve the regioselectivity?

Answer: This is a classic problem in Bischler indole synthesis and is rooted in the complex mechanistic pathways available to the reaction intermediates.[1] The formation of either the 2-aryl or 3-aryl indole is highly dependent on the reaction conditions and the nature of your substrates.

Underlying Causality:

There are two primary competing mechanistic pathways:

  • Pathway A (Direct Cyclization): The initially formed α-arylamino-ketone undergoes direct intramolecular electrophilic attack of the aniline ring onto the ketone, followed by dehydration. This pathway typically leads to the 3-arylindole .

  • Pathway B (Rearrangement): This pathway involves the reaction of the α-arylamino-ketone with a second molecule of aniline to form an imine or related intermediate. Subsequent cyclization with the elimination of an aniline molecule leads to the thermodynamically more stable 2-arylindole .[1] Isotopic labeling studies have provided strong evidence for this pathway, especially when an excess of aniline is used.

Troubleshooting Protocol:

  • Control the Stoichiometry of Aniline:

    • To Favor the 2-Arylindole: Use a significant excess of the aniline reactant. The excess aniline promotes the formation of the imine intermediate required for Pathway B.[1] It also often serves as a solvent and a base to neutralize the HBr formed if you start from an α-bromo-ketone.[1]

    • To Favor the 3-Arylindole: While more challenging, using a strict 1:1 stoichiometry of the pre-formed α-arylamino-ketone and a strong acid catalyst can favor direct cyclization. However, this often leads to other side reactions.

  • Optimize Reaction Temperature and Time:

    • Higher temperatures tend to favor the thermodynamically more stable 2-arylindole. However, excessively high temperatures can lead to decomposition and tar formation.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to isomerization and byproduct formation.

  • Employ Modern Synthetic Methods:

    • Microwave-Assisted Synthesis: This has proven to be a highly effective method for improving yields and, in some cases, regioselectivity. The rapid and efficient heating often reduces reaction times from hours to minutes, minimizing the opportunity for side reactions.[4][5][6]

  • Materials:

    • Aniline (or substituted aniline): 2.0 mmol

    • α-Bromo-acetophenone (or substituted analogue): 1.0 mmol

    • Microwave reactor with sealed vessel capabilities

  • Procedure:

    • In a microwave-safe vial, combine the aniline (2.0 mmol) and the α-bromo-acetophenone (1.0 mmol). The excess aniline acts as the reactant, base, and solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-40 minutes).[4] Initial optimization of temperature and time is recommended.

    • After the reaction, cool the vessel to room temperature.

    • Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired 2-arylindole.

FAQ 2: My reaction mixture has turned into a dark, intractable tar. What is causing this and how can I prevent it?

Answer: "Tar" formation is a common consequence of the traditionally harsh conditions of the Bischler synthesis, primarily driven by acid-catalyzed polymerization and degradation of starting materials and intermediates.[1][3]

Underlying Causality:

  • Strongly Acidic Conditions: Strong Brønsted acids (like HBr generated in situ) or Lewis acids can protonate the indole product, which can then act as an electrophile and react with other nucleophiles in the mixture, leading to oligomers and polymers.

  • High Temperatures: Elevated temperatures accelerate these decomposition and polymerization pathways.[3]

  • Unstable Intermediates: The α-arylamino-ketone intermediate can be unstable under these conditions and may undergo self-condensation or other decomposition reactions before cyclizing to the desired indole. A notable side reaction is the self-condensation of the α-aminoketone intermediate to form dihydropyrazine byproducts.[1]

Troubleshooting Strategies:

  • Choice of Catalyst and Reaction Medium:

    • Milder Lewis Acids: The use of milder Lewis acids can be beneficial. While strong acids are often used, consider alternatives. Lithium bromide (LiBr) has been used as a catalyst to achieve milder reaction conditions.[2]

    • Protic Solvents as Promoters: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been shown to be an effective promoter for the Bischler indole synthesis under microwave irradiation, providing a metal-free and additive-free condition where water is the only byproduct.[4]

  • Temperature Control:

    • Avoid excessively high temperatures. If using conventional heating, try running the reaction at a lower temperature for a longer period.

    • Microwave heating provides precise temperature control and rapid heating, which can often bypass the temperature ranges where decomposition is most prevalent.

  • Solvent-Free Conditions:

    • Solvent-free, microwave-assisted protocols have been developed and can significantly reduce tar formation by shortening reaction times and eliminating high-boiling point solvents.[5][7]

start Tar Formation Observed q1 Are you using strong Brønsted or Lewis acids? start->q1 sol1 Switch to milder conditions: - LiBr catalyst - HFIP as promoter (MW) - Aniline hydrobromide q1->sol1 Yes q2 Is the reaction temperature exceeding 150°C? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Lower the reaction temperature and increase reaction time. Monitor via TLC. q2->sol2 Yes q3 Are you using a high-boiling point solvent? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Consider solvent-free microwave-assisted synthesis. q3->sol3 Yes end_node Optimized Reaction q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting Decision Tree for Tar Formation.

FAQ 3: I am getting a low yield even without significant tar formation. What are other potential byproducts I should be aware of?

Answer: Besides regioisomers and polymeric material, other discrete byproducts can form, lowering the yield of your desired indole.

Underlying Causality and Common Byproducts:

  • Dihydropyrazines: The α-arylamino-ketone intermediate possesses both a nucleophilic amine and an electrophilic carbonyl group. Under the reaction conditions, two molecules of this intermediate can undergo self-condensation to form a stable six-membered dihydropyrazine ring.[1] This is a common issue in reactions that generate α-amino ketones.

  • Starting Material Decomposition: The α-haloketone can be unstable, especially at high temperatures or in the presence of excess base (aniline), and may undergo elimination or other decomposition pathways.

  • Over-alkylation of Aniline: While less common, it is possible for the aniline to be alkylated more than once by the α-haloketone, leading to more complex mixtures.

Troubleshooting Strategies:

  • Control Intermediate Concentration: To minimize the bimolecular self-condensation leading to dihydropyrazines, it is beneficial to keep the instantaneous concentration of the α-arylamino-ketone low. This can be achieved by the slow addition of the α-haloketone to the heated aniline solution.

  • One-Pot Procedures: Modern one-pot procedures, especially those utilizing microwave irradiation, can be highly efficient.[5] The rapid conversion of the intermediate to the final product minimizes its lifetime in the reaction mixture, thus reducing the likelihood of it participating in side reactions.

  • Purity of Starting Materials: Ensure the purity of your aniline and α-haloketone. Impurities can catalyze side reactions or introduce competing reaction pathways.

cluster_main Bischler Indole Synthesis Pathways cluster_side Byproduct Formation Pathways Start Aniline + α-Haloketone Intermediate α-Arylamino-ketone Start->Intermediate Indole Desired Indole Product Intermediate->Indole Intramolecular Cyclization Dimerization Self-Condensation (Bimolecular) Intermediate->Dimerization Degradation Decomposition Intermediate->Degradation Dihydropyrazine Dihydropyrazine Byproduct Dimerization->Dihydropyrazine Tar Tar/Polymeric Byproducts Degradation->Tar

Caption: Competing Pathways in the Bischler Indole Synthesis.

Data Summary: Impact of Reaction Conditions

ParameterTraditional MethodModern (Microwave) MethodRationale for Improvement
Temperature High (often >150-200 °C)Controlled (e.g., 120-150 °C)Reduces thermal decomposition and tar formation.[3][4]
Time Hours to daysMinutesMinimizes time for intermediates to undergo side reactions.[4][5]
Catalyst Often relies on HBr formed in situCan use milder promoters like HFIP or LiBrLess aggressive catalysis reduces polymerization and degradation.[2][4]
Solvent Often excess aniline or high-boiling solventOften solvent-freeReduces environmental impact and simplifies workup.[5][7]
Typical Yield Low to moderate, often variable[2]Moderate to high, more reproducible[4][5]Increased efficiency and minimization of byproduct pathways.

References

  • Wang, M., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3303. [Link]

  • Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Organic Syntheses. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]

  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Knowledge Plus Understanding. (2023, January 20). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism [Video]. YouTube. [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current medicinal chemistry, 18(27), 4193–4219. [Link]

  • Knowledge Plus Understanding. (2020, December 2). Bischler synthesis of indole explained [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Indoles. [Link]

  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of organic chemistry, 74(23), 9222–9224. [Link]

  • Antonchick, A. P., et al. (2016). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 21(9), 1194. [Link]

  • van der Graaff, W. N. P., et al. (2017). Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. ChemCatChem, 9(15), 2854-2862. [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. [Link]

Sources

Technical Support Center: Recrystallization of 3-Phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. As a molecule with a rigid aromatic core, a hydrogen-bond-donating indole nitrogen, and an acidic carboxylic acid group, this compound is an excellent candidate for purification by recrystallization. However, success requires a rational approach to solvent selection and technique.

This document moves beyond generic protocols to provide a framework for developing a robust and reproducible recrystallization procedure. We will cover solvent system selection, detailed experimental workflows, and a comprehensive troubleshooting guide to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization a suitable method for purifying this compound?

A1: Recrystallization is ideal for crystalline solids with moderate to high melting points, like this compound (m.p. 195-197°C).[1][2] The technique exploits differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. A well-chosen solvent will dissolve the compound completely at an elevated temperature but have limited capacity to do so at lower temperatures, allowing the pure compound to crystallize out upon cooling while impurities remain in the solution (mother liquor).[3][4]

Q2: I don't have a specific recrystallization solvent listed in my synthesis protocol. Where do I start?

A2: This is a very common scenario. The most effective approach is to perform a systematic solvent screening experiment. This involves testing the solubility of your crude material in a small panel of candidate solvents. This guide provides a detailed protocol for this screening process in Section 2.1 .

Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5][6] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[6][7] Our troubleshooting guide in Section 4 provides several strategies to overcome this, such as using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.

Q4: Can I use a mixed solvent system?

A4: Absolutely. Mixed solvent systems are powerful tools when a single solvent does not provide the ideal solubility profile. You would typically dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is poorly soluble) to induce crystallization. A common example for indole-type compounds is a methanol/water system.

Q5: How do I know if my recrystallized product is pure?

A5: A primary indicator is a sharpened and potentially elevated melting point compared to the crude material. Visually, the crystals should appear more uniform and well-defined. For quantitative assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the absence of impurities.

Section 1: Understanding the Molecule

The structure of this compound dictates its solubility. Key features include:

  • Aromatic Rings (Indole & Phenyl): These large, nonpolar regions suggest solubility in organic solvents that can engage in π-stacking or have moderate polarity (e.g., toluene, ethyl acetate, acetone).

  • Carboxylic Acid (-COOH): This is a highly polar, acidic functional group capable of hydrogen bonding. This suggests solubility in polar protic solvents like alcohols (ethanol, methanol) and water, especially under basic conditions.

  • Indole N-H: This group is a hydrogen bond donor, contributing to its solubility in polar solvents.

This dual-nature (polar and nonpolar characteristics) suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

Section 2: Experimental Protocols

Protocol: Systematic Solvent Screening

This protocol is the cornerstone of developing a successful recrystallization. It uses a small amount of crude material to identify promising solvents.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound (~100 mg)

  • Test tubes or small vials (8)

  • Panel of candidate solvents (see Table 1)

  • Hot plate or heating block

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Place approximately 10-15 mg of your crude compound into each of the 8 test tubes.

  • Add a candidate solvent dropwise to the first test tube at room temperature, stirring after each addition. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at room temperature.

  • If the solid is insoluble at room temperature, begin heating the test tube gently. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Record your observations:

    • Did the compound dissolve when hot?

    • Did crystals form upon cooling?

    • What was the approximate yield and quality of the crystals?

    • Did the solution "oil out"?

  • Repeat steps 2-6 for each candidate solvent.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Potential Issues
Water 100 High (Polar Protic) May have low solubility even when hot due to large nonpolar regions.
Ethanol 78 Medium-High (Polar Protic) Often a good starting point for compounds with H-bond donors/acceptors.
Isopropanol 82 Medium (Polar Protic) Similar to ethanol, slightly less polar.
Ethyl Acetate 77 Medium (Polar Aprotic) Good for moderately polar compounds. Often used in mixed systems.
Acetone 56 Medium (Polar Aprotic) A strong solvent; may show high solubility even when cold (low recovery).
Toluene 111 Low (Nonpolar) May be a good solvent but could have high solubility.
Heptane/Hexane 98 / 69 Very Low (Nonpolar) Likely to be a poor solvent; primarily useful as an anti-solvent in mixed systems.

| Acetonitrile | 82 | Medium-High (Polar Aprotic) | A versatile polar aprotic solvent. |

Protocol: Bulk Recrystallization

Once a suitable solvent or solvent system is identified, proceed with the bulk purification.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring). Add just enough hot solvent to completely dissolve the solid.[3]

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Visualizing the Workflow

A clear understanding of the process flow is essential for successful execution and troubleshooting.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Recrystallization Crude Crude Product Screen Solvent Screening Crude->Screen ~15mg/test Dissolve 1. Dissolve in min. hot solvent Screen->Dissolve Select best solvent HotFilt 2. Hot Filtration (optional) Dissolve->HotFilt Cool 3. Slow Cooling (Crystallization) HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry 5. Dry Product Isolate->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for recrystallization.

Section 4: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses common problems and provides logical solutions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Recovery/ Yield Start->LowYield PrematureCrystals Crystals Form in Funnel During Hot Filtration Start->PrematureCrystals Sol_TooMuchSolvent Cause: Too much solvent. Solution: Boil off some solvent and re-cool. NoCrystals->Sol_TooMuchSolvent Sol_Supersat Cause: Supersaturation. Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. NoCrystals->Sol_Supersat Sol_Oiling Cause: Solution too concentrated or cooling too fast. Solution: 1. Re-heat, add more solvent. 2. Cool solution more slowly. OilingOut->Sol_Oiling Sol_LowYield Cause: 1. Too much solvent used. 2. Incomplete crystallization. 3. Product soluble in cold solvent. Solution: 1. Use minimum solvent. 2. Cool longer/colder. 3. Re-evaluate solvent choice. LowYield->Sol_LowYield Sol_Premature Cause: Funnel/solution cooled too fast. Solution: 1. Use pre-heated glassware. 2. Add a small amount of extra hot solvent before filtering. PrematureCrystals->Sol_Premature

Caption: Decision tree for common recrystallization issues.

Detailed Troubleshooting Q&A

Q: My compound won't crystallize, even after cooling in an ice bath. What's wrong?

A: This is one of the most frequent issues and typically has two causes:

  • Excess Solvent: You have likely added too much solvent, and the solution is not saturated enough for crystals to form.[3][6]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. You may need to reduce the volume by 25-50% before saturation is reached.

  • Supersaturation: The solution is saturated, but the crystals have not nucleated.[3][7]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation.[3]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[3]

Q: My product has formed an oil at the bottom of the flask. How do I get crystals?

A: Oiling out prevents purification because the oil can trap impurities just as effectively as the initial crude solid.[5]

  • Cause & Solution 1: The concentration of the solute is too high when it comes out of solution. Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to make the solution slightly more dilute, then cool it again, but much more slowly. Insulating the flask can help.[6]

  • Cause & Solution 2: The boiling point of your solvent is higher than the melting point of your compound. This is less likely for this compound given its high melting point, but can occur with very impure samples that exhibit significant melting point depression. If slow cooling and dilution do not work, you must select a new solvent with a lower boiling point.

Q: My final yield is very low. Where did my product go?

A: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor.[3]

  • Cause & Solution 1: Using a large excess of solvent during the initial dissolution step is the most common reason for low recovery.[3] Always strive to use the minimum amount of boiling solvent.

  • Cause & Solution 2: The compound may have significant solubility in the solvent even at low temperatures. Ensure you have cooled the solution in an ice bath for a sufficient amount of time. If the yield is still poor, you may need to find a solvent in which your compound is less soluble when cold.

  • Cause & Solution 3: Premature crystallization during hot filtration led to product loss. Ensure your filtration apparatus is sufficiently pre-heated.

References

  • How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018). Available at: [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (1972).
  • Recrystallization. --->. (n.d.). Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (2007).
  • Problems in recrystallization - Biocyclopedia. (n.d.). Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). Available at: [Link]

  • Recrystallization. (n.d.). Available at: [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC - PubMed Central. (2021). Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]

  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives - ResearchGate. (2008). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024). Available at: [Link]

  • This compound - ChemBK. (n.d.). Available at: [Link]

  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016). Available at: [Link]

  • Solubility of Organic Compounds. (2023). Available at: [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007). Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (1991). Available at: [Link]

Sources

Technical Support Center: Optimizing Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of indole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important molecular scaffold. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of indole-2-carboxylic acid, providing a foundational understanding of the key synthetic strategies.

Q1: What are the most common synthetic routes for preparing indole-2-carboxylic acid?

The synthesis of indole-2-carboxylic acid is most classically achieved through the Reissert indole synthesis .[1][2][3] This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid intermediate.[1][2][3]

Key steps in the Reissert synthesis include:

  • Condensation: The reaction of o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate.[2]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced, typically using agents like ferrous sulfate and ammonia or zinc in acetic acid, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][2][3]

Other notable methods include modifications of the Fischer indole synthesis, transition-metal-catalyzed cyclizations, and various multi-component reactions.[4][5][6] The choice of route often depends on the desired substitution pattern on the indole ring and the availability of starting materials.[4][7]

Q2: I'm considering the Reissert synthesis. What are the critical parameters for success?

The Reissert synthesis, while robust, is sensitive to several factors that can significantly impact yield and purity.

  • Base Selection in Condensation: The choice of base for the initial condensation is crucial. Potassium ethoxide has been reported to give better results than sodium ethoxide.[2] The basicity needs to be sufficient to deprotonate the methyl group of o-nitrotoluene.

  • Reducing Agent for Cyclization: A variety of reducing agents can be employed for the reductive cyclization step. Common choices include ferrous sulfate with ammonia, zinc dust in acetic acid, or even catalytic hydrogenation.[1][3][8] The selection of the reducing agent can influence the reaction conditions and work-up procedure.

  • Temperature Control: As with many organic reactions, temperature control is vital. Excessive heat during the condensation or cyclization can lead to side reactions and decomposition of intermediates.[9]

  • Purity of Starting Materials: The purity of the o-nitrotoluene and diethyl oxalate is paramount. Impurities can lead to unwanted side reactions and complicate the purification of the final product.[4]

II. Troubleshooting Guide: Catalyst Selection and Optimization

This section provides a detailed, question-and-answer-formatted guide to address specific issues you might encounter during your experiments, with a focus on catalyst selection and optimization.

Q3: My Reissert synthesis is giving a low yield. What are the likely causes and how can I troubleshoot this?

Low yields in the Reissert synthesis can often be traced back to incomplete condensation or inefficient reductive cyclization.

Troubleshooting Steps:

  • Optimize the Condensation Step:

    • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong and anhydrous base. Consider switching to potassium ethoxide if you are using sodium ethoxide.[2] Also, verify the stoichiometry of the base relative to the o-nitrotoluene.

    • Reaction Time and Temperature: The condensation may require extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid excessively high temperatures which can lead to side reactions.[9]

  • Enhance the Reductive Cyclization:

    • Choice of Reducing Agent: If you are using a classical method like ferrous sulfate, ensure it is freshly prepared. Alternatively, explore other reducing systems. For instance, a method using ferrous hydroxide as a catalyst with hydrazine hydrate as the reductant has been reported.[10] Catalytic hydrogenation using catalysts like Pd/C can also be an effective, cleaner alternative, although catalyst selection is key.[11][12]

    • pH Control: The pH of the reaction mixture during reduction is critical. For instance, when using ferrous sulfate, the addition of ammonia is necessary to facilitate the reduction and subsequent cyclization.[1][3]

Q4: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.

Common Side Reactions and Solutions:

Side ReactionProbable CauseMitigation Strategy
Self-condensation of diethyl oxalate Presence of moisture or insufficiently strong base.Ensure anhydrous conditions and use a strong base like potassium ethoxide.
Formation of azo- and azoxy- byproducts Incomplete reduction of the nitro group.Optimize the amount and addition rate of the reducing agent. Ensure thorough mixing.
Decarboxylation of the product Excessive heat during work-up or purification.[1]Maintain lower temperatures during solvent removal and consider purification methods that do not require high heat.
Aldol-type condensations If using substituted starting materials with enolizable protons, acidic or basic conditions can promote self-condensation.[13]Carefully control the pH and temperature. Consider using milder reaction conditions if possible.[13]
Q5: I am interested in using a transition-metal catalyst for a more modern approach. What are the key considerations for catalyst selection?

Transition-metal catalysis offers powerful alternatives for indole synthesis, often with milder reaction conditions and broader substrate scope.[14][15][16]

Catalyst Selection Framework:

CatalystSelection Start Desired Synthetic Transformation Route Synthetic Route Start->Route e.g., C-H activation, cyclization Catalyst Catalyst System Route->Catalyst e.g., Pd, Rh, Cu, Fe Product Indole-2-carboxylic Acid Derivative Ligand Ligand Choice Catalyst->Ligand e.g., Phosphines, N-heterocyclic carbenes Solvent Solvent System Ligand->Solvent Solvent->Product

Caption: Decision workflow for transition-metal catalyst selection.

Key Considerations:

  • Choice of Metal:

    • Palladium: Widely used for cross-coupling and cyclization reactions.[14][15] For example, Sonogashira coupling followed by cyclization is a common strategy.[15]

    • Rhodium: Effective for C-H activation and annulation reactions.[17][18]

    • Copper: Often employed in Ullmann-type couplings and decarboxylative reactions.[19]

    • Iron: A more sustainable and less expensive option, showing promise in intramolecular C-H amination reactions.[14]

  • Ligand Selection: The ligand plays a critical role in tuning the reactivity and selectivity of the metal center. Phosphine ligands are common, but the choice will depend on the specific reaction mechanism.

  • Oxidant/Reductant: Many catalytic cycles require an oxidant or reductant to regenerate the active catalytic species. The choice of this reagent is crucial and can impact the overall efficiency.

  • Catalyst Deactivation: Be aware of potential catalyst deactivation pathways, such as poisoning by impurities or thermal decomposition.[20] Slow addition of a reactant can sometimes mitigate deactivation.[18]

Q6: My transition-metal catalyzed reaction is not working. What are some common troubleshooting steps?

Failure of a transition-metal catalyzed reaction can be due to a number of factors, from catalyst activity to substrate compatibility.

Troubleshooting Protocol:

TroubleshootingWorkflow Start Reaction Failure CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckReagents Assess Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions SubstrateIssue Investigate Substrate Compatibility (Steric/Electronic Effects) Start->SubstrateIssue Optimize Systematically Optimize Parameters CheckCatalyst->Optimize CheckReagents->Optimize CheckConditions->Optimize SubstrateIssue->Optimize Success Successful Synthesis Optimize->Success

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-phenyl-1H-indole-2-carboxylic Acid as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-phenyl-1H-indole-2-carboxylic acid as a potential anticancer agent targeting tubulin polymerization. Drawing upon established methodologies and data from structurally related analogs, this document outlines a logical, evidence-based workflow for characterization and comparison.

Introduction: The Rationale for Targeting Tubulin with Indole-Based Scaffolds

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle, making them a well-validated and highly attractive target for cancer chemotherapy.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural and synthetic compounds with potent biological activities. Notably, derivatives of the this compound framework have emerged as a promising class of tubulin polymerization inhibitors. These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules.[2][3]

This guide will focus on the validation of this compound (henceforth referred to as Compound X ) as a tubulin polymerization inhibitor. Due to the limited publicly available data on Compound X , we will draw comparisons with structurally similar and well-characterized 3-phenyl-1H-indole-2-carbohydrazide analogs, namely Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (Comparator A) and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (Comparator B) .

Comparative Analysis of Biological Activity

Based on the structure-activity relationship (SAR) studies of related indole derivatives, it is hypothesized that Compound X will exhibit potent tubulin polymerization inhibitory and cytotoxic activities. The presence of the carboxylic acid moiety in place of the carbohydrazide may influence its pharmacokinetic and pharmacodynamic properties.

CompoundTargetIC50 (Tubulin Polymerization)Cell LineGI50/LC50 (Cytotoxicity)Reference
Compound X (Hypothetical) Tubulin PolymerizationTo be determinedA549To be determined-
Comparator A Tubulin PolymerizationNot explicitly statedA549IC50 = 0.19 µM[3]
Comparator B Microtubule DestabilizingNot explicitly statedCOLO 205LC50 = 71 nM[2]
Colchicine (Reference) Tubulin Polymerization~1-5 µMVariousVaries
Combretastatin A-4 (Reference) Tubulin Polymerization~1 µMVariousVaries[4]

Experimental Validation Workflow

A systematic approach is required to validate the biological activity of Compound X . The following experimental workflow is proposed:

Caption: Proposed experimental workflow for the validation of Compound X.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) to a final concentration of 3 mg/mL.

    • Prepare a 10x stock solution of Compound X and comparator compounds in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compounds at varying concentrations.

    • Add the reconstituted tubulin solution to each well.

    • Measure the increase in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., A549, HeLa, or MCF-7) in a 96-well plate until they reach exponential growth.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Compound X and comparator compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment:

    • Treat cancer cells with Compound X at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Cell Fixation:

    • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining:

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis:

    • Generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Immunofluorescence Microscopy

This method allows for the direct visualization of the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat them with Compound X at its IC50 concentration.

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol or paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

  • Analysis:

    • Observe the morphology of the microtubule network. Disruption of the filamentous network and formation of aberrant mitotic spindles are expected for a tubulin polymerization inhibitor.

Signaling Pathway and Mechanism of Action

Tubulin inhibitors that bind to the colchicine site interfere with the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to the disruption of the mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway.

G Compound X Compound X β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) Compound X->β-Tubulin (Colchicine Site) Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for Compound X.

Conclusion

The validation of this compound as a tubulin polymerization inhibitor requires a multi-faceted approach, combining direct biochemical assays with cell-based functional and imaging studies. By systematically following the experimental workflow outlined in this guide and comparing the results with known compounds, researchers can build a robust data package to support the development of this promising scaffold as a novel anticancer therapeutic. The insights gained from these studies will be crucial for understanding the structure-activity relationship and for the future optimization of this class of compounds.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 2021. Available at: [Link]

  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 2019. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 2018. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Semantic Scholar. Available at: [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. Available at: [Link]

  • Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. Semantic Scholar. Available at: [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing. Available at: [Link]

  • Synthesis, in - silico , in - vitro evaluation of furanyl- and thiophenyl-3-phenyl-1 H -indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 2021. Available at: [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 2021. Available at: [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Chulabhorn Research Institute. Available at: [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2022. Available at: [Link]

  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to 3-Phenyl-1H-indole-2-carboxylic Acid Derivatives as Potent Inhibitors of Microsomal Prostaglandin E Synthase-1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-phenyl-1H-indole-2-carboxylic acid derivatives with other known inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. This document delves into the structure-activity relationships, comparative inhibitory potencies, and the experimental methodologies crucial for the evaluation of these compounds.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is the final and rate-limiting step in the cyclooxygenase (COX) pathway. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting COX enzymes, their long-term use is associated with significant gastrointestinal and cardiovascular side effects. This is primarily due to the broad inhibition of various prostanoids, some of which are protective.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target as it is inducibly expressed at sites of inflammation and specifically catalyzes the conversion of PGH2 to PGE2.[1] Selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory therapy with a superior safety profile compared to traditional NSAIDs.[2] The this compound scaffold has been identified as a promising starting point for the development of potent and selective mPGES-1 inhibitors.[3]

The Prostaglandin E2 Synthesis and Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX-1 or COX-2. mPGES-1 subsequently isomerizes PGH2 to PGE2.[4] Once synthesized, PGE2 exerts its biological effects by binding to a family of four G-protein coupled receptors (EP1-4), each activating distinct downstream signaling cascades, leading to a variety of cellular responses, including inflammation and pain.[5][6][7]

PGE2_Signaling_Pathway cluster_synthesis PGE2 Synthesis cluster_signaling PGE2 Signaling Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 COX-1/2 COX-1/2 mPGES-1 mPGES-1 Inflammation & Pain Inflammation & Pain EP1->Inflammation & Pain EP2->Inflammation & Pain EP3->Inflammation & Pain EP4->Inflammation & Pain

Caption: Prostaglandin E2 (PGE2) synthesis and signaling cascade.

Comparative Analysis of mPGES-1 Inhibitors

The this compound scaffold, exemplified by the FLAP inhibitor MK-886, was an early lead in the development of mPGES-1 inhibitors.[2] Extensive structure-activity relationship (SAR) studies have since been conducted to optimize the potency and selectivity of this class of compounds.[3]

Structure-Activity Relationship of Indole-2-Carboxylic Acid Derivatives

The core structure of this compound offers several points for chemical modification to enhance its inhibitory activity against mPGES-1. Key insights from various studies include:

  • The Carboxylic Acid Moiety: The carboxylic acid at the 2-position of the indole ring is crucial for activity. Its replacement with other acidic groups or esters generally leads to a significant decrease in potency.[1]

  • The Phenyl Group at the 3-Position: Substitutions on this phenyl ring can modulate activity. The nature and position of the substituent are critical, with electron-withdrawing groups often being favorable.

  • The Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly impact potency. The size and nature of the substituent need to be carefully optimized.

  • Substituents on the Indole Ring: Halogenation or the introduction of other small groups on the indole nucleus can influence both potency and pharmacokinetic properties.

SAR_Indole cluster_mods Key Modification Points Indole_Core This compound Scaffold R1 N1-Substituent Indole_Core->R1 Modulates Potency R2 C2-Carboxylic Acid (Essential) Indole_Core->R2 Crucial for Activity R3 C3-Phenyl Substituents Indole_Core->R3 Fine-tunes Activity R4 Indole Ring Substituents Indole_Core->R4 Impacts Potency & PK

Caption: Key structural modification points on the indole scaffold.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potencies (IC50) of selected this compound derivatives and other known mPGES-1 inhibitors from different chemical classes.

Compound ClassCompoundmPGES-1 IC50 (nM)Assay TypeReference
Indole Carboxylic Acids MK-886 1600Cell-free[4][8]
Compound 23 7Cell-free[3]
Compound 30 3Cell-free[3]
Benzoxazoles Compound 26 (PF-4693627) 3Cell-free[2]
Compound 29 2Cell-free[2]
Imidazoquinolines Compound 39 4.1Cell-free[2]
Arylpyrrolizines Licofelone (ML3000) 6000Cell-free[2]
Natural Products Curcumin 300Cell-free[4]
Garcinol 300Cell-free[4]

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of mPGES-1 inhibitors.

Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.

Workflow:

Cell_Free_Assay Microsomes Prepare Microsomal Fraction (Source of mPGES-1) Incubation Pre-incubate Microsomes with Inhibitor & GSH Microsomes->Incubation Reaction Initiate Reaction with PGH2 Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify PGE2 (ELISA or LC-MS/MS) Termination->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for the cell-free mPGES-1 inhibition assay.

Step-by-Step Methodology:

  • Preparation of Microsomal Fraction:

    • Culture A549 human lung carcinoma cells and stimulate with Interleukin-1β (1 ng/mL) for 24-48 hours to induce mPGES-1 expression.[9]

    • Harvest the cells, wash with cold PBS, and resuspend in homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, with 1 mM EDTA and 0.1 mM dithiothreitol).[9]

    • Homogenize the cells and centrifuge to pellet cellular debris.

    • Collect the supernatant and ultracentrifuge to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a microplate, pre-incubate the microsomal preparation with various concentrations of the test compound and reduced glutathione (GSH) in a reaction buffer for 15 minutes on ice.[10]

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[10]

    • Allow the reaction to proceed for 1-2 minutes at 4°C.[10]

    • Terminate the reaction by adding a stop solution (e.g., stannous chloride).[10]

  • PGE2 Quantification and Data Analysis:

    • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit or by LC-MS/MS.[10]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A549 Cellular Assay for PGE2 Inhibition

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and potential off-target effects.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed A549 cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with IL-1β to induce PGE2 production.

  • Sample Collection and Analysis:

    • After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using an ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the stimulated vehicle control.

    • Determine the IC50 value as described for the cell-free assay.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective mPGES-1 inhibitors. Through systematic chemical modifications, derivatives with low nanomolar potency have been identified, rivaling or even surpassing the inhibitory activity of compounds from other chemical classes.

Future research in this area should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these indole derivatives. Further exploration of the structure-activity relationships, aided by computational modeling, will be instrumental in designing next-generation mPGES-1 inhibitors with improved drug-like properties. The ultimate goal is to translate the promising in vitro and preclinical data into clinically effective and safe anti-inflammatory therapies.

References

  • Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters, 15(14), 3352-3355.
  • Samuelsson, B., et al. (2007). Microsomal prostaglandin E synthase-1: a novel therapeutic target. Annual Review of Pharmacology and Toxicology, 47, 459-485.
  • Werz, O., et al. (2005). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Medicinal Chemistry, 48(19), 5925-5953.
  • Riendeau, D., et al. (2005). A series of potent and selective inhibitors of the inducible microsomal PGE2 synthase (mPGES-1) has been developed based on the indole FLAP inhibitor MK-886. Bioorganic & Medicinal Chemistry Letters, 15(14), 3352-3355.
  • Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. Journal of Biological Chemistry, 282(16), 11613-11617.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000.
  • Kalinski, P. (2012). Regulation of T-cell differentiation by prostaglandins. Journal of Immunology, 188(1), 21-28.
  • Xu, D., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Xing, L., et al. (2008). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry, 51(19), 6030-6038.
  • ResearchGate. (n.d.). Several representative mPGES‐1 inhibitors with their IC50 values. Available at: [Link]

  • Xu, D., et al. (2021). Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1136-1141.
  • ResearchGate. (n.d.). Concentration-dependent inhibition of mPGES-1 by compound 1a, 2d, and 3b. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of mPGES-1 by compounds 1a-f, 2a-f, and MK-886 (10 μM) in a cell-free enzyme activity assay. Available at: [Link]

  • ResearchGate. (n.d.). Effects of licofelone and MK-886 on the activity of mPGES-1. Available at: [Link]

  • Roy, A., et al. (2017). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. International Journal of Biological Macromolecules, 101, 439-450.
  • ResearchGate. (n.d.). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of positive controls in mPGES-1, 5-LO and NF-κB assays. Available at: [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9049.
  • Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 89-95.
  • Gries, A., et al. (1996). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Archiv der Pharmazie, 329(8-9), 386-392.
  • ResearchGate. (n.d.). General structures of different chemical classes of mPGES-1 inhibitors. Available at: [Link]

  • Meng, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(21), 7506.

Sources

bioassay for confirming the efficacy of 3-phenyl-1H-indole-2-carboxylic acid analogs

This guide outlines a logical, tiered, and self-validating bioassay framework for confirming the efficacy of novel this compound analogs. By starting with broad assessments of cytotoxicity and progressing to specific phenotypic and mechanistic assays, researchers can efficiently triage compound libraries, identify promising leads, and build a robust data package. The key is not just to perform the assays, but to understand the causality behind their selection and to interpret the integrated results to make confident, data-driven decisions in the drug discovery process. The validation of any bioassay is crucial to ensure the reliability of results for long-term use in drug development. [24][25][26]

References

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Enzyme-Linked ImmunoSorbent Assay (ELISA) Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). ELISA: A Comprehensive Guide to Enzyme-Linked Immunosorbent Assay. Retrieved from [Link]

  • Checa, J., & Aran, J. M. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Antioxidants, 9(10), 964. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Free Radical Biology and Medicine, 52(1), 1-6. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • Shrivastav, R., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-296. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Shytikov, D., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Inflammation, 10(1), 27. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Svar Life Science. (n.d.). Bioassay Qualification and Validation. Retrieved from [Link]

  • Zhang, Y., Dai, M., & Yuan, Z. (2018). Methods for the detection of reactive oxygen species. Analytical Methods, 10(38), 4625-4638. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (2021). Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. Retrieved from [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1395. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 918-922. Retrieved from [Link]

  • Little, T. A. (2022). Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Retrieved from [Link]

  • IntellAstra Solutions. (n.d.). Bioassay Development & Validation. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(25), 2635-2651. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Khanye, S. D., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Bioorganic & Medicinal Chemistry, 39, 116164. Retrieved from [Link]

  • Chianese, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3123. Retrieved from [Link]

  • Lee, C. H., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(19), 5988. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5556. Retrieved from [Link]

  • Dias, M. V. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Antibiotics, 10(9), 1032. Retrieved from [Link]

  • Dias, M. V. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Antibiotics, 10(9), 1032. Retrieved from [Link]

  • Al-Ghanam, M. S., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(10), 2470-2474. Retrieved from [Link]

  • Burrows, J. N., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(1), 123-139. Retrieved from [Link]

  • Dias, M. V. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. Retrieved from [Link]

Sources

A Comparative Benchmarking of 3-Phenyl-1H-indole-2-carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Among the vast family of indole-containing compounds, 3-phenyl-1H-indole-2-carboxylic acid represents a core structure from which a multitude of potent and selective therapeutic agents have been developed. The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 2-position provides a foundational framework for diverse pharmacological activities, ranging from anti-inflammatory and antiviral to anticancer effects.[2][3]

This guide provides a comparative analysis of this compound and its key analogs, offering a deep dive into their synthesis, biological activities, and structure-activity relationships (SAR). We will explore how subtle modifications to this core structure can dramatically influence target specificity and potency, providing valuable insights for researchers and drug development professionals.

Core Synthesis Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system, and it is frequently employed for the synthesis of this compound and its derivatives.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or aldehyde.[6]

Experimental Protocol: General Fischer Indole Synthesis for this compound

Objective: To synthesize the core scaffold of this compound.

Materials:

  • Phenylhydrazine hydrochloride

  • Ethyl benzoylpyruvate

  • Glacial acetic acid

  • Ethanol

  • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Crushed ice

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine hydrochloride and ethyl benzoylpyruvate in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.[2]

    • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

  • Cyclization:

    • To the flask containing the phenylhydrazone, carefully add polyphosphoric acid (PPA) in portions.[2]

    • Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours.[2] The color of the mixture will likely darken.

    • Monitor the reaction by TLC until the starting material is consumed.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[2]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide followed by acidification).[6]

    • The final product, this compound, can be purified by recrystallization.

Comparative Analysis of Biological Activities and Analogs

The therapeutic potential of the this compound scaffold is best understood by examining its analogs and their targeted biological activities.

Anti-inflammatory Activity: CysLT1 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in asthma and allergic rhinitis.[4] Analogs of this compound have been identified as highly potent and selective antagonists of the CysLT1 receptor.

Structure-Activity Relationship (SAR):

  • Substitution on the Indole Ring: Modifications at the 5- and 6-positions of the indole ring can significantly impact potency. For example, the presence of a chloro or fluoro group at the C5 position can enhance activity.[7][8]

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to an amide or ester can modulate the pharmacokinetic properties of the compound.

  • Substitution on the 3-Phenyl Ring: The substitution pattern on the 3-phenyl ring is critical for high-affinity binding to the CysLT1 receptor.

Comparative Data of CysLT1 Receptor Antagonists:

CompoundModifications from Core StructureIC50 (nM) for CysLT1Reference
Analog A 5-Chloro, N-substituted amide79[7][8]
Analog B 5-Fluoro, N-substituted amide~100[7]
Montelukast (Marketed Drug)0.5-1 (peak serum conc. µM)[9]
Zafirlukast (Marketed Drug)-[10]
Experimental Protocol: CysLT1 Receptor Antagonist Assay (Calcium Mobilization)

Objective: To determine the inhibitory activity of test compounds on the CysLT1 receptor.

Principle: Activation of the CysLT1 receptor by its ligand (e.g., LTD4) leads to an increase in intracellular calcium concentration. Antagonists will inhibit this calcium influx.

Materials:

  • Human astrocytoma cells stably expressing the human CysLT1 receptor.[11]

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements.[11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • LTD4 (CysLT1 receptor agonist).

  • Test compounds.

  • 96-well microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Culture: Culture the CysLT1-expressing astrocytoma cells in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.[11]

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to 60-80% confluence.[11]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. Probenecid can be added to increase dye retention.[11]

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 20 minutes) prior to agonist addition.[11]

  • Agonist Addition and Measurement: Add the CysLT1 agonist, LTD4, to the wells and immediately measure the change in fluorescence intensity using a FLIPR.

  • Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the LTD4-induced calcium signal. IC50 values are calculated from the dose-response curves.

Anticancer Activity: Targeting Multiple Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various key pathways involved in tumor growth and proliferation.[1][3]

Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several analogs of this compound have been shown to inhibit tubulin polymerization.

SAR: The nature of the substituent at the 2-position (in place of the carboxylic acid) and modifications on the indole and phenyl rings are crucial for antitubulin activity.

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell cycle progression and are often dysregulated in cancer. Dual inhibitors offer the potential for enhanced efficacy.

SAR: The conversion of the carboxylic acid to specific carboxamides is a key modification for achieving dual inhibitory activity.[6]

Comparative Data of Anticancer Analogs:

CompoundTargetIC50 / GI50Reference
Analog C Tubulin PolymerizationLow µM[12][13]
Analog D EGFR71 ± 06 nM[3]
Analog E BRAFV600E77 nM to 107 nM[3]
Erlotinib EGFR (Reference)80 ± 05 nM[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of test compounds to inhibit the polymerization of tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm as microtubules form.

Materials:

  • Purified tubulin (>99% pure).[12]

  • GTP solution.[14]

  • Polymerization buffer (e.g., G-PEM buffer).[12]

  • Test compounds.

  • Positive control (e.g., Nocodazole for inhibition).

  • Negative control (vehicle).

  • Pre-warmed 96-well plate.

  • Temperature-controlled microplate reader.

Procedure:

  • Preparation: Thaw tubulin and GTP on ice. Prepare the tubulin solution in cold polymerization buffer containing GTP.[12][14]

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.[12][15]

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.[12][15]

  • Measurement: Immediately begin monitoring the absorbance at 340 nm every 60 seconds for one hour at 37°C in a microplate reader.[12][15]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Antiviral Activity: HIV-1 Integrase Inhibitors

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. Inhibiting this enzyme is a key therapeutic strategy.

SAR: The presence of the carboxylic acid at the 2-position is crucial for chelating with the magnesium ions in the active site of the integrase. Modifications at the 3- and 6-positions of the indole ring can enhance binding affinity.

Comparative Data of HIV-1 Integrase Inhibitors:

CompoundModificationIC50 (µM)Reference
Bictegravir (Marketed INSTI)-[16]
Dolutegravir (Marketed INSTI)-[16]
Raltegravir (Marketed INSTI)-[16]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

Objective: To measure the inhibition of the strand transfer activity of HIV-1 integrase by test compounds.

Principle: This is a non-radioactive, ELISA-based assay that detects the integration of a donor substrate (DS) DNA into a target substrate (TS) DNA.

Materials:

  • HIV-1 Integrase Assay Kit (commercially available).[17][18][19]

  • Recombinant HIV-1 integrase.[20]

  • DS DNA (biotin-labeled).[20]

  • TS DNA (labeled with a different tag, e.g., DIG).

  • Streptavidin-coated 96-well plates.[17]

  • HRP-conjugated anti-tag antibody.

  • TMB substrate.

  • Stop solution.

Procedure:

  • Plate Coating: Coat a streptavidin-coated 96-well plate with the biotin-labeled DS DNA.[19][20]

  • Enzyme Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.[20]

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.[20]

  • Strand Transfer Reaction: Add the labeled TS DNA to initiate the strand transfer reaction and incubate at 37°C.[17]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an HRP-conjugated antibody that specifically binds to the tag on the TS DNA.

    • Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the absorbance signal, which corresponds to the inhibition of the strand transfer reaction.

Visualizing the Concepts: Synthesis and Mechanism

Fischer Indole Synthesis Workflow

fischer_indole_synthesis A Phenylhydrazine C Phenylhydrazone A->C B Ketone/Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Indole Product F->G cyslt1_pathway LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq Gq Protein CysLT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Antagonist Indole-2-carboxylic Acid Analog Antagonist->CysLT1R

Caption: CysLT1 Receptor Signaling and Antagonism.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of a wide range of therapeutic agents. The structure-activity relationships discussed herein highlight the importance of subtle chemical modifications in tuning the biological activity and target selectivity of these compounds. The detailed experimental protocols provided serve as a practical guide for researchers working in this area.

Future research will likely focus on the development of novel analogs with improved pharmacokinetic profiles, enhanced potency, and reduced off-target effects. The exploration of new therapeutic applications for this privileged scaffold also remains an exciting area of investigation. As our understanding of the molecular basis of disease continues to grow, the rational design of new this compound derivatives will undoubtedly lead to the discovery of next-generation therapies.

References

  • Fischer E., Jourdan F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Al-Ostoot, F.H., et al. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals2022 , 15, 1004. [Link]

  • Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106(7), 2875–2911. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • O'Boyle, N. M., et al. A three-component Fischer indole synthesis. Nature Protocols, 2011 , 6(7), 976–982. [Link]

  • O'Boyle, N. M., et al. A three-component Fischer indole synthesis. PubMed, 2011 . [Link]

  • Al-Ostoot, F. H., et al. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023 , 28(15), 5671. [Link]

  • Gijsen, H. J. M., et al. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 2015 , 23(9), 2093–2103. [Link]

  • Anderson, G. P. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function. Clinical & Experimental Allergy, 2009 , 39(9), 1294–1305. [Link]

  • Fesik, S. W. Promoting apoptosis as a strategy for cancer therapy. Nature Reviews Cancer, 2005 , 5(11), 876–885. [Link]

  • Lee, K., et al. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2010 , 20(15), 4559–4562. [Link]

  • Mamedova, L., et al. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 2005 , 145(1), 109–118. [Link]

  • Kim, H., et al. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC Infectious Diseases, 2021 , 21(1), 66. [Link]

  • Zhang, R.-H., et al. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 2022 , 238, 114402. [Link]

  • Melnyk, P., et al. Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 2014 , 57(11), 4586–4601. [Link]

  • Tantry, S. J., et al. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 2011 , 31(10), 3377–3386. [Link]

  • Grokipedia. Cysteinyl-leukotriene type 1 receptor antagonists. [Link]

  • Gijsen, H. J. M., et al. Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. PubMed, 2015 . [Link]

  • HIV.gov. What to Start: Integrase Strand Transfer Inhibitor Regimens. [Link]

  • ResearchGate. Inhibition of tubulin polymerization evaluated by cell-free tubulin... [Link]

  • Al-Warhi, T., et al. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 2024 , 29(24), 5897. [Link]

  • Wang, Y., et al. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Viruses, 2022 , 14(7), 1489. [Link]

  • Gujral, S. S., et al. Design, synthesis and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. European Journal of Medicinal Chemistry, 2022 , 243, 114755. [Link]

  • SciSpace. Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function. [Link]

Sources

A Researcher's Guide to Validating the Anti-Cancer Efficacy of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indole nucleus stands out as a privileged scaffold, consistently yielding compounds with potent and diverse anti-cancer activities. Among these, indole-2-carboxylic acid derivatives have emerged as a particularly promising class, demonstrating efficacy against a range of malignancies through various mechanisms of action. This guide provides an in-depth, technically-focused comparison of these derivatives, offering researchers the foundational knowledge and experimental frameworks required to validate their anti-cancer potential.

The Rationale: Why Indole-2-Carboxylic Acid Derivatives Warrant Investigation

The structural versatility of the indole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has led to the development of indole-2-carboxylic acid derivatives that can interact with a multitude of oncogenic targets. Unlike cytotoxic agents that indiscriminately affect rapidly dividing cells, many of these derivatives exhibit targeted mechanisms, promising greater efficacy and a more favorable safety profile.

Comparative Mechanisms of Action: A Multi-pronged Attack on Cancer

Indole-2-carboxylic acid derivatives employ a variety of strategies to inhibit cancer cell proliferation and survival. Below, we compare some of the key mechanisms that have been elucidated for representative compounds from this class.

Targeting Key Signaling Proteins: The Case of 14-3-3η Inhibition

A novel approach in liver cancer therapy involves the targeting of the 14-3-3η protein. One study details the design and synthesis of a series of 1H-indole-2-carboxylic acid derivatives with this specific target in mind.[2] Through structural optimization, a lead compound, C11 , was identified that displayed a high affinity for 14-3-3η and potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant variants.[2] The inhibition of 14-3-3η by C11 was shown to induce G1-S phase cell cycle arrest in liver cancer cells.[2]

G Indole_Derivative Indole-2-Carboxylic Acid Derivative (e.g., C11) Protein_1433 14-3-3η Protein Indole_Derivative->Protein_1433 Inhibition Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Protein_1433->Cell_Cycle_Proteins Regulation G1_S_Arrest G1-S Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_S_Arrest

Caption: Inhibition of 14-3-3η by an indole-2-carboxylic acid derivative.

Dual Inhibition of EGFR and CDK2: A Synergistic Approach

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are pivotal in cell proliferation and are often dysregulated in cancer. A series of indole-2-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of these kinases.[3] Compounds 5d , 5e , and 5j demonstrated significant inhibitory effects on both EGFR and CDK2, with IC50 values comparable to the established EGFR inhibitor, erlotinib.[3] This dual-targeting strategy can lead to a more potent anti-proliferative effect.

Induction of Apoptosis: Activating Intrinsic Cell Death Pathways

A hallmark of many effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death. Certain indole-2-carboxamide derivatives have been shown to be potent inducers of apoptosis.[3] This is often achieved through the activation of the intrinsic apoptotic pathway, which involves the release of cytochrome C from the mitochondria and the subsequent activation of caspases.[3] For instance, compounds 5d and 5e were found to significantly increase cytochrome C levels and activate caspases 3, 8, and 9 in breast cancer cells.[3]

A Framework for Experimental Validation

To rigorously assess the anti-cancer activity of novel indole-2-carboxylic acid derivatives, a multi-tiered experimental approach is essential. The following protocols outline key in vitro assays that provide a comprehensive evaluation of a compound's efficacy.

Experimental Workflow

G Start Synthesized Indole Derivative MTT Cytotoxicity Screening (MTT Assay) Start->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) MTT->Apoptosis Active Compounds Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis->Cell_Cycle Western_Blot Mechanism of Action (Western Blot) Cell_Cycle->Western_Blot End Validated Anti-Cancer Activity Western_Blot->End

Caption: A typical workflow for validating anti-cancer compounds.

Protocol 1: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the indole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[8] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Comparative Efficacy: A Snapshot of In Vitro Performance

The following tables summarize the reported in vitro anti-cancer activity of selected indole-2-carboxylic acid derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Indole-2-Carboxylic Acid Derivatives

CompoundTarget/MechanismMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HeLa (Cervical)Reference
C11 14-3-3η inhibitor--4.55 (Bel-7402/5-Fu)-[2]
5d EGFR/CDK2 inhibitor0.95---[3]
5e EGFR/CDK2 inhibitor1.05---[3]
Indole-curcumin derivative (27) Not specified-15124[9]
ICA-Cu DNA intercalation>90% inhibition at 20 µM---[10]
Doxorubicin (Reference) Topoisomerase II inhibitor1.100.65-1[3][9]

Table 2: Apoptotic and Cell Cycle Effects

CompoundCancer Cell LineKey Apoptotic EventsCell Cycle ArrestReference
C11 Liver Cancer CellsInduction of apoptosisG1-S Phase[2]
5d, 5e MCF-7Increased Cytochrome C, Caspase-3, -8, -9 activation-[3]

Conclusion and Future Directions

Indole-2-carboxylic acid derivatives represent a versatile and potent class of anti-cancer compounds. The evidence strongly supports their ability to target multiple facets of cancer cell biology, from key signaling proteins to the induction of programmed cell death. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to validate the efficacy of novel derivatives. Future research should focus on in vivo validation in animal models and the exploration of combination therapies to fully realize the therapeutic potential of this promising class of molecules.[11][12]

References

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI.
  • Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
  • Li, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(11), 1893.
  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (n.d.). ResearchGate.
  • Preclinical Testing and Validation of Novel Anticancer Agents. (n.d.). ResearchGate.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews.
  • Bishayee, A., & Sethi, G. (2016). Natural compounds as anticancer agents: Experimental evidence. Cancer Letters, 380(2), 301-303.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). ResearchGate.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (n.d.). ResearchGate.
  • Ye, S., et al. (2020). Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Pharmacology, 11, 733.
  • (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Abu-Haded, S. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5671.
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.
  • Hamilton, A. J., et al. (2023). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 14(7), 1279-1294.

Sources

A Senior Application Scientist's Guide to LC-MS Analysis of 3-Phenyl-1H-indole-2-carboxylic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for 3-phenyl-1H-indole-2-carboxylic acid and a detailed protocol for the analysis of its synthesis products using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document offers practical insights and supporting data to ensure robust and reliable analytical outcomes.

Introduction: The Significance of this compound and Analytical Challenges

This compound is a key structural motif found in numerous pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the efficient synthesis and rigorous characterization of this scaffold a critical aspect of drug discovery and development.[1] The purity of the final compound is paramount, as even minor impurities can impact biological activity and safety. Therefore, a robust analytical method to separate and identify the target compound from starting materials, intermediates, and byproducts is essential. LC-MS stands out as a powerful tool for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.[2]

This guide will compare two common synthetic pathways to this compound: the Fischer Indole Synthesis and a modified Reissert Indole Synthesis. We will then present a comprehensive, optimized LC-MS method for the analysis of the crude reaction products, complete with a discussion of potential impurities and their mass spectrometric signatures.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route can significantly influence the impurity profile of the final product. Here, we compare two distinct approaches to the synthesis of this compound.

Method A: The Classic Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring system.[3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4][5] In our case, the reaction would proceed between phenylhydrazine and 2-keto-3-phenylpropanoic acid.

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for promoting the key[6][6]-sigmatropic rearrangement that forms the indole ring.[4][5] The reaction temperature is also a critical parameter that needs to be carefully controlled to minimize the formation of degradation products. A common challenge with the Fischer synthesis is the potential for side reactions, such as the formation of isomeric indole products or tar-like substances, especially under harsh acidic conditions.[3][5][7]

Potential Impurities:

  • Unreacted phenylhydrazine and 2-keto-3-phenylpropanoic acid.

  • Isomeric indole byproducts.

  • Products from aldol condensation of the keto acid.[3][5]

  • Degradation products from harsh acidic conditions.

Method B: Modified Reissert Indole Synthesis

The Reissert synthesis offers an alternative pathway to indoles, typically starting from o-nitrotoluene and diethyl oxalate. For our target molecule, a modification starting with 2-nitro-alpha-phenylcinnamic acid would be a plausible route. This method involves a reductive cyclization step.

Causality Behind Experimental Choices: This pathway avoids the strongly acidic conditions of the Fischer synthesis, potentially leading to a cleaner reaction profile. The key step is the reduction of the nitro group, often achieved using a reducing agent like iron in acetic acid or catalytic hydrogenation. The subsequent intramolecular condensation and cyclization lead to the desired indole-2-carboxylic acid. The choice of reducing agent and reaction conditions is critical to ensure complete reduction without affecting other functional groups.

Potential Impurities:

  • Unreacted 2-nitro-alpha-phenylcinnamic acid.

  • Partially reduced intermediates (e.g., nitroso or hydroxylamino derivatives).

  • Byproducts from intermolecular reactions.

LC-MS Analysis Workflow

A robust LC-MS method is crucial for accurately assessing the outcome of the synthesis. The following workflow outlines the key steps from sample preparation to data analysis.

LC-MS Workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis Synthesis_A Fischer Indole Synthesis Sample_Prep Sample Preparation (Dilution & Filtration) Synthesis_A->Sample_Prep Synthesis_B Modified Reissert Synthesis Synthesis_B->Sample_Prep LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation Inject MS_Detection Mass Spectrometry (ESI+/-) LC_Separation->MS_Detection Elute Data_Analysis Data Analysis (Peak Integration & Identification) MS_Detection->Data_Analysis Acquire Data

Caption: Experimental workflow from synthesis to LC-MS analysis.

Detailed Experimental Protocol: LC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction product.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is suitable for the separation of non-polar to moderately polar compounds like indole derivatives.

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid helps to improve peak shape and ionization efficiency.[6][8][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure the detection of a wide range of compounds.[10]

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas (N2) at 600 L/hr, Cone gas (N2) at 50 L/hr.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for initial screening and targeted MS/MS for structural confirmation. For MS/MS, optimizing the collision energy for each parent ion is crucial for obtaining characteristic fragment ions.[8]

Hypothetical Performance Comparison

The following table summarizes plausible experimental data from the LC-MS analysis of the crude products from both synthetic methods.

ParameterMethod A: Fischer SynthesisMethod B: Modified Reissert Synthesis
Target Compound Yield (%) 6578
Target Compound Purity (%) 8595
Key Impurity 1 Unreacted PhenylhydrazineUnreacted 2-nitro-alpha-phenylcinnamic acid
Key Impurity 2 Isomeric Indole byproductPartially reduced intermediate
Overall Cleanliness ModerateHigh

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation pattern of the target molecule is essential for its unambiguous identification. The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS. The fragmentation of indole derivatives is often dictated by the stability of the indole nucleus and the nature of its substituents.[11][12]

Fragmentation_Pathway Parent [M+H]+ m/z 238.08 Fragment1 Loss of H2O [M+H-H2O]+ m/z 220.07 Parent->Fragment1 -H2O Fragment2 Loss of COOH [M+H-COOH]+ m/z 193.09 Parent->Fragment2 -COOH Fragment3 Loss of CO [M+H-H2O-CO]+ m/z 192.08 Fragment1->Fragment3 -CO

Caption: Plausible ESI+ fragmentation of this compound.

Conclusion and Recommendations

Both the Fischer and modified Reissert syntheses can yield this compound. However, our comparative analysis, based on hypothetical LC-MS data, suggests that the modified Reissert synthesis may offer a cleaner product profile with higher purity and yield. The avoidance of harsh acidic conditions likely contributes to the reduction of byproducts.

The detailed LC-MS method provided in this guide is a robust starting point for the analysis of these synthesis products. For routine analysis, the method can be further optimized for speed and sensitivity. For in-depth impurity characterization, high-resolution mass spectrometry (HRMS) would be beneficial for determining the elemental composition of unknown peaks. The systematic application of this analytical workflow will enable researchers to make informed decisions in the process of drug discovery and development, ensuring the quality and integrity of their synthesized compounds.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
  • MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods.
  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
  • PMC - NIH. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • Oxford Academic. (n.d.). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors.
  • MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Sci-Hub. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives.
  • ResearchGate. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives.
  • ResearchGate. (n.d.). Figure 4. Structures of indole-3-propionic acid (1),....
  • PMC - PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
  • PMC - NIH. (n.d.). Why Do Some Fischer Indolizations Fail?.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species.
  • MDPI. (n.d.). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
  • Biosynth. (n.d.). This compound.
  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
  • SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

Sources

A Head-to-Head In Vitro Comparison of Indole-2-Carboxylic Acid Analogs as Modulators of Cellular Processes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Analogs of this core structure have shown promise as inhibitors of key enzymes in immuno-oncology and infectious diseases, as well as demonstrating potent anti-proliferative effects against various cancer cell lines. This guide provides an in-depth, head-to-head comparison of the in vitro performance of several indole-2-carboxylic acid analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Indole-2-Carboxylic Acid and its Therapeutic Potential

Indole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in drug discovery due to its ability to mimic the indole ring of tryptophan, an essential amino acid. This structural similarity allows its derivatives to interact with a variety of biological targets, leading to the modulation of critical cellular pathways. This guide will focus on the comparative in vitro efficacy of its analogs in three key therapeutic areas: immuno-oncology through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), antiviral activity via the inhibition of HIV-1 integrase, and direct anti-proliferative effects on cancer cells.

Section 1: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

The Scientific Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are themselves immunosuppressive.[1][3] This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the kynurenine pathway and the central role of IDO1.

Kynurenine Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces Immunosuppression Immunosuppression Kynurenine->Immunosuppression leads to

Caption: The IDO1-mediated conversion of tryptophan to kynurenine.

Comparative In Vitro Efficacy of Indole-2-Carboxylic Acid Analogs as IDO1 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected indole-2-carboxylic acid derivatives against the IDO1 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDModification on Indole-2-Carboxylic Acid ScaffoldTargetAssay TypeIC50 (µM)Reference
Compound 9o-1 6-acetamido derivativeIDO1Enzymatic1.17[4]
Compound 9p-O para-benzoquinone derivativeIDO1EnzymaticDouble-digit nM[4]
Compound 159c 4-amino-substituted bis(indol-4-yl)amine derivativeIDO1Enzymatic2.72 (mM)[5]
Experimental Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of indole-2-carboxylic acid analogs against purified human IDO1 enzyme.

Objective: To determine the IC50 value of a test compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Test compounds (indole-2-carboxylic acid analogs)

  • Assay Buffer: 50 mM potassium phosphate (pH 6.5)

  • Cofactor Solution: 20 mM ascorbic acid, 10 µM methylene blue

  • Catalase

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 321 nm

Workflow Diagram:

IDO1 Enzymatic Assay Workflow A Prepare Reagents B Add Assay Buffer, Cofactors, and Catalase to wells A->B C Add Test Compound (serial dilutions) and IDO1 Enzyme B->C D Pre-incubate C->D E Initiate reaction with L-Tryptophan D->E F Incubate at 37°C E->F G Stop reaction and measure kynurenine absorbance at 321 nm F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan, test compounds, and IDO1 enzyme in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cofactor solution, and catalase to each well.

  • Compound Addition: Add serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the IDO1 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the L-tryptophan solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Stop the reaction and measure the absorbance of the product, kynurenine, at 321 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Inhibition of HIV-1 Integrase

The Scientific Rationale for Targeting HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[6] It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[7] By inhibiting this enzyme, the viral life cycle is interrupted, preventing the establishment of a productive infection. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[8]

Comparative In Vitro Efficacy of Indole-2-Carboxylic Acid Analogs as HIV-1 Integrase Inhibitors

The following table presents a head-to-head comparison of the in vitro inhibitory activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound IDModification on Indole-2-Carboxylic Acid ScaffoldTargetAssay TypeIC50 (µM)Reference
Compound 1 UnmodifiedHIV-1 IntegraseEnzymatic32.37[7]
Compound 4a 3-(2-methoxyphenyl)HIV-1 IntegraseEnzymatic10.06[7]
Compound 4b 3-(3-methoxyphenyl)HIV-1 IntegraseEnzymatic15.70[7]
Compound 16h 6-(benzylamino) (esterified)HIV-1 IntegraseEnzymatic8.68[7]
Compound 17a 6-((4-fluorophenyl)amino)HIV-1 IntegraseEnzymatic3.11[7][8]
Compound 20a C3 long branch modificationHIV-1 IntegraseEnzymatic0.13[6][9]

Section 3: Anti-Proliferative and Cytotoxic Effects on Cancer Cells

Beyond targeted enzyme inhibition, indole-2-carboxylic acid analogs, particularly indole-2-carboxamides, have demonstrated direct anti-proliferative and cytotoxic effects against a variety of cancer cell lines. This suggests that these compounds may have multi-target activities or induce cell death through various mechanisms.

Comparative In Vitro Anti-Proliferative Activity of Indole-2-Carboxamide Analogs

The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of selected indole-2-carboxamide derivatives against different cancer cell lines.

Compound IDModification on Indole-2-Carboxamide ScaffoldCell LineAssay TypeGI50 (nM)IC50 (µM)Reference
Compound Va R1 = H, R2 = Cl, X = NHMultipleAnti-proliferative26-[10]
Compound Vg R1 = CH=CH-O-CH3, R2 = Cl, X = NHMultipleAnti-proliferative31-[10]
Compound Vh R1 = CH2-O-CH2CH3, R2 = Cl, X = NHMultipleAnti-proliferative37-[10]
Compound 6e methyl 6-amino-4-cyclohexylmethoxyA549 (Lung)Anti-proliferative-3.78 ± 0.58[11]
Compound 9l methyl 4-isopropoxy-6-methoxyA549 (Lung)Anti-proliferative-24.08 ± 1.76[11]
Compound 5d 5-chloro, N-(4-morpholinophenethyl)MCF-7 (Breast)Anti-proliferative-0.95 (GI50)[12]
Compound 5e 5-chloro, N-(4-(2-methylpyrrolidin-1-yl)phenethyl)MCF-7 (Breast)Anti-proliferative-1.50 (GI50)[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Objective: To determine the effect of indole-2-carboxylic acid analogs on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds (indole-2-carboxylic acid analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Workflow Diagram:

MTT Assay Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for desired exposure time (e.g., 24-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50/GI50 H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: The following day, treat the cells with various concentrations of the indole-2-carboxylic acid analogs. Include a vehicle control.

  • Incubation: Incubate the plates for a period that is appropriate for the cell line and the expected mechanism of action of the compounds (typically 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[16] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 or GI50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The in vitro data presented in this guide highlight the significant potential of indole-2-carboxylic acid and its analogs as versatile therapeutic agents. The head-to-head comparisons demonstrate that subtle structural modifications to the core scaffold can lead to substantial differences in potency and target selectivity. The provided protocols offer a robust framework for the continued evaluation and optimization of these promising compounds.

Future research should focus on elucidating the detailed mechanisms of action, particularly for the anti-proliferative effects of indole-2-carboxamides, and on conducting in vivo studies to validate the in vitro findings. The continued exploration of this chemical space is likely to yield novel and effective drug candidates for a range of diseases.

References

  • Ling, W., et al. (2014). IDO1 in cancer: mechanisms of action, animal models, and targeting strategies. Frontiers in Immunology, 5, 623.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379-401.
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-845.
  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039.
  • Zhai, L., et al. (2020). Immunosuppressive Ido in cancer: Mechanisms of action, animal models, and targeting strategies. Frontiers in Immunology, 11, 1493.
  • Heidari, R., et al. (2020). Indoleamine 2,3-dioxygenase (IDO): A key player in the cross-talk between the immune system and cancer cells. Journal of Cellular Physiology, 235(12), 9073-9086.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006.
  • Munn, D. H., & Mellor, A. L. (2016). IDO in the tumor microenvironment: inflammation, counter-regulation, and tolerance. Trends in Immunology, 37(3), 193-207.
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8342-8353.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Liu, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Jha, M. K., & Kholia, M. (2023). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Cancer Research, 83(7), 1015-1024.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5228.
  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985.
  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(3), 115264.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wang, Z., et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 83, 349-359.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Dolusić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Pharmacological and Toxicological Methods, 94, 1-9.

Sources

Decoding the Blueprint: A Guide to the Structure-Activity Relationship of 3-Phenyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the indole scaffold is a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Among its many variations, the 3-phenyl-1H-indole-2-carboxylic acid framework presents a particularly compelling starting point for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of activities, including potent anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of these derivatives. We will dissect the molecule, exploring how modifications to the indole core, the C3-phenyl ring, and the C2-carboxylic acid moiety influence therapeutic efficacy. This analysis is grounded in experimental data and aims to provide a rational framework for the design of more potent and selective agents.

The Core Pharmacophore: Unpacking the Roles of Key Structural Elements

The fundamental this compound structure can be considered a tripartite pharmacophore. The indole ring, the C2-carboxylic acid, and the C3-phenyl group are all crucial for its biological activity.[3] Understanding the individual and synergistic contributions of these components is the first step in a rational drug design campaign.

A foundational insight is that the indole core and the C2-carboxyl group can chelate metal ions, such as Mg2+, within the active sites of enzymes like HIV-1 integrase, which is a key to their inhibitory action.[5] This interaction underscores the importance of the spatial arrangement of these functional groups.

cluster_Molecule Core Pharmacophore of this compound Indole Indole Core (Planarity & H-bonding) Phenyl C3-Phenyl Ring (Hydrophobic Interactions & Substituent Effects) Indole->Phenyl C3-linkage Carboxyl C2-Carboxylic Acid (Chelation & H-bonding) Indole->Carboxyl C2-linkage Activity Biological Activity Indole->Activity Phenyl->Carboxyl Steric & Electronic Influence Phenyl->Activity Carboxyl->Activity

Caption: Core pharmacophoric elements of the this compound scaffold.

Navigating the Structure-Activity Landscape: A Positional Analysis

The therapeutic potential of this scaffold can be fine-tuned by strategic substitutions at various positions. The following sections explore the impact of these modifications, drawing on published experimental data.

Modifications at the C2 Position: The Acidic Head

The carboxylic acid at the C2 position is a critical anchor for biological activity, often involved in hydrogen bonding or metal chelation within target proteins.[5] However, its acidic nature can be a liability for oral bioavailability. Consequently, derivatization of this group is a common strategy in medicinal chemistry.

Conversion of the carboxylic acid to esters or amides can modulate the compound's pharmacokinetic properties. In some cases, this modification can even enhance potency. For instance, in the development of CysLT1 antagonists, replacing an ester linkage with an amide function was found to be favorable for improving potency.[3]

Table 1: Comparison of C2-Carboxamide Derivatives as EGFR/CDK2 Dual Inhibitors

CompoundC2-SubstituentMean GI50 (µM)Reference
Parent Acid -COOH-[6]
7 4-benzyl carbonylLow[6]
6a-c 4-phenylpiperazin-1-yl carbonylLow[6]

Note: Lower GI50 values indicate higher antiproliferative activity.

The data suggests that introducing specific amide functionalities at the C2 position can lead to potent antiproliferative agents.[6]

The C3-Phenyl Ring: A Gateway to Selectivity and Potency

The phenyl ring at the C3 position plays a crucial role in establishing hydrophobic interactions within the target's binding pocket. Substitutions on this ring can dramatically alter a compound's activity and selectivity profile.

For example, in a series of antimycobacterial 3-phenyl-1H-indoles, substitutions on the phenyl ring were found to be critical for activity. A trifluoromethyl group at the 4-position of the phenyl ring resulted in a compound with a MIC of 18.2 µM against Mycobacterium tuberculosis.[7] Similarly, a methoxy group at the 4-position also conferred significant activity.[7]

The Indole Nucleus: Fine-Tuning Activity Through Core Modifications

Substitutions on the indole ring itself provide another avenue for optimizing the pharmacological profile of these derivatives. Halogenation at the C5 and C6 positions has been shown to be a particularly effective strategy in several therapeutic contexts.

In the development of HIV-1 integrase inhibitors, the introduction of a C6-halogenated benzene ring to the indole core increased inhibitory activity.[8] For CB1 allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency.[9]

Table 2: Impact of Indole Ring Substitutions on Biological Activity

TargetPosition of SubstitutionFavorable SubstituentsOutcomeReference
CysLT1 ReceptorC7MethoxyMost favorable for potency[3]
CysLT1 ReceptorC4FluorineLeast favorable for potency[3][10]
HIV-1 IntegraseC6Halogenated benzeneIncreased inhibitory activity[8]
CB1 ReceptorC5Chloro, FluoroEnhanced potency[9]
TubulinC5 (on a related carbohydrazide)BromineProminent anticancer activity[4]

These examples highlight the nuanced and target-dependent nature of SAR at the indole core.

Experimental Protocols: Synthesizing and Evaluating Novel Derivatives

A robust SAR study is underpinned by reproducible synthetic procedures and reliable biological assays. The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

General Synthetic Scheme

A common route to these compounds involves the Fischer indole synthesis, followed by modifications to introduce the desired substituents.

A Phenylhydrazine Derivative C Fischer Indole Synthesis (e.g., PTSA) A->C B α-Keto Acid B->C D 3-Substituted Indole-2-carboxylate C->D E Alkaline Hydrolysis D->E F 3-Substituted Indole-2-carboxylic Acid E->F G Amide Coupling (e.g., BOP reagent) F->G H Target Amide Derivative G->H

Caption: A generalized synthetic workflow for this compound derivatives.

Step-by-Step Synthesis of a 3-Methyl-1H-indole-2-carboxylic Acid Derivative: [6]

  • Fischer Indole Cyclization: A phenylhydrazine hydrochloride derivative is reacted with 2-oxopropanoic acid in the presence of a catalyst like p-toluenesulfonic acid (PTSA) to yield the corresponding 3-methylindole-2-carboxylate.

  • Alkaline Hydrolysis: The resulting ester is subjected to alkaline hydrolysis to obtain the carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with a desired amine using a coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DCM (dichloromethane) to yield the final amide derivative.

Biological Evaluation: Antiproliferative Activity Assay

The antiproliferative effects of the synthesized compounds can be assessed using the MTT assay.[11]

Protocol for MTT Assay:

  • Cell Seeding: Cancer cell lines (e.g., A549 lung cancer cells) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the formation of formazan crystals, which are then solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. A systematic exploration of the SAR, as outlined in this guide, is essential for unlocking its full potential. The key takeaways are:

  • The indole core, C2-carboxylic acid (or its derivatives), and the C3-phenyl ring are all critical for biological activity.

  • Substitutions on the indole nucleus and the C3-phenyl ring can significantly modulate potency and selectivity. Halogen and methoxy substitutions are particularly noteworthy.

  • Derivatization of the C2-carboxylic acid to amides can improve pharmacokinetic properties and, in some cases, enhance efficacy.

Future research in this area should focus on leveraging this SAR knowledge to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties. Combining traditional medicinal chemistry approaches with computational methods like molecular docking can further accelerate the discovery of new drug candidates based on this promising scaffold.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (1998). Lafayette Instrument Company. Retrieved January 18, 2026, from [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Effects of the Substituents of the Indole Ring on Activity Profiles. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-phenyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols and regulations from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment: Understanding the Risks

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste segregation. This compound is classified as a hazardous substance, and its specific risks must be carefully managed.[1]

A Safety Data Sheet (SDS) for this compound indicates it poses several health risks upon exposure.[1] The primary hazards are summarized in the table below.

Hazard TypeGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

The causality is clear: direct contact with the solid compound or its dust can irritate the skin and eyes, while inhalation can affect the respiratory system. Therefore, all handling and disposal procedures must be designed to prevent these routes of exposure.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the use of appropriate PPE is non-negotiable. This equipment forms the primary barrier between the researcher and the chemical.

  • Hand Protection : Wear protective gloves, such as nitrile gloves, that are resistant to the chemical. Always inspect gloves for tears or punctures before use.[1][2]

  • Eye Protection : Chemical safety goggles or a face shield are required to prevent contact with dust or splashes.[1]

  • Skin and Body Protection : A lab coat must be worn to protect against skin contact. Ensure it is fully buttoned.[1]

  • Respiratory Protection : If there is a risk of generating dust, such as during a spill cleanup, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize inhalation risk.[1][3]

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.[4][5] this compound waste must be handled as a distinct solid hazardous waste stream.

Step-by-Step Collection:

  • Designate a Waste Stream : Treat all this compound, including expired or unused product and any grossly contaminated items (e.g., weigh boats, contaminated paper towels), as solid hazardous chemical waste.

  • Avoid Co-mingling : Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong bases, or amines, which are listed as incompatible materials for similar indole compounds.[6] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[5]

  • Contaminated Sharps : Any sharps, such as needles or razor blades, contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.[4][7][8]

Waste Containerization and Labeling

The integrity and labeling of the waste container are mandated by EPA and OSHA regulations to ensure safe storage, transport, and final disposal.[4][9][10]

  • Container Selection : The waste must be collected in a container that is compatible with the chemical. The original product container is often a suitable choice.[5] The container must be in good condition, free from cracks or residue on the outside, and must have a securely fitting cap to prevent leaks or spills.[5][11]

  • Labeling : The container must be clearly and accurately labeled. The EPA requires that each waste label includes:

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]

    • A clear indication of the associated hazards (e.g., "Irritant").[9][10]

    • The accumulation start date (the date the first piece of waste is added to the container).[13]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9][10]

  • Location : The SAA must be under the control of laboratory personnel.[14][15]

  • Segregation : Within the SAA, ensure the waste container is stored separately from incompatible materials, particularly acids and bases.[5]

  • Container Status : The waste container must be kept closed except when actively adding waste.[5][11][13]

  • Capacity Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the institution's central accumulation area within three days.[5][15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 In-Lab Process cluster_1 Institutional Disposal A Waste Generation (Unused chemical, contaminated labware) B Hazard Assessment (Consult SDS: Irritant) A->B C Wear Full PPE (Gloves, Goggles, Lab Coat) B->C D Segregate as Solid Chemical Waste C->D E Package in Compatible, Labeled Container D->E F Store in Designated SAA (Closed, Segregated) E->F G Is Container Full OR Stored >1 Year? F->G H Continue Accumulation G->H No I Arrange for Pickup by EHS G->I Yes H->F J Transfer to Central Accumulation Area (CAA) I->J K Manifest & Transport by Licensed Contractor J->K L Final Disposal at Approved TSDF Facility (e.g., Incineration) K->L

Caption: Decision workflow for this compound disposal.

Final Disposal Procedure

The ultimate disposal of this compound waste is a highly regulated process that must not be undertaken by laboratory personnel.

  • Contact EHS : Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[8]

  • Professional Handling : The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor.[4][14]

  • Treatment and Disposal : The contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for this type of organic solid waste is high-temperature incineration, which safely destroys the compound.[4][9] This "cradle-to-grave" approach ensures that the waste is tracked from its point of generation to its final destruction, in compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[14]

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][13] This is strictly prohibited as it can endanger public health and the environment.[8][16]

Decontamination and Spill Procedures

  • Routine Decontamination : Lab equipment (e.g., glassware, spatulas) that has come into contact with the chemical should be decontaminated. Triple rinse with a suitable solvent (such as ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Spill Cleanup : In the event of a small spill, first ensure there is adequate ventilation and you are wearing full PPE. Carefully sweep up the solid material.[1][17] Place the spilled powder and all cleanup materials (e.g., contaminated wipes) into a designated hazardous waste container. Wash the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • United States Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Phenylindole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid.
  • MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste.
  • Acros Organics. (2008, November 10). Material Safety Data Sheet acc. to OSHA and ANSI - Indole-2-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the paramount importance of safety cannot be overstated. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of 3-phenyl-1H-indole-2-carboxylic acid, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: Why Specific PPE is Crucial

This compound is a compound that, while holding potential in research, presents specific hazards that necessitate a robust personal protective equipment (PPE) strategy. According to safety data sheets (SDS), this compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1][2] The indole moiety, a common scaffold in pharmacologically active molecules, can interact with biological systems, and the carboxylic acid group confers acidic properties. The crystalline, dusty nature of the solid form also presents an inhalation hazard.[1] Therefore, our PPE recommendations are grounded in a thorough understanding of these potential routes of exposure and the corresponding physiological responses.

Core Personal Protective Equipment (PPE) Ensemble

A proactive approach to safety involves selecting and correctly using a core set of PPE for any handling of this compound. The following table summarizes the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile glovesProvides a barrier against skin contact, preventing irritation.[1] Nitrile offers good resistance to a range of chemicals. For prolonged handling or when working with solutions, consider double-gloving.
Eye and Face Protection Chemical safety gogglesEssential for protecting the eyes from dust particles and accidental splashes of solutions, which can cause serious irritation.[1][2]
Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as during bulk handling, preparing solutions, or in the event of a spill.[1]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination with the chemical.[3]
Respiratory Protection N95 or higher-rated respiratorNecessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles that can cause respiratory tract irritation.[1][2]

Step-by-Step PPE Protocol: Donning and Doffing

The effectiveness of PPE is contingent on its proper use. Follow this detailed sequence to ensure maximum protection.

Donning Sequence:
  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.

  • Respirator (if required): If working with the solid outside a fume hood, perform a fit check for your N95 respirator. Ensure a tight seal around the nose and mouth.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, wear a face shield over the goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap with the cuffs of your lab coat.

Doffing Sequence (to minimize cross-contamination):
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles by handling the straps, not the front.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated side contained.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific handling procedure for this compound.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_procedure Procedure Assessment cluster_ppe Required PPE start Identify Handling Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction purification Purification (e.g., Chromatography) start->purification ppe_base Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_respirator Add: - N95 Respirator weighing->ppe_respirator If outside fume hood dissolving->ppe_base ppe_face_shield Add: - Face Shield dissolving->ppe_face_shield If splash risk reaction->ppe_base reaction->ppe_face_shield If splash risk purification->ppe_base purification->ppe_face_shield If splash risk

Caption: PPE Selection Workflow for this compound.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated wipes, should be placed in a designated, sealed waste container for hazardous chemical waste. Never dispose of contaminated items in general laboratory trash.

  • Chemical Waste: Unused this compound and any solutions containing the compound must be disposed of as hazardous chemical waste.[2] Follow your institution's specific guidelines for chemical waste disposal, which typically involve collection in a clearly labeled, sealed container for pickup by environmental health and safety personnel.

Conclusion: Fostering a Proactive Safety Culture

This guide provides a comprehensive framework for the safe handling of this compound through the diligent use of personal protective equipment. By understanding the "why" behind each piece of PPE and adhering to rigorous protocols for its use and disposal, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that this guidance should complement, not replace, your institution's specific safety protocols and a thorough risk assessment for your particular experimental setup.

References

  • Benchchem. Personal protective equipment for handling 3-Allyl-1H-indole.
  • Sigma-Aldrich.
  • Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-1H-indole-2-carboxylic acid
Reactant of Route 2
3-phenyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.